Bicyclo[3.2.1]octan-3-amine hydrochloride
Description
Properties
IUPAC Name |
bicyclo[3.2.1]octan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-6-1-2-7(3-6)5-8;/h6-8H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMXONYLWNOMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bicyclo[3.2.1]octan-3-amine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Bicyclo[3.2.1]octan-3-amine hydrochloride, a key saturated bicyclic amine for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, provide validated synthetic protocols, and explore its applications as a valuable molecular scaffold.
Introduction: The Structural Significance of Bridged Bicyclic Amines
This compound belongs to a class of conformationally restricted carbocycles that have garnered significant interest in medicinal chemistry.[1] Unlike flexible aliphatic chains, the rigid bicyclo[3.2.1]octane framework locks the amino substituent into a well-defined spatial orientation. This structural rigidity is a powerful tool in drug design, as it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[2] This guide will detail the essential physicochemical and spectroscopic properties of the hydrochloride salt, providing a practical framework for its synthesis and application in research settings.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. This section details the known physical properties and expected spectroscopic profile for this compound.
Chemical Structure and Stereoisomerism
The core structure is a bicyclic system consisting of a six-membered ring bridged by a single methylene group, with an amine function at the C3 position. A critical feature of this molecule is the existence of stereoisomers. The amine substituent can be oriented in one of two positions relative to the main six-membered ring:
-
exo isomer: The substituent points away from the larger (seven-membered) ring path.
-
endo isomer: The substituent points towards the larger (seven-membered) ring path.
The synthetic route described herein, reductive amination of a planar ketone, typically results in a mixture of both exo and endo diastereomers. Their separation, if required, is generally achieved by column chromatography.
Physical Properties
The following table summarizes the key physical and chemical properties for this compound.
| Property | Value | Source(s) |
| IUPAC Name | bicyclo[3.2.1]octan-3-amine;hydrochloride | [3] |
| CAS Number | 23263-48-1 | [3][4] |
| Molecular Formula | C₈H₁₆ClN | [3] |
| Molecular Weight | 161.67 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported in common literature¹ | [3] |
| Boiling Point | Not available | [3][4] |
| Solubility | Not reported in common literature² | [3] |
¹Melting point data is frequently unavailable for specialized, non-pharmaceutical grade research chemicals and can vary based on purity and isomeric ratio. ²As a hydrochloride salt, it is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol, with limited solubility in nonpolar organic solvents such as ethers and hexanes.
Spectroscopic Characterization (Predicted)
No definitive, published spectra for this compound are available in the public domain. However, based on the known structure and spectral data from analogous compounds, a predicted profile can be constructed for identity and purity confirmation.[1][5]
-
¹H NMR Spectroscopy (500 MHz, D₂O): The spectrum is expected to be complex due to the rigid, non-aromatic structure.
-
δ 3.0 – 3.4 ppm (m, 1H): Multiplet corresponding to the proton on the carbon bearing the ammonium group (C3-H). The chemical shift and multiplicity will differ between exo and endo isomers.
-
δ 2.4 – 2.6 ppm (m, 2H): Signals attributed to the two bridgehead protons (C1-H and C5-H).
-
δ 1.5 – 2.2 ppm (m, 10H): A complex series of overlapping multiplets from the remaining methylene protons of the bicyclic core.
-
-
¹³C NMR Spectroscopy (125 MHz, D₂O):
-
δ 50 – 55 ppm: Signal for the carbon attached to the ammonium group (C3).
-
δ 30 – 45 ppm: A cluster of signals for the remaining seven carbon atoms of the bicyclic framework. The precise shifts will depend on the stereochemistry.
-
-
Infrared (IR) Spectroscopy (ATR):
-
2800-3000 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretches of a primary ammonium salt (R-NH₃⁺).
-
2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic backbone.
-
~1580-1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations.
-
-
Mass Spectrometry (MS-ESI+):
-
m/z = 126.13 [M+H]⁺: The expected mass for the protonated free base, C₈H₁₆N⁺. Fragmentation would likely involve the loss of ammonia (NH₃).
-
Synthesis and Purification Workflow
The synthesis of this compound is a robust, two-stage process starting from readily available precursors. The workflow involves the creation of the core ketone followed by a reductive amination.
Stage 1: Synthesis of Bicyclo[3.2.1]octan-3-one
The preparation of the key ketone intermediate is well-established and follows a reliable procedure published in Organic Syntheses.[6] This multi-step sequence involves the formation of a dichlorocarbene adduct from norbornene, followed by reduction and acid-catalyzed rearrangement.
Protocol: The synthesis of Bicyclo[3.2.1]octan-3-one is performed exactly as described by Jefford, C. W., et al. in Organic Syntheses, Coll. Vol. 6, p.135 (1988); Vol. 51, p.60 (1971).[6] The procedure involves three steps:
-
exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Reaction of norbornene with ethyl trichloroacetate and sodium methoxide.
-
3-Chlorobicyclo[3.2.1]oct-2-ene: Reduction of the dichloro intermediate with lithium aluminum hydride (LiAlH₄).
-
Bicyclo[3.2.1]octan-3-one: Hydrolysis and rearrangement of the chloro-octene with concentrated sulfuric acid, followed by sublimation to yield the pure ketone (m.p. 137°C).
Stage 2: Reductive Amination and Salt Formation
This stage converts the ketone to the target primary amine hydrochloride. The protocol described here is a representative method based on well-established reductive amination chemistry using sodium cyanoborohydride.[7][8]
Self-Validation and Causality: This protocol is designed to be self-validating. The choice of sodium cyanoborohydride (NaBH₃CN) is critical; it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate in situ but does not readily reduce the starting ketone under these conditions.[8] The use of ammonium chloride provides the ammonia source, and a slight excess of acetic acid ensures the formation of the reactive iminium species, driving the reaction forward.
Experimental Protocol:
-
Reaction Setup: To a solution of Bicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous methanol (approx. 0.2 M), add ammonium chloride (NH₄Cl, 5.0 eq) and glacial acetic acid (3.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes to facilitate imine/iminium formation.
-
Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Expert Insight: A slight effervescence may be observed. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC-MS by observing the disappearance of the starting ketone.
-
-
Workup and Extraction: Carefully quench the reaction by the slow addition of 1 M aqueous HCl to decompose excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood). Basify the aqueous solution to pH > 12 with 3 M aqueous NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Isolation of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is the Bicyclo[3.2.1]octan-3-amine free base, likely as a mixture of exo and endo isomers.
-
Purification Note: If isomeric separation is required, flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) is recommended.
-
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Final Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
The rigid Bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, primarily used to design potent and selective ligands for central nervous system (CNS) targets.
-
Scaffold for CNS Agents: The 8-azabicyclo[3.2.1]octane core, a close analogue, is the central feature of neuroactive compounds like cocaine and atropine.[1] The carbocyclic version serves as a non-basic bioisostere, enabling exploration of similar pharmacophores while altering properties like pKa and receptor interactions. Derivatives have been investigated as potent inhibitors of dopamine and serotonin transporters, relevant in the treatment of depression, ADHD, and substance abuse disorders.[9]
-
Conformational Probe: The defined exo and endo stereoisomers allow for precise structure-activity relationship (SAR) studies. By synthesizing and testing both isomers, researchers can determine the optimal three-dimensional arrangement required for high-affinity binding to a specific protein pocket.[2][10]
-
Bioisosteric Replacement: The bicyclic core can be used as a rigid replacement for more flexible motifs like substituted cyclohexanes or piperidines, often leading to improved pharmacological profiles.[2]
Safety, Handling, and Storage
This compound is classified as a research chemical and requires careful handling.
-
Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a structurally important building block whose rigid framework offers distinct advantages in the rational design of bioactive molecules. While detailed public data on its physical properties is sparse, its synthesis is achievable through well-understood chemical transformations. By providing a reliable synthetic workflow and a clear overview of its properties and applications, this guide serves as a valuable resource for scientists aiming to leverage the unique conformational constraints of this scaffold in their research and development programs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. aksci.com [aksci.com]
- 4. arctomsci.com [arctomsci.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Bicyclo[3.2.1]octan-3-amine Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.2.1]octan-3-amine hydrochloride is a bicyclic organic compound with a rigid carbon framework that has garnered interest in medicinal chemistry and drug discovery. Its constrained three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents with specific pharmacological profiles. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of this compound, as well as an exploration of its current and potential applications in drug development.
Table of Contents
-
Molecular Structure and Physicochemical Properties
-
Stereochemistry: The Endo and Exo Isomers
-
Synthesis of this compound
-
Spectroscopic Characterization
-
Applications in Medicinal Chemistry and Drug Design
-
References
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the bicyclic amine, Bicyclo[3.2.1]octan-3-amine. The core structure consists of a cyclohexane ring bridged by a single methylene group, creating a bicyclo[3.2.1]octane skeleton. The amine group is located at the 3-position of this framework.
| Property | Value | Source(s) |
| CAS Number | 23263-48-1 | [1][2] |
| Molecular Formula | C8H16ClN | [1][2] |
| Molecular Weight | 161.67 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [2] |
The hydrochloride salt form enhances the compound's stability and water solubility, which is often advantageous for pharmaceutical applications.
Stereochemistry: The Endo and Exo Isomers
A critical aspect of the molecular structure of Bicyclo[3.2.1]octan-3-amine is the existence of two diastereomers: the endo and exo isomers. This stereoisomerism arises from the orientation of the amine group at the C-3 position relative to the bicyclic ring system.
-
Exo Isomer: The amine substituent points away from the larger six-membered ring.
-
Endo Isomer: The amine substituent points towards the larger six-membered ring.
The stereochemistry of the amine group significantly influences the molecule's overall shape and, consequently, its biological activity and interaction with target proteins. The conformational rigidity of the bicyclo[3.2.1]octane framework locks the amine substituent into one of these two distinct orientations.
Caption: Endo and exo isomers of Bicyclo[3.2.1]octan-3-amine.
Synthesis of this compound
The primary synthetic precursor for Bicyclo[3.2.1]octan-3-amine is Bicyclo[3.2.1]octan-3-one. This ketone can be synthesized through various methods, including the ring expansion of norbornene derivatives[4]. Once the ketone is obtained, there are two main pathways to the desired amine:
Synthesis via Oxime Reduction
This is a two-step process involving the formation of an oxime intermediate followed by its reduction.
Step 1: Oximation of Bicyclo[3.2.1]octan-3-one
The ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form Bicyclo[3.2.1]octan-3-one oxime.
Experimental Protocol:
-
Dissolve Bicyclo[3.2.1]octan-3-one in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the oxime product by extraction and purify by recrystallization. The oxime of bicyclo[3.2.1]octan-3-one has a melting point of 96°C[4].
Step 2: Reduction of the Oxime to the Amine
The oxime can be reduced to the corresponding primary amine using various reducing agents. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Experimental Protocol (using Zinc and Ammonium Formate):
-
To a solution of Bicyclo[3.2.1]octan-3-one oxime in methanol, add ammonium formate and zinc dust[5][6].
-
Reflux the mixture with stirring. The reaction progress can be monitored by TLC[5].
-
Upon completion, filter the reaction mixture through celite to remove the zinc catalyst[5].
-
Evaporate the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., chloroform or ether) and wash with brine and water to remove excess ammonium formate[5].
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude amine.
Reductive Amination of Bicyclo[3.2.1]octan-3-one
This method directly converts the ketone to the amine in a one-pot reaction.
Experimental Protocol (using Palladium Catalysis):
-
Dissolve Bicyclo[3.2.1]octan-3-one in methanol[7].
-
Add a source of ammonia, such as ammonium formate, and water[7].
-
Add a palladium on carbon (Pd/C) catalyst (typically 10%)[7].
-
Stir the reaction mixture under a hydrogen atmosphere (or use a hydrogen transfer agent like ammonium formate) at room temperature overnight[7].
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove the catalyst.
-
Work up the filtrate to isolate the amine.
Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt.
Experimental Protocol:
-
Dissolve the purified Bicyclo[3.2.1]octan-3-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
Caption: Synthetic pathways to this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its stereoisomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aliphatic region. The bridgehead protons will typically appear as broad multiplets. The chemical shifts and coupling constants of the proton at C-3 will be diagnostic for the endo and exo isomers. The protons of the ammonium group (-NH3+) will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon skeleton. The chemical shift of the C-3 carbon will be significantly affected by the presence of the amino group. The symmetry of the molecule will be reflected in the number of signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH3+).
-
N-H bending: A medium to strong band around 1600-1500 cm⁻¹.
-
C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-N stretching: A weaker band in the 1250-1020 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free amine, the molecular ion peak (M+) would be observed. Under electron ionization (EI), fragmentation may occur through the loss of the amino group or cleavage of the bicyclic ring system. For the hydrochloride salt, electrospray ionization (ESI) would typically show the protonated molecule [M+H]+ corresponding to the free amine.
Applications in Medicinal Chemistry and Drug Design
The rigid bicyclo[3.2.1]octane scaffold is a valuable building block in medicinal chemistry. Its constrained nature reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target.
Derivatives of the closely related 8-azabicyclo[3.2.1]octane (tropane) skeleton are known to be neuroactive, with some acting as inhibitors of monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT)[8]. These transporters are important targets in the treatment of various central nervous system disorders.
The bicyclo[3.2.1]octan-3-amine framework can serve as a non-nitrogenous bioisostere of the tropane ring system, where the topological properties of the ligand are maintained while altering its electronic and pharmacokinetic properties[8]. This makes this compound and its derivatives promising candidates for the development of novel therapeutics targeting:
-
Neurodegenerative diseases
-
Depression and anxiety disorders
-
Substance abuse and addiction
-
Pain management
Structure-activity relationship (SAR) studies on derivatives of Bicyclo[3.2.1]octan-3-amine can be systematically explored by modifying the amine group or by introducing substituents at other positions on the bicyclic framework.
Caption: Logical relationships in the application of Bicyclo[3.2.1]octan-3-amine.
Conclusion and Future Outlook
This compound is a synthetically accessible and structurally intriguing molecule. Its rigid bicyclic framework and the presence of stereoisomers make it a valuable tool for medicinal chemists. While much of the research has focused on the related aza-bicyclo[3.2.1]octane systems, the carbocyclic analogue holds significant promise for the development of novel therapeutics with improved properties. Future research will likely focus on the stereoselective synthesis of the endo and exo isomers, the elucidation of their specific pharmacological profiles, and the expansion of the structure-activity relationships of their derivatives.
References
- 1. 23263-48-1 CAS Manufactory [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scribd.com [scribd.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stereochemistry of Bicyclo[3.2.1]octan-3-amine hydrochloride
Introduction
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. The biological activity, pharmacokinetic profile, and toxicological properties of a chiral drug can be critically dependent on the stereoisomeric form administered. This guide provides a comprehensive technical overview of the stereochemistry of Bicyclo[3.2.1]octan-3-amine hydrochloride, a bridged bicyclic amine that serves as a valuable scaffold in medicinal chemistry. Its rigid conformational structure makes it an attractive template for designing ligands with high receptor affinity and selectivity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural nuances, synthetic strategies, and analytical methodologies pertinent to this compound and its stereoisomers.
The Bicyclo[3.2.1]octane Framework: A Foundation of Rigidity and Complexity
The bicyclo[3.2.1]octane skeleton is a bridged ring system characterized by a six-membered ring and a five-membered ring sharing three carbon atoms. This rigid structure significantly limits the conformational freedom of the molecule, which is a desirable trait in rational drug design as it can lead to more specific interactions with biological targets.[1] Computational studies have shown that bicyclo[3.2.1]octane is the most stable among cyclooctene isomers.[3] The low-energy conformations of this framework can be visualized as being similar to chair and boat forms of cyclohexane.[4]
Chirality and Stereoisomers
The substitution of an amine group at the C3 position of the bicyclo[3.2.1]octane core introduces chirality. The amine substituent can be oriented in two distinct diastereomeric positions relative to the bridged ring system: exo and endo.
-
Exo Isomer: The substituent points away from the larger six-membered ring.
-
Endo Isomer: The substituent points towards the larger six-membered ring.
Each of these diastereomers can exist as a pair of enantiomers, leading to a total of four possible stereoisomers for Bicyclo[3.2.1]octan-3-amine. The hydrochloride salt form is commonly used to improve the compound's solubility and stability.
Caption: Stereoisomeric relationships of Bicyclo[3.2.1]octan-3-amine.
Synthesis and Stereochemical Control
The synthesis of Bicyclo[3.2.1]octan-3-amine and its derivatives often starts from the corresponding ketone, bicyclo[3.2.1]octan-3-one.[5] The stereochemical outcome of the reduction of this ketone to the corresponding alcohol, and subsequent conversion to the amine, is a critical aspect of the synthetic strategy.
Stereoselective Synthesis
Achieving stereocontrol in the synthesis of the exo and endo isomers is a key challenge. The choice of reducing agent for the ketone precursor can significantly influence the diastereomeric ratio of the resulting alcohols. For instance, reduction of bicyclo[3.2.1]octan-3-one with lithium aluminum hydride has been reported to yield a mixture of the epimeric alcohols.[6] Subsequent separation of these diastereomers, often by chromatography, is then necessary.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octane frameworks from achiral precursors.[2][7][8] These methods often involve domino reactions that construct the bicyclic system with high diastereo- and enantioselectivity.[9][10]
A Representative Synthetic Protocol: Reductive Amination
A common method to introduce the amine functionality is through reductive amination of bicyclo[3.2.1]octan-3-one. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. The stereoselectivity of this process is influenced by the steric hindrance around the carbonyl group and the choice of reducing agent.
Step-by-Step Methodology:
-
Imine Formation: Bicyclo[3.2.1]octan-3-one is reacted with an ammonia source (e.g., ammonium acetate or ammonia gas) in a suitable solvent (e.g., methanol or ethanol). An acid catalyst is often employed to facilitate this step.
-
Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the reaction mixture. These reagents are selective for the reduction of the iminium ion over the ketone, minimizing side reactions.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The resulting mixture of exo and endo amines is then typically separated by column chromatography. The hydrochloride salt can be formed by treating the free amine with hydrochloric acid.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization and Stereochemical Assignment
Unambiguous determination of the stereochemistry of the Bicyclo[3.2.1]octan-3-amine isomers is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for distinguishing between the exo and endo diastereomers.[11] The chemical shifts and coupling constants of the protons on the bicyclic framework are highly sensitive to their spatial orientation.
-
¹H NMR: The proton at C3 (the carbon bearing the amino group) will exhibit different coupling constants with the adjacent bridgehead and methylene protons in the exo and endo isomers due to differing dihedral angles.
-
¹³C NMR: The shielding effects of the hydroxyl or amino group on the carbon skeleton are distinct for the exo and endo configurations, aiding in their differentiation.[11]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a molecule.[12] By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, unequivocally establishing the exo or endo configuration and the absolute configuration (R/S) of a single enantiomer. For instance, X-ray analysis has been used to confirm the exo-configuration of related bicyclo[3.2.1]octane derivatives.[12]
Chiral Chromatography
To separate the enantiomers of the exo and endo diastereomers, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP and mobile phase is critical for achieving optimal resolution.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Diastereomeric differentiation based on chemical shifts and coupling constants. | Requires careful analysis of spectral data and may necessitate 2D NMR techniques for complex spectra. |
| X-ray Crystallography | Absolute and relative stereochemistry. | Requires a suitable single crystal of the compound. |
| Chiral HPLC | Enantiomeric separation and determination of enantiomeric excess (ee). | Method development is required to find the appropriate chiral stationary phase and mobile phase. |
Pharmacological Significance
The stereochemistry of bicyclo[3.2.1]octane derivatives can have a profound impact on their biological activity. For example, in the context of monoamine transporter inhibitors, the orientation of the substituent at the C3 position is a key determinant of binding affinity and selectivity.[13] Similarly, the stereochemistry of related 2-azabicyclo[3.2.1]octane scaffolds influences their activity as KOR agonists.[14] This underscores the importance of synthesizing and testing stereochemically pure isomers in drug discovery programs.
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for medicinal chemistry. The rigid bicyclic framework provides a valuable platform for the design of potent and selective ligands, but also presents challenges in stereocontrolled synthesis and analysis. A thorough understanding of the structural features, synthetic methodologies, and analytical techniques discussed in this guide is essential for researchers working with this important class of compounds. The continued development of novel synthetic strategies, particularly in the realm of asymmetric catalysis, will undoubtedly facilitate the exploration of the full therapeutic potential of the stereoisomers of Bicyclo[3.2.1]octan-3-amine and its derivatives.
References
- 1. montclair.edu [montclair.edu]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Bicyclo[3.2.1]octan-3-one [webbook.nist.gov]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mathnet.ru [mathnet.ru]
- 13. 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
An In-Depth Technical Guide to the Conformational Analysis of the Bicyclo[3.2.1]octane Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.2.1]octane framework is a privileged structural motif present in a vast array of biologically active natural products and synthetic molecules of medicinal importance.[1][2][3] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, which is critical for molecular recognition and interaction with biological targets.[4][5] Understanding the conformational preferences and dynamic behavior of this scaffold is therefore paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive exploration of the conformational landscape of the bicyclo[3.2.1]octane core, detailing the principal experimental and computational methodologies employed for its analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground the discussion in authoritative references to ensure scientific integrity.
The Structural and Strategic Importance of the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane system is composed of a cyclohexane ring bridged by a two-carbon (ethano) and a one-carbon (methano) bridge, creating a rigid and sterically defined structure. This framework is a cornerstone in numerous natural products, including kauranes, gibberellanes, and various alkaloids, which exhibit a wide spectrum of biological activities.[1][2] In medicinal chemistry, its rigidity is a highly desirable feature, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4] The synthesis of functionalized bicyclo[3.2.1]octane systems is a significant challenge that has spurred the development of innovative synthetic methodologies.[1][2][6][7] A thorough understanding of its conformational behavior is not merely an academic exercise; it is a critical component of designing effective synthetic strategies and predicting the biological properties of molecules incorporating this scaffold.
The Conformational Landscape: Chair, Boat, and Twist Forms
The conformational flexibility of the bicyclo[3.2.1]octane scaffold is primarily dictated by the six-membered ring. This ring can adopt several conformations, analogous to cyclohexane, but constrained by the bridging structure. The principal conformers are the chair , boat , and twist-boat forms.[5][8]
-
Chair Conformation: This is generally the most stable, lowest-energy conformation.[5][9] The ethano bridge connects carbons 1 and 5, effectively acting as a bulky substituent that locks the six-membered ring into a preferred chair form.[9]
-
Boat Conformation: This is a higher-energy conformer. The transition from chair to boat involves significant energetic barriers.
-
Twist-Boat Conformation: This serves as an intermediate on the potential energy surface between the chair and boat forms.
Computational studies, particularly using Density Functional Theory (DFT), have shown that chair-like conformations are energetically favored for [3.2.1] templates.[5] The energy barrier between these conformations is relatively low, suggesting that the molecule is conformationally mobile at room temperature, though it predominantly resides in the chair form.[5]
Caption: Energy landscape of bicyclo[3.2.1]octane conformations.
Methodologies for Conformational Elucidation
A multi-faceted approach combining experimental and computational techniques is essential for a robust conformational analysis. Experimental methods provide data on the real-world behavior of the molecule, while computational methods offer a detailed view of the underlying energetics and dynamics.
Experimental Techniques: Probing Conformations in Solution and Solid State
NMR is the most powerful experimental technique for studying molecular conformation in solution. It provides a time-averaged picture of the conformational ensemble.
-
Core Principle: The chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) of a molecule are exquisitely sensitive to its three-dimensional structure.
-
Key Parameters for Analysis:
-
¹³C Chemical Shifts: The shielding of skeletal carbons provides valuable information. The well-defined geometry of the bicyclo[3.2.1]octane system allows for the analysis of substituent effects on ¹³C shieldings to assign configuration and conformation.[9][10]
-
Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation .[11] By measuring these couplings, one can deduce the key torsional angles that define the ring's pucker and substituent orientation.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are formally bonded. This is invaluable for establishing the relative stereochemistry and confirming spatial proximities predicted by a particular conformational model.
-
Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a high-purity sample of the bicyclo[3.2.1]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra.
-
Acquire 2D correlation spectra (COSY, HSQC) to unambiguously assign all proton and carbon signals.
-
Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure proton-proton coupling constants.
-
Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space correlations.
-
-
Data Analysis:
-
Extract all relevant ³JHH values from the 1D or 2D spectra.
-
Use the Karplus equation, often parameterized for the specific ring system, to translate coupling constants into a range of plausible dihedral angles.
-
Identify key NOE cross-peaks. The presence of an NOE between two protons confirms their spatial proximity, while its absence can rule out certain conformations.
-
-
Model Building: Construct a 3D model of the molecule that is consistent with all observed J-couplings and NOE constraints. This is often done in conjunction with computational modeling.
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[12][13][14]
-
Causality: While NMR reveals the average conformation in solution, a crystal structure provides a precise, static picture of a single, low-energy conformer. This is often the global minimum energy conformation and serves as an invaluable benchmark for validating computational models.[14]
-
Self-Validation: The quality of a crystal structure is internally validated by statistical parameters like the R-factor, which measures the agreement between the crystallographic model and the experimental X-ray diffraction data.
-
Limitations: The conformation observed in a crystal may be influenced by crystal packing forces and might not be the sole or even the most populated conformer in solution.
Computational Chemistry: Modeling the Energetic Landscape
Computational methods are indispensable for exploring the potential energy surface of the bicyclo[3.2.1]octane scaffold, identifying stable conformers, and calculating the energy barriers between them.[5][15]
-
Core Principle: Molecular mechanics models a molecule as a collection of atoms held together by springs (bonds).[16] It uses a set of parameters, known as a force field (e.g., AMBER, GAFF, OPLS), to calculate the potential energy of a given conformation based on bond lengths, angles, and non-bonded interactions.[17][18]
-
Application: MM is computationally inexpensive, making it ideal for performing conformational searches to identify all possible low-energy structures. The relative energies of these conformers provide an estimate of their Boltzmann populations at a given temperature.[19]
-
Core Principle: QM methods, particularly Density Functional Theory (DFT) , solve the Schrödinger equation to provide a much more accurate description of the electronic structure and energy of a molecule.[15]
-
Application:
-
Geometry Optimization: DFT is used to find the precise minimum-energy geometry of conformers initially identified by MM.
-
Energy Calculation: It provides highly accurate relative energies between conformers and the transition states that separate them.[5]
-
NMR Parameter Prediction: A key application is the calculation of NMR chemical shifts and J-coupling constants for a given geometry.[11] Comparing these calculated values with experimental data is a powerful method for validating a proposed conformation. An improvement in the accuracy of predicting J-couplings is often seen when conformational sampling is included, rather than relying on a single energy-minimized structure.[11]
-
An Integrated Workflow for Definitive Conformational Analysis
The highest level of confidence in a conformational assignment is achieved by integrating experimental and computational data. Discrepancies between methods can reveal subtle but important aspects of the molecule's behavior.
Caption: Integrated workflow for conformational analysis.
Table 1: Representative Relative Energies of Bicyclo[3.2.1]octane Conformers
| Conformation | Relative Energy (kcal/mol) - DFT Calculation | Predicted Population (298 K) | Key Structural Feature |
| Chair | 0.0 (Global Minimum) | >99% | Six-membered ring in a classic chair conformation. |
| Twist-Boat | ~5-7 | <1% | A twisted, non-planar six-membered ring. |
| Boat | ~6-9 | <1% | Six-membered ring in a higher-energy boat form. |
| Note: Energies are approximate and can vary based on substitution and the level of theory used in calculations. Data synthesized from principles discussed in sources.[5][15] |
Conclusion
The conformational analysis of the bicyclo[3.2.1]octane scaffold is a critical task in modern organic and medicinal chemistry. Its rigid nature, dominated by a low-energy chair conformation, provides a reliable platform for the design of structurally defined molecules. A robust analysis, however, demands a synergistic approach. NMR spectroscopy, particularly the analysis of ³JHH coupling constants and NOEs, provides indispensable information about the solution-state conformational ensemble. These experimental findings should be rationalized and validated through computational methods, where molecular mechanics can efficiently map the conformational space and DFT can provide accurate energetic and geometric data. The resulting validated model of conformational preference and flexibility is fundamental to understanding reactivity, predicting biological activity, and ultimately, accelerating the drug development process.
References
- 1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 5. montclair.edu [montclair.edu]
- 6. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. mathnet.ru [mathnet.ru]
- 14. X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. atlantis-press.com [atlantis-press.com]
- 16. ks.uiuc.edu [ks.uiuc.edu]
- 17. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. pubs.acs.org [pubs.acs.org]
Spectroscopic Data of Bicyclo[3.2.1]octan-3-amine Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Bicyclo[3.2.1]octan-3-amine hydrochloride. As a key structural motif in medicinal chemistry and drug development, a thorough understanding of its spectroscopic properties is paramount for researchers and scientists. This document offers an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this and related bicyclic amines.
Introduction: The Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane skeleton is a rigid, three-dimensional structure that is a common core in many biologically active natural products and synthetic molecules. Its conformational rigidity and defined spatial arrangement of substituents make it an attractive scaffold for the design of novel therapeutics. Bicyclo[3.2.1]octan-3-amine, as a functionalized derivative, offers a key building block for introducing pharmacophoric features. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it suitable for pharmaceutical development.
Two diastereomers of Bicyclo[3.2.1]octan-3-amine exist: the exo and endo isomers. The spatial orientation of the amine group relative to the bicyclic ring system significantly influences the spectroscopic properties, particularly in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the rigid, non-planar structure, leading to significant magnetic non-equivalence of the methylene protons. The protonation of the amine group to form the ammonium salt will cause a downfield shift of adjacent protons.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Predicted ¹H NMR Data and Interpretation
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H3 (CH-NH₃⁺) | ~3.0 - 3.5 | Multiplet | The chemical shift is influenced by the stereochemistry (exo vs. endo). The proton is deshielded by the adjacent ammonium group. |
| NH₃⁺ | ~7.5 - 8.5 | Broad singlet | The protons of the ammonium group are exchangeable and often appear as a broad signal. The chemical shift is highly dependent on the solvent and concentration. |
| H1, H5 (Bridgehead) | ~2.3 - 2.8 | Broad multiplet | These protons are unique in the bicyclic system. |
| H2, H4 (CH₂) | ~1.8 - 2.5 | Multiplets | Diastereotopic protons adjacent to C3. |
| H6, H7, H8 (CH₂) | ~1.4 - 2.0 | Multiplets | Complex overlapping signals from the remaining methylene groups in the bicyclic framework. |
Causality in ¹H NMR: The rigid bicyclic structure prevents free rotation, causing most methylene protons to be diastereotopic, resulting in complex multiplets. The electron-withdrawing effect of the ammonium group causes the downfield shift of the H3 proton and, to a lesser extent, the H2 and H4 protons. The distinction between the exo and endo isomers would be most evident in the coupling constants between H3 and the adjacent H2 and H4 protons.
Diagram: Key ¹H NMR Correlations
Caption: Predicted ¹H NMR chemical shifts for key protons.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Due to the symmetry of the parent bicyclo[3.2.1]octane, some carbons may be equivalent.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Predicted ¹³C NMR Data and Interpretation
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 (CH-NH₃⁺) | ~50 - 60 | The carbon directly attached to the ammonium group is significantly deshielded. |
| C1, C5 (Bridgehead) | ~35 - 45 | The chemical shifts of the bridgehead carbons are characteristic of such systems. |
| C2, C4 | ~30 - 40 | Carbons adjacent to the C3 carbon. |
| C6, C7, C8 | ~20 - 35 | Aliphatic carbons of the bicyclic core. |
Causality in ¹³C NMR: The electronegativity of the nitrogen atom in the ammonium group causes a significant downfield shift for C3. The chemical shifts of the other carbons in the bicyclic system are primarily determined by their hybridization and local geometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key features will be the absorptions associated with the ammonium group and the C-H bonds of the bicyclic framework.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a KBr pellet or as a mull (e.g., Nujol).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Predicted IR Data and Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad | This broad, intense band is characteristic of an ammonium salt.[1] |
| C-H Stretch (alkane) | 3000 - 2850 | Medium-Strong | Stretching vibrations of the C-H bonds in the bicyclic system. These peaks will likely overlap with the broad N-H stretch.[1] |
| N-H Bend (NH₃⁺, asymmetric) | ~1625 - 1560 | Medium | Asymmetric bending (scissoring) of the ammonium group. |
| N-H Bend (NH₃⁺, symmetric) | ~1550 - 1500 | Medium | Symmetric bending of the ammonium group. |
| C-H Bend | ~1470 - 1350 | Medium | Bending vibrations of the methylene groups. |
| C-N Stretch | ~1250 - 1020 | Medium-Weak | Stretching vibration of the carbon-nitrogen bond. |
Causality in IR Spectroscopy: The formation of the ammonium salt from the primary amine leads to the appearance of a very broad and strong N-H stretching band in the region of 3200-2800 cm⁻¹. This is due to the strong hydrogen bonding present in the solid state. The N-H bending modes are also characteristic of the NH₃⁺ group.[1]
Diagram: IR Workflow
References
Unveiling the Solid-State Architecture of Bicyclo[3.2.1]octan-3-amine Hydrochloride: A Technical Guide to its Prospective Crystal Structure
For Immediate Release: A Senior Application Scientist's In-Depth Guide
Abstract
Introduction: The Significance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a conformationally restricted carbocycle that serves as a key structural motif in a multitude of biologically active natural products and synthetic molecules.[1][2] Its rigid structure provides a predictable scaffold for the design of ligands that can selectively target protein binding sites. The introduction of an amine functionality at the 3-position creates a valuable synthon for further chemical elaboration. The hydrochloride salt form is particularly important in pharmaceutical development as it often improves the compound's crystallinity, stability, and aqueous solubility, all of which are critical for bioavailability and formulation. A thorough understanding of the crystal structure of bicyclo[3.2.1]octan-3-amine hydrochloride is therefore essential for predicting its physicochemical properties and for guiding the design of new therapeutic agents.
Predicted Molecular Structure and Conformation
The bicyclo[3.2.1]octan-3-amine cation is expected to adopt a chair conformation for the six-membered ring and a boat conformation for the five-membered ring, which is characteristic of the bicyclo[3.2.1]octane system. The amine group at the C3 position can exist in either an endo or exo configuration. Without experimental data, we can consider both possibilities, although one isomer is likely to be thermodynamically favored. The protonated aminium group (-NH3+) will be the key site for intermolecular interactions.
Caption: Predicted structure of the bicyclo[3.2.1]octan-3-aminium cation.
Anticipated Crystal Packing and Hydrogen Bonding Network
The crystal structure of this compound is expected to be dominated by strong charge-assisted hydrogen bonds between the aminium group (N-H...Cl) and the chloride anions.[3][4] These interactions are fundamental in directing the overall crystal packing. It is likely that each aminium group will donate hydrogen bonds to multiple chloride ions, and each chloride ion will accept hydrogen bonds from several aminium groups, creating an extensive three-dimensional network. This robust hydrogen-bonding scheme is a key contributor to the stability of the crystal lattice.
The packing of the bicyclic cations will be influenced by van der Waals forces, with the bulky hydrocarbon skeletons arranging to maximize packing efficiency. The specific arrangement will determine the unit cell parameters and the space group of the crystal.
Caption: Predicted hydrogen bonding between cations and anions.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would follow a well-established experimental workflow. The following protocol outlines the necessary steps, providing insights into the rationale behind each stage.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
-
Step 1: Purification of the Compound: Ensure the this compound sample is of high purity (>98%) to avoid defects in the crystal lattice.
-
Step 2: Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) to identify suitable conditions for crystallization.
-
Step 3: Crystallization Technique: Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to promote the growth of well-ordered single crystals. The choice of technique will depend on the solubility characteristics of the compound.
Data Collection
-
Step 1: Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Step 2: X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Step 3: Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected over a wide range of angles.
Structure Solution and Refinement
-
Step 1: Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities and their standard uncertainties.
-
Step 2: Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Step 3: Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm to achieve the best possible fit between the observed and calculated structure factors.
-
Step 4: Validation: The final crystal structure is validated using established crystallographic checks to ensure its quality and accuracy.
References
The Bicyclo[3.2.1]octane Core: A Rigid Scaffold for Innovations in Medicinal Chemistry
Abstract
The bicyclo[3.2.1]octane framework, a bridged bicyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its inherent rigidity and three-dimensional structure offer a unique advantage in the design of novel therapeutics by pre-organizing substituents into well-defined spatial orientations. This can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles. This in-depth technical guide explores the multifaceted role of the bicyclo[3.2.1]octane core in drug discovery, from its synthesis and conformational analysis to its application as a bioisosteric replacement for aromatic rings and its presence in a variety of biologically active agents.
Introduction: The Strategic Advantage of Rigidity
In the dynamic interplay between a drug molecule and its biological target, conformational flexibility can be a double-edged sword. While a degree of flexibility can allow a ligand to adapt to a binding site, excessive conformational freedom can lead to a significant entropic penalty upon binding, thereby reducing affinity. The strategic incorporation of rigid scaffolds, such as the bicyclo[3.2.1]octane core, is a powerful approach to mitigate this issue. By locking the molecule into a more defined conformation that is complementary to the target's binding pocket, the entropic cost of binding is minimized, often resulting in a substantial increase in potency.[1][2]
The bicyclo[3.2.1]octane skeleton is found in numerous biologically active natural products, including gelsemine, platensimycin, and vitisinol D, which exhibit a range of activities from chronic pain relief to antibacterial effects.[1][3] This natural precedent has inspired medicinal chemists to explore this scaffold for the development of novel synthetic therapeutic agents.
Synthesis of the Bicyclo[3.2.1]octane Core
The construction of the bicyclo[3.2.1]octane framework can be achieved through a variety of synthetic strategies, with the choice of method often dictated by the desired substitution pattern and stereochemistry.
Organocatalyzed Cascade Reactions
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecular architectures. Cascade or domino reactions, in particular, offer an efficient and atom-economical approach to the bicyclo[3.2.1]octane core by orchestrating multiple bond-forming events in a single operation.[1] A common strategy involves a Michael-aldol cascade reaction between a β,γ-unsaturated amide and a 1,3-ketoester, catalyzed by a chiral amine.
Experimental Protocol: Organocatalytic Michael-Aldol Cascade
-
To a solution of the 1,3-ketoester (1.0 eq) in an appropriate solvent (e.g., toluene, CH2Cl2) at room temperature, add the chiral amine catalyst (e.g., a cinchona-based bifunctional thiourea, 0.1 eq).
-
Stir the mixture for 10 minutes.
-
Add the β,γ-unsaturated amide (1.2 eq) and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.2.1]octane derivative.
Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder (IMDA) reaction is another robust method for the construction of the bicyclo[3.2.1]octane skeleton.[3][4] This approach involves a cycloaddition reaction between a diene and a dienophile that are tethered within the same molecule. The stereochemical outcome of the reaction is often highly predictable based on the geometry of the transition state.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has proven to be a versatile tool for the synthesis of various cyclic and bicyclic systems. For the construction of the bicyclo[3.2.1]octane core, a diene precursor can be subjected to a ruthenium-based catalyst, such as Grubbs' catalyst, to facilitate the formation of the bridged bicyclic structure.[5] This method is particularly useful for accessing highly functionalized derivatives.
Conformational Analysis and Structural Features
The bicyclo[3.2.1]octane system exists in a rigid chair-boat conformation. This constrained geometry dictates the spatial orientation of substituents, which is a critical factor in determining a molecule's biological activity. Computational studies, including Density Functional Theory (DFT), have been employed to investigate the relative stabilities of different conformations and to understand the influence of substituents on the overall geometry.[6][7] The rigid nature of the scaffold reduces the number of accessible low-energy conformations, which can be advantageous for designing ligands with high selectivity for a specific receptor subtype.[6]
The Bicyclo[3.2.1]octane Core in Drug Design
The unique structural features of the bicyclo[3.2.1]octane core make it a valuable building block in drug discovery.
A Privileged Scaffold
The frequent appearance of the bicyclo[3.2.1]octane skeleton in biologically active compounds has led to its designation as a "privileged scaffold".[1] This suggests that this framework possesses the appropriate geometric and electronic properties to interact favorably with a variety of biological targets. Its three-dimensional character allows for the exploration of chemical space in a way that is not possible with flat, aromatic systems.
A Bioisostere for Aromatic Rings
A significant application of the bicyclo[3.2.1]octane core is as a bioisosteric replacement for aromatic rings.[2] While aromatic rings are ubiquitous in drug molecules, they can be associated with metabolic liabilities. Replacing a phenyl group with a bicyclo[3.2.1]octane moiety can improve the metabolic stability and overall pharmacokinetic profile of a compound.[2] This strategy has been successfully employed to enhance the drug-like properties of various therapeutic agents.
Applications in Medicinal Chemistry
The versatility of the bicyclo[3.2.1]octane core is demonstrated by its incorporation into a wide range of therapeutic agents targeting different disease areas.
Neuroscience
Derivatives of the bicyclo[3.2.1]octane system, particularly those containing nitrogen atoms (azabicyclo[3.2.1]octanes), have shown significant potential in the field of neuroscience.[8][9] They have been investigated as ligands for various receptors and transporters in the central nervous system, including neurokinin (NK1) receptors and dopamine and serotonin transporters.[10][11] For example, 1-phenyl-8-azabicyclo[3.2.1]octane ethers have been identified as potent NK1 receptor antagonists.[10]
Antiviral and Antibacterial Agents
The bicyclo[3.2.1]octane scaffold is present in molecules with notable antimicrobial activity. Platensimycin, a natural product containing this core, is a potent inhibitor of fatty acid synthase and exhibits broad-spectrum antibacterial activity.[3] Furthermore, synthetic N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides have demonstrated in vitro activity against influenza A viruses.[12]
Anticancer Agents
Inspired by the ent-kaurene diterpenoids, which often contain a bicyclo[3.2.1]octane α-methylene ketone pharmacophore, researchers have developed synthetic analogs with anticancer properties.[13] These compounds have been shown to act as covalent inhibitors of protein tyrosine phosphatase SHP2, an important target in cancer therapy.[13]
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the bicyclo[3.2.1]octane core and its applications.
Figure 1: Key synthetic routes to the bicyclo[3.2.1]octane core and its primary roles in drug discovery.
Figure 2: The bicyclo[3.2.1]octane core as a bioisostere for aromatic rings, leading to improved drug properties.
Conclusion
The bicyclo[3.2.1]octane core represents a powerful and versatile scaffold in modern medicinal chemistry. Its inherent rigidity, three-dimensional nature, and the ability to serve as a non-aromatic bioisostere provide drug designers with a valuable tool to optimize lead compounds. The continued development of novel synthetic methodologies to access diverse and highly functionalized bicyclo[3.2.1]octane derivatives will undoubtedly fuel the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. montclair.edu [montclair.edu]
- 7. atlantis-press.com [atlantis-press.com]
- 8. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 9. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1-Phenyl-8-azabicyclo[3.2.1]octane ethers: a novel series of neurokinin (NK1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-influenza A activity of some N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides: synthesis and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Product-Inspired Molecules for Covalent Inhibition of SHP2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclo[3.2.1]octan-3-amine Hydrochloride: A Conformationally Rigid Building Block for Modern Drug Discovery
Executive Summary: In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. The strategic incorporation of three-dimensional (3D) scaffolds is a key approach to moving beyond the traditionally "flat" chemical space of many drug candidates. Bicyclo[3.2.1]octan-3-amine hydrochloride emerges as a valuable building block in this context. Its rigid, bridged structure provides a conformationally constrained framework that can reduce off-target effects and improve binding affinity by minimizing the entropic penalty of receptor binding. This guide provides an in-depth technical overview of its properties, synthesis, and application, demonstrating its utility for researchers, chemists, and drug development professionals.
The Strategic Value of Bridged Scaffolds in Medicinal Chemistry
The bicyclo[3.2.1]octane core is a privileged structure found in a multitude of bioactive natural products.[1][2] Its significance in synthetic chemistry stems from its inherent structural rigidity. Unlike monocyclic systems such as cyclohexane or piperidine which exist in a dynamic equilibrium of conformations, the bicyclo[3.2.1]octane framework is locked into a well-defined shape. This conformational restriction is highly advantageous in drug design for several reasons:
-
Pre-organization for Binding: The rigid scaffold holds appended pharmacophoric groups in a specific spatial orientation, which can be optimized for high-affinity interactions with a biological target. This pre-organization minimizes the entropic cost associated with the molecule adopting the correct binding conformation.
-
Enhanced Selectivity: The precise 3D arrangement of functional groups can lead to greater selectivity for the intended target receptor or enzyme over related off-targets, thereby reducing the potential for side effects.
-
Novel Chemical Space: Incorporating bridged ring systems allows for the exploration of novel chemical vectors and intellectual property space, moving away from saturated and aromatic rings that are often over-represented in compound libraries.
-
Bioisosteric Replacement: The bicyclo[3.2.1]octane scaffold can serve as a constrained bioisostere for more flexible rings. For instance, constraining a piperidine-like moiety within this bridged system has proven beneficial for inhibitory activity in certain enzyme classes.[3]
The 3-amino group provides a versatile synthetic handle, allowing for the straightforward introduction of a wide array of functional groups and linkers, making it an ideal starting point for library synthesis and lead optimization campaigns.
Physicochemical and Handling Properties
Bicyclo[3.2.1]octan-3-amine is typically supplied as its hydrochloride salt, which enhances its stability and handling characteristics. The salt form is generally a crystalline solid with improved solubility in polar protic solvents compared to the free base.
| Property | Value | Reference |
| CAS Number | 23263-48-1 | [4] |
| Molecular Formula | C₈H₁₆ClN | [4][5] |
| Molecular Weight | 161.67 g/mol | [4][5] |
| Melting Point | >300 °C (with decomposition) | [6] |
| Appearance | Off-white to white solid | N/A |
| Stability | Stable under recommended storage conditions | [5] |
| Storage | Store at room temperature or 0-8 °C | [4][6] |
Handling and Safety: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
The Role of the Hydrochloride Salt: The amine is supplied as a hydrochloride salt for practical reasons. The salt is generally more crystalline, less volatile, and less prone to degradation (e.g., via oxidation or reaction with atmospheric CO₂) than the corresponding free amine. For synthetic applications, the free amine must be generated in situ. This is typically achieved by treating the salt with a non-nucleophilic base, such as triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, prior to the addition of the electrophilic coupling partner.
Synthetic Access and Key Transformations
The bicyclo[3.2.1]octane framework can be constructed through various synthetic routes, often leveraging cycloaddition or rearrangement reactions.[1][2] A common and well-established pathway to the core structure involves the ring expansion of the more readily available bicyclo[2.2.1]heptane system (norbornene). The amine functionality is typically installed late-stage from a ketone precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. aksci.com [aksci.com]
- 6. This compound CAS#: 23263-48-1 [amp.chemicalbook.com]
Methodological & Application
Synthesis of Bicyclo[3.2.1]octan-3-amine Hydrochloride: A Detailed Protocol for Pharmaceutical Research
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of Bicyclo[3.2.1]octan-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the precursor, Bicyclo[3.2.1]octan-3-one, from norbornene, followed by its conversion to the target amine via a Leuckart reductive amination, and subsequent formation of the hydrochloride salt. This document provides in-depth procedural details, mechanistic insights, safety precautions, and characterization data to ensure successful execution by researchers and scientists.
Introduction: The Significance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a rigid, three-dimensional structure that is a key component in a multitude of biologically active molecules and natural products. Its constrained conformation allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of novel therapeutics that can interact with high specificity and affinity to biological targets. Bicyclo[3.2.1]octan-3-amine, in particular, serves as a versatile intermediate for the synthesis of compounds targeting a range of receptors and enzymes, underscoring the importance of a reliable and well-documented synthetic route.
Strategic Overview of the Synthesis
The synthetic pathway is a two-step process commencing with the readily available starting material, norbornene.
Step 1: Synthesis of Bicyclo[3.2.1]octan-3-one. This precursor is synthesized from norbornene through a multi-step sequence involving the formation of a dichlorocarbene adduct, followed by reduction and hydrolysis. This established procedure provides a reliable source of the key ketone intermediate.
Step 2: Reductive Amination and Salt Formation. The core transformation involves the conversion of the ketone to a primary amine via the Leuckart reaction. This classical reductive amination method utilizes ammonium formate as both the nitrogen source and the reducing agent. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.
Mechanistic Insights: The Leuckart Reaction
The Leuckart reaction is a powerful method for the reductive amination of aldehydes and ketones.[1] The reaction proceeds by the heating of a carbonyl compound with either ammonium formate or formamide.[1] In this protocol, ammonium formate serves as the reagent. The mechanism involves the in-situ formation of ammonia and formic acid from the thermal decomposition of ammonium formate. Ammonia then reacts with the ketone (Bicyclo[3.2.1]octan-3-one) to form an intermediate imine. The formic acid present then reduces the imine to the corresponding primary amine, Bicyclo[3.2.1]octan-3-amine, with the concomitant release of carbon dioxide.
Caption: Mechanism of the Leuckart Reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Norbornene | 99% | Sigma-Aldrich |
| Sodium methoxide | 95% | Acros Organics |
| Ethyl trichloroacetate | 98% | Alfa Aesar |
| Lithium aluminum hydride | 95% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | 98% | Fisher Scientific |
| Ammonium formate | 97% | Sigma-Aldrich |
| Formic acid | 98-100% | J.T. Baker |
| Hydrochloric acid | 37% | VWR |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Petroleum ether | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Methanol | ACS Grade | Fisher Scientific |
| Magnesium sulfate | Anhydrous | Fisher Scientific |
| Sodium bicarbonate | ACS Grade | Fisher Scientific |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reactive Reagents: Lithium aluminum hydride is a highly reactive, water-sensitive reagent. Handle with extreme care under an inert atmosphere. The reaction with water is vigorous and produces flammable hydrogen gas. Concentrated acids are corrosive and should be handled with caution.
-
Thermal Hazards: The Leuckart reaction is conducted at elevated temperatures. Use appropriate heating mantles and ensure proper temperature control.
Step-by-Step Synthesis
This procedure is adapted from the robust and well-established method published in Organic Syntheses.[2]
1. Preparation of exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene:
-
In a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, a solution of norbornene (52.5 g, 0.558 mol) in 400 mL of petroleum ether is prepared.
-
Sodium methoxide (112 g, 2.06 mol) is added to the flask, and stirring is initiated.
-
The flask is cooled in an ice-salt bath. Ethyl trichloroacetate (349 g, 1.82 mol) is added dropwise via the addition funnel, maintaining the internal temperature below 0 °C. The addition typically takes about 4 hours.
-
The mixture is stirred at a temperature below 0 °C for an additional 4 hours and then allowed to warm to room temperature overnight.
-
The reaction mixture is poured onto 500 g of crushed ice in 300 mL of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (4 x 200 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene.
2. Preparation of 3-Chlorobicyclo[3.2.1]oct-2-ene:
-
A 2 L three-necked flask is charged with 350 mL of dry diethyl ether and powdered lithium aluminum hydride (15 g, 0.40 mol) under an inert atmosphere.
-
The flask is cooled in an ice-water bath, and 1050 mL of dry THF is added.
-
A solution of exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene (39.5 g, 0.224 mol) in 50 mL of dry THF is added dropwise.
-
The reaction mixture is stirred and allowed to warm to room temperature, then refluxed for 12 hours.
-
After cooling, the reaction is quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
The resulting solids are filtered off, and the filtrate is concentrated. The residue is purified by vacuum distillation.
3. Preparation of Bicyclo[3.2.1]octan-3-one:
-
To a 300 mL round-bottomed flask containing a magnetic stir bar, 100 mL of concentrated sulfuric acid is added and cooled in an ice bath.
-
3-Chlorobicyclo[3.2.1]oct-2-ene (9.0 g, 0.063 mol) is added in one portion.
-
The mixture is stirred and allowed to warm slowly to room temperature over 4 hours, then stirred overnight.
-
The resulting solution is carefully poured onto 200 g of ice with stirring.
-
The aqueous mixture is extracted with diethyl ether (3 x 100 mL).
-
The combined ether layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude product is purified by sublimation to yield Bicyclo[3.2.1]octan-3-one as a white solid.[2]
1. Reductive Amination (Leuckart Reaction):
-
In a round-bottomed flask equipped with a reflux condenser, Bicyclo[3.2.1]octan-3-one (5.0 g, 0.040 mol) and ammonium formate (10.1 g, 0.160 mol) are combined.
-
The mixture is heated in an oil bath to 160-165 °C for 6 hours. The reaction mixture will become a melt and then solidify upon cooling.
-
After cooling to room temperature, 100 mL of 20% hydrochloric acid is added to the flask.
-
The mixture is heated to reflux for 8 hours to hydrolyze the intermediate formamide.
-
The solution is cooled and made basic (pH > 10) by the careful addition of 50% aqueous sodium hydroxide solution while cooling in an ice bath.
-
The basic aqueous layer is extracted with dichloromethane (4 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Bicyclo[3.2.1]octan-3-amine as an oil.
2. Formation of the Hydrochloride Salt:
-
The crude amine is dissolved in 100 mL of diethyl ether.
-
The solution is cooled in an ice bath, and a solution of 2 M HCl in diethyl ether is added dropwise with stirring until precipitation ceases.
-
The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Caption: Overall experimental workflow.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Characteristics |
| Bicyclo[3.2.1]octan-3-one | Melting Point | 138-140 °C[2] |
| ¹H NMR (CDCl₃) | δ 2.55 (br, 2H), 2.35 (s, 4H), 1.7 (br, 6H) ppm[3] | |
| ¹³C NMR (CDCl₃) | δ 211.5, 46.5, 35.5, 28.5 ppm | |
| IR (KBr) | ν ~1710 cm⁻¹ (C=O stretch)[2] | |
| Bicyclo[3.2.1]octan-3-amine HCl | Melting Point | >250 °C |
| ¹H NMR (D₂O) | Peaks corresponding to the bicyclic core protons and a broad signal for the amine protons. | |
| ¹³C NMR (D₂O) | Signals consistent with the bicyclic amine structure. | |
| IR (KBr) | Broad absorption in the 2500-3000 cm⁻¹ region (N-H stretch of the ammonium salt). |
Discussion and Field-Proven Insights
-
Purity of Starting Material: The purity of the starting norbornene and the intermediate Bicyclo[3.2.1]octan-3-one is crucial for the success of the subsequent steps. The sublimation of the ketone is a highly effective purification method.
-
Leuckart Reaction Conditions: The temperature of the Leuckart reaction is critical. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition and reduced yields. The 160-165 °C range is generally optimal.
-
Hydrolysis Step: Complete hydrolysis of the formamide intermediate is essential for obtaining the free amine. Monitoring the reaction by TLC or GC-MS is recommended.
-
Basification and Extraction: During the workup of the Leuckart reaction, ensure the aqueous layer is strongly basic to fully deprotonate the amine and facilitate its extraction into the organic phase.
-
Hydrochloride Salt Formation: The use of ethereal HCl is recommended to obtain a crystalline, easily filterable salt. Addition of the HCl solution should be done slowly to control the precipitation and obtain a product with good morphology.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and considering the provided insights, researchers in drug discovery and organic synthesis can confidently produce this valuable building block for their research endeavors. The combination of a well-established procedure for the ketone precursor and the classical Leuckart reaction offers a practical and scalable route to this important amine.
References
Application Notes & Protocols: Synthesis of Bicyclo[3.2.1]octan-3-amine
Introduction
Bicyclo[3.2.1]octan-3-amine and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional framework allows for precise spatial orientation of pharmacophoric groups, making them valuable scaffolds for targeting a wide range of biological receptors and enzymes. This application note provides detailed synthetic protocols for obtaining Bicyclo[3.2.1]octan-3-amine, focusing on two robust and widely applicable starting materials: Norbornene and Bicyclo[3.2.1]octan-3-one . The methodologies described herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.
The synthesis of bicyclo[3.2.1]octane derivatives is a subject of significant interest due to their presence in numerous biologically active natural products.[1] These compounds have found applications as, for instance, inhibitors of phenylethanolamine N-methyltransferase.[1]
Strategic Approaches to the Bicyclo[3.2.1]octane Core
The construction of the bicyclo[3.2.1]octane skeleton is the critical first stage in the synthesis of the target amine. Two primary strategies are highlighted, each with distinct advantages depending on the available starting materials and desired scale.
Strategy 1: Ring Expansion of Norbornene. This classic approach utilizes the readily available and inexpensive starting material, norbornene. The core transformation involves a dichlorocarbene addition followed by a ring expansion, ultimately leading to the key intermediate, Bicyclo[3.2.1]octan-3-one.[2][3][4]
Strategy 2: Direct Functionalization of Bicyclo[3.2.1]octan-3-one. For researchers who have access to the bicyclic ketone, direct conversion to the amine via reductive amination offers a more convergent and efficient route.[5][6][7][8] This method is highly versatile and can be adapted for the synthesis of a diverse library of substituted amine analogs.
Visualization of Synthetic Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105693569A - Synthesis method of 3-[4-(methyl sulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]-2.4-octanedione - Google Patents [patents.google.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones [unacademy.com]
Application Note: A Step-by-Step Guide to the Synthesis of Substituted 8-Azabicyclo[3.2.1]octan-3-ols
Introduction: The Significance of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged bicyclic scaffold of immense interest in medicinal chemistry and drug discovery. It forms the core structure of a wide array of biologically active natural products, including atropine and cocaine.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing potent and selective ligands for various biological targets. Substituted 8-azabicyclo[3.2.1]octan-3-ol derivatives, in particular, are key intermediates and final products in the development of novel therapeutics, including vasopressin V1A receptor antagonists and monoamine reuptake inhibitors.[3][4]
This application note provides a comprehensive, step-by-step guide for the synthesis of N-substituted 8-azabicyclo[3.2.1]octan-3-ols. The strategy is bifurcated into two principal stages: first, the construction of the N-substituted 8-azabicyclo[3.2.1]octan-3-one (a substituted tropinone) core via a modified Robinson-Schöpf reaction, followed by the stereoselective reduction of the C3-ketone to yield the desired alcohol.
Overall Synthetic Workflow
The synthesis follows a logical two-part sequence. Part 1 focuses on assembling the core bicyclic ketone, and Part 2 addresses the critical stereoselective reduction to the alcohol. This modular approach allows for the introduction of diversity at both the nitrogen atom (Part 1) and the C3-alcohol stereocenter (Part 2).
Caption: Overall workflow for the synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols.
Part 1: Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-3-one
The cornerstone of this synthesis is the Robinson-Schöpf reaction, a biomimetic one-pot reaction that brilliantly assembles the complex tropinone skeleton from simple, acyclic precursors.[1] Originally described by Sir Robert Robinson in 1917, the reaction was later optimized by Clemens Schöpf, who demonstrated that conducting the synthesis under physiological pH conditions could dramatically increase the yield.[5][6] This reaction is a classic example of a tandem or domino reaction, where multiple bond-forming events occur sequentially in a single pot, enhancing synthetic efficiency.
Causality and Mechanism: The Double Mannich Reaction
The Robinson-Schöpf reaction proceeds via a mechanism that is best described as a double Mannich reaction.[5][6] The process is initiated by the nucleophilic addition of a primary amine to succinaldehyde, forming a dihydropyrrole intermediate after cyclization and dehydration. This is followed by two sequential intermolecular and intramolecular Mannich reactions with the enolate of acetonedicarboxylic acid, which ultimately constructs the second ring of the bicyclic system. The final step involves the decarboxylation of the β-keto acid moieties to yield the stable tropinone core.
Caption: Simplified mechanism of the Robinson-Schöpf reaction.
Protocol 1: One-Pot Synthesis of N-Substituted Nortropinone
This protocol is adapted from procedures that utilize 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle synthetic equivalent of succinaldehyde and various primary amines to introduce the desired N-substituent.[7][8]
| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| Primary Amine (R-NH₂) | 1.0 | 10 mmol | The choice of amine determines the N-substituent. |
| 36% Hydrochloric Acid | 1.2 | ~1.2 mL | To form the amine hydrochloride salt. |
| 2,5-Dimethoxytetrahydrofuran | 1.0 | 1.32 g (1.27 mL) | Succinaldehyde precursor. |
| Acetonedicarboxylic Acid | 1.1 | 1.61 g | Key C4 building block. |
| Sodium Hydroxide (10 M) | As needed | To adjust pH | Crucial for optimizing yield.[5][6] |
| Solvent (Water) | - | ~100 mL | Biomimetic reaction medium. |
| Temperature | - | Room Temperature | Mild reaction conditions. |
| Reaction Time | - | 24 - 72 hours | Monitor by TLC/LC-MS for completion. |
Step-by-Step Methodology:
-
Amine Salt Formation: In a 250 mL round-bottom flask, dissolve the primary amine (10 mmol) in deionized water (40 mL). Cool the solution in an ice bath and slowly add 36% hydrochloric acid (1.2 eq).
-
Succinaldehyde Generation: In a separate beaker, add 2,5-dimethoxytetrahydrofuran (10 mmol) to deionized water (20 mL) containing a catalytic amount of HCl (e.g., 0.5 mL of 1 M HCl). Stir for 10-15 minutes at room temperature to hydrolyze the acetal to succinaldehyde.
-
Reaction Assembly: To the amine hydrochloride solution, add acetonedicarboxylic acid (11 mmol). Stir until dissolved. Add the freshly prepared succinaldehyde solution to the flask.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to between 5 and 7 by the dropwise addition of 10 M NaOH. This step is critical; yields are often highest in this slightly acidic to neutral range.[6]
-
Reaction: Stopper the flask and stir the mixture vigorously at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24 to 72 hours to reach completion.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture in an ice bath and basify to pH > 11 with 10 M NaOH. b. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). c. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-substituted tropinone.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to yield the pure N-substituted 8-azabicyclo[3.2.1]octan-3-one.
Part 2: Stereoselective Reduction to 8-Azabicyclo[3.2.1]octan-3-ol
The reduction of the C3-ketone of the tropinone scaffold yields the corresponding alcohol. This reduction can produce two diastereomers: the endo-alcohol (also referred to as the α- or tropine configuration) where the hydroxyl group is axial, and the exo-alcohol (β- or pseudotropine configuration) where the hydroxyl group is equatorial.[9]
Caption: Formation of endo and exo diastereomers via hydride reduction. (Note: Images are placeholders for chemical structures).
Causality and Stereoselectivity
The stereochemical outcome of the reduction is governed by the trajectory of the hydride attack on the carbonyl carbon.
-
Attack from the less hindered exo face (equatorial attack) leads to the formation of the endo (axial) alcohol. This is often the major product with small, unhindered reducing agents like sodium borohydride (NaBH₄), as the exo face is more accessible.[10]
-
Attack from the more hindered endo face (axial attack) leads to the formation of the exo (equatorial) alcohol, which is the thermodynamically more stable product. This pathway can be favored by using bulkier reducing agents or under conditions that allow for thermodynamic equilibration.[8][11]
Protocol 2: NaBH₄ Reduction to the endo-8-Azabicyclo[3.2.1]octan-3-ol
This protocol describes a standard reduction using sodium borohydride, which typically favors the formation of the kinetically controlled endo-alcohol.[10]
| Reagent/Parameter | Molar Eq. | Amount (for 5 mmol scale) | Notes |
| N-Substituted Tropinone | 1.0 | 5 mmol | Starting material from Part 1. |
| Sodium Borohydride (NaBH₄) | 1.5 | 28 mg | Common, mild hydride reducing agent. |
| Solvent (Methanol or Ethanol) | - | 50 mL | Protic solvent stabilizes the reagent. |
| Temperature | - | 0 °C to Room Temp. | Controlled temperature to manage reactivity. |
| Reaction Time | - | 2 - 4 hours | Monitor by TLC for disappearance of ketone. |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-substituted tropinone (5 mmol) in methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until all the starting ketone has been consumed.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding acetone (5-10 mL) to consume any excess NaBH₄.
-
Work-up and Isolation: a. Remove the solvent under reduced pressure. b. Add water (30 mL) to the residue and extract with dichloromethane (3 x 30 mL). c. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude product, a mixture of endo and exo alcohols (typically enriched in the endo isomer), can be purified by column chromatography on silica gel or recrystallization to isolate the desired stereoisomer. The ratio of diastereomers can be determined by ¹H NMR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 8. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
The Versatile Scaffold: Harnessing Bicyclo[3.2.1]octan-3-amine Hydrochloride in Modern Drug Discovery
Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry
In the intricate landscape of drug design, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Three-dimensional, conformationally rigid scaffolds have emerged as powerful tools in this endeavor. Their constrained nature reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the defined spatial orientation of substituents on a rigid core allows for precise probing of receptor-ligand interactions, a critical aspect of rational drug design. The bicyclo[3.2.1]octane framework, a bridged bicyclic system, is a prominent example of such a scaffold, found in numerous biologically active natural products.[1] This application note provides a detailed guide for researchers on the practical use of a key derivative, Bicyclo[3.2.1]octan-3-amine hydrochloride, as a versatile building block in the synthesis of novel drug candidates.
Physicochemical Properties and Handling of this compound
This compound is a primary amine presented as its hydrochloride salt. This salt form generally confers greater stability and improved handling characteristics compared to the free base.
| Property | Value | Reference |
| CAS Number | 23263-48-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₆ClN | --INVALID-LINK-- |
| Molecular Weight | 161.67 g/mol | --INVALID-LINK-- |
| Form | Solid | N/A |
| Storage | Room temperature | N/A |
Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood. This compound is an irritant to the skin, eyes, and respiratory system. In case of contact, rinse the affected area thoroughly with water.
Core Synthetic Strategies: Functionalization of the Primary Amine
The primary amine of this compound is the key handle for synthetic elaboration. As it is supplied as a hydrochloride salt, in most cases, a base is required to liberate the free amine for reaction. Common functionalization strategies include N-acylation, reductive amination, and N-arylation.
Protocol 1: N-Acylation via Mixed Anhydride Method
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals. The mixed anhydride method is a reliable and efficient way to achieve this.[2]
Workflow for N-Acylation:
Caption: Workflow for N-acylation of Bicyclo[3.2.1]octan-3-amine.
Step-by-Step Protocol:
-
Amine Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a suitable base, such as triethylamine (1.1 eq), and stir the mixture at room temperature for 30 minutes to generate the free amine in situ.
-
Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) and N-methylmorpholine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.
-
Mixed Anhydride Formation: To the cooled carboxylic acid solution, add isobutyl chloroformate (1.05 eq) dropwise, ensuring the temperature remains below -10 °C. Stir the reaction mixture for 30 minutes at -15 °C.
-
Coupling: Add the solution of free Bicyclo[3.2.1]octan-3-amine to the mixed anhydride solution dropwise at -15 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl substituents on an amine. This can be achieved in a one-pot reaction with an aldehyde or ketone in the presence of a reducing agent.
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the desired aldehyde or ketone (1.0 eq) in 1,2-dichloroethane (DCE), add this compound (1.2 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[3] This reaction is invaluable for accessing N-aryl bicyclo[3.2.1]octan-3-amines.
Workflow for Buchwald-Hartwig N-Arylation:
References
Application Notes and Protocols: Bicyclo[3.2.1]octan-3-amine as a Versatile Scaffold for the Synthesis of Tropane Alkaloid Analogs
Introduction: The Strategic Value of the Bicyclo[3.2.1]octane Framework
Tropane alkaloids, a class of natural products characterized by the 8-azabicyclo[3.2.1]octane core, exhibit a wide spectrum of potent biological activities.[1][2] Their therapeutic applications are diverse, ranging from anticholinergic agents like atropine and scopolamine to local anesthetics such as cocaine.[1][3] The rigid bicyclic structure of the tropane core provides a conformationally constrained framework, which is advantageous for designing ligands with high affinity and selectivity for specific biological targets, including monoamine transporters and muscarinic receptors.[4][5]
The development of novel tropane alkaloid analogs is a key strategy in modern drug discovery to optimize therapeutic efficacy while minimizing adverse effects. A crucial aspect of this endeavor is the ability to systematically modify the core structure at various positions.[2][4] This document provides detailed application notes and protocols for utilizing bicyclo[3.2.1]octan-3-amine as a strategic and versatile scaffold for the combinatorial synthesis of a library of tropane alkaloid analogs. By focusing on the functionalization of the 3-amino group, researchers can rapidly generate a diverse set of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of new therapeutic agents.
Core Concept: From Ketone to a Diversified Amine Library
The synthetic strategy hinges on the accessibility of bicyclo[3.2.1]octan-3-one as a key precursor. This ketone can be synthesized through established methods and serves as the entry point for introducing the crucial 3-amino functionality.[6] Subsequent diversification of this primary amine through N-alkylation and N-acylation allows for the systematic exploration of chemical space around the tropane core.
Caption: Synthetic workflow from the ketone precursor to a diversified library.
Part 1: Synthesis of the Core Scaffold: Bicyclo[3.2.1]octan-3-amine
The synthesis of the bicyclo[3.2.1]octan-3-amine scaffold can be efficiently achieved from the corresponding ketone via reductive amination. This two-step, one-pot procedure offers a reliable and scalable route to both the exo and endo isomers of the amine, which can be separated by chromatography.
Protocol 1: Synthesis of exo- and endo-Bicyclo[3.2.1]octan-3-amine
Materials:
-
Bicyclo[3.2.1]octan-3-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: To a solution of bicyclo[3.2.1]octan-3-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of exo and endo isomers.
-
Purification: Purify the crude mixture by silica gel column chromatography using a gradient of methanol in dichloromethane to separate the exo and endo isomers.
Expected Outcome:
This protocol typically yields the desired amines in good overall yield (60-80%), with the ratio of exo to endo isomers depending on the specific reaction conditions. The isomers can be identified and characterized by ¹H and ¹³C NMR spectroscopy.
Part 2: Diversification of the Bicyclo[3.2.1]octan-3-amine Scaffold
The primary amino group at the C-3 position is a versatile handle for introducing a wide array of substituents, thereby generating a library of tropane alkaloid analogs. The following protocols detail standard procedures for N-acylation and N-alkylation.
Protocol 2: N-Acylation with Substituted Benzoyl Chlorides
This protocol describes the synthesis of N-aroyl derivatives, which are common motifs in biologically active tropane alkaloids.
Materials:
-
exo- or endo-Bicyclo[3.2.1]octan-3-amine
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 3,4-dimethoxybenzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the bicyclo[3.2.1]octan-3-amine isomer (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acylating Agent Addition: Cool the solution to 0 °C. Add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-acylated analog.
| Substituent on Benzoyl Chloride | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 4-Chloro | 85-95 | Signals for bicyclooctane protons, aromatic protons (d, J ≈ 8.5 Hz), and amide NH proton. | [M+H]⁺ |
| 3,4-Dimethoxy | 80-90 | Signals for bicyclooctane protons, aromatic protons, methoxy singlets, and amide NH proton. | [M+H]⁺ |
| 4-Nitro | 88-96 | Signals for bicyclooctane protons, aromatic protons (d, J ≈ 8.8 Hz), and amide NH proton. | [M+H]⁺ |
Protocol 3: N-Alkylation with Alkyl Halides
This protocol allows for the introduction of various alkyl groups at the 3-amino position, mimicking the N-alkyl substituents found in many natural and synthetic tropanes.
Materials:
-
exo- or endo-Bicyclo[3.2.1]octan-3-amine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Water
Procedure:
-
Reaction Setup: To a solution of the bicyclo[3.2.1]octan-3-amine isomer (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Alkylating Agent Addition: Add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour into water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated analog.
Caption: Diversification pathways for the bicyclo[3.2.1]octan-3-amine scaffold.
Part 3: Characterization of Analogs
Thorough characterization of the synthesized analogs is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Diagnostic peaks for the bicyclo[3.2.1]octane framework and the newly introduced substituents should be identified and assigned.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the amide carbonyl stretch (around 1630-1680 cm⁻¹) in N-acylated analogs.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compounds.
Conclusion and Future Perspectives
The use of bicyclo[3.2.1]octan-3-amine as a scaffold provides a robust and efficient platform for the synthesis of novel tropane alkaloid analogs. The protocols outlined in this document offer a systematic approach to explore the structure-activity relationships of this important class of compounds. By varying the substituents at the 3-amino position, researchers can fine-tune the pharmacological properties of the resulting analogs, potentially leading to the discovery of new drug candidates with improved therapeutic profiles. Further elaboration of this scaffold, including modifications at other positions of the bicyclic ring, can be envisioned for even greater chemical diversity.
References
Application Notes and Protocols: The Bicyclo[3.2.1]octane Scaffold as a Versatile Tool in Neuroscience Research
An In-Depth Guide for Neuroscience Researchers
Introduction: A Privileged Scaffold for Probing the Central Nervous System
The bicyclo[3.2.1]octane core is a rigid, three-dimensional chemical structure that has emerged as a "privileged scaffold" in neuroscience research and drug development. Its significance is rooted in its structural relationship to a class of naturally occurring compounds known as tropane alkaloids, which are found in plants of the Solanaceae family.[1][2] The most infamous of these is cocaine, a potent psychostimulant whose effects are primarily mediated by its interaction with monoamine transporters.[3][4]
The bicyclo[3.2.1]octane framework mimics the rigid conformation of the tropane skeleton (which is technically an 8-azabicyclo[3.2.1]octane), providing an ideal template for designing ligands that can precisely interact with complex protein targets in the brain.[5][6][7] By systematically modifying this core structure—substituting the nitrogen atom at the 8-position with carbon, oxygen, or sulfur, and adding various functional groups at other positions—researchers have developed a vast library of molecular probes. These tools have been instrumental in dissecting the pharmacology of neurotransmitter systems and are actively being investigated as potential therapeutics for a range of neurological and psychiatric disorders, including substance use disorders, depression, Parkinson's disease, and Alzheimer's disease.[8][9][10]
This guide provides an in-depth overview of the key applications of bicyclo[3.2.1]octane derivatives in neuroscience, complete with the scientific rationale behind the methodologies and detailed protocols for their implementation in a research setting.
Part 1: Deconstructing Monoamine Transporter Pharmacology
Scientific Background
Monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical proteins in the presynaptic terminal of neurons.[11] They are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal and maintaining neurotransmitter homeostasis.[8] Because of this central role, they are major targets for therapeutic drugs and drugs of abuse. Cocaine's reinforcing effects, for example, are primarily attributed to its potent inhibition of DAT.[4][12]
Bicyclo[3.2.1]octane derivatives serve as powerful tools to study these transporters. By creating analogues that are more selective than cocaine, researchers can isolate the function of each transporter type. Furthermore, these compounds can be used to explore the subtle differences in how various ligands bind to the transporter, providing insights into the development of medications for cocaine addiction.[8][13]
Key Mechanistic Insight: The Primacy of 3D Topology
A pivotal discovery in this field was the realization that the nitrogen atom at the 8-position of the tropane nucleus, long thought to be essential for binding, is not a prerequisite for potent interaction with monoamine transporters.[14] Studies on 2-carbomethoxy-3-aryl-bicyclo[3.2.1]octane analogues, where the nitrogen was replaced by a methylene group (a "carba-analog"), revealed potent inhibition of both DAT and SERT.[4][13] This demonstrated that the three-dimensional shape, or topology, of the ligand is more critical for binding than the presence of a specific heteroatom that might form a hydrogen bond.[15] This finding revolutionized the field, opening the door to the synthesis and study of a much broader class of 8-oxa (oxygen), 8-thia (sulfur), and 8-carba (carbon) bicyclo[3.2.1]octane derivatives, each with unique pharmacological profiles.[8]
Application Note 1: Characterizing Transporter Binding Affinity
-
Objective: To determine the binding affinity (expressed as Kᵢ or IC₅₀) of novel bicyclo[3.2.1]octane derivatives for DAT, SERT, and NET.
-
Causality & Rationale: The initial and most fundamental step in characterizing a new compound is to measure its affinity for the intended targets. A high affinity indicates a strong interaction between the ligand and the transporter protein. By comparing affinities across DAT, SERT, and NET, a selectivity profile can be established. For instance, a compound with a low nanomolar Kᵢ for DAT but a micromolar Kᵢ for SERT and NET is considered a selective DAT inhibitor.[16][17] This information is crucial for structure-activity relationship (SAR) studies, which aim to link specific chemical modifications to changes in potency and selectivity.
-
Trustworthiness through Self-Validation: The protocol's reliability is ensured by running parallel assays with known standards (e.g., cocaine, GBR 12909 for DAT, citalopram for SERT) and performing saturation binding experiments to confirm the density and affinity of the radioligand for the target tissue preparation.
Protocol 1: Competitive Radioligand Binding Assay
-
Tissue Preparation:
-
Homogenize brain tissue rich in the target transporter (e.g., striatum for DAT, prefrontal cortex for SERT/NET) from rats or mice in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the membrane preparation in assay buffer to a final protein concentration of 50-200 µg/mL, determined by a Bradford or BCA protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, and the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET) at a concentration near its Kₔ value.
-
Add the bicyclo[3.2.1]octane test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
To determine "non-specific binding," prepare wells containing a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
To determine "total binding," prepare wells with only the radioligand and membrane preparation (no competitor).
-
-
Incubation and Harvesting:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Application Note 2: Assessing Functional Inhibition of Neurotransmitter Uptake
-
Objective: To confirm that high-affinity binders are also functional inhibitors of neurotransmitter reuptake.
-
Causality & Rationale: A compound can bind to a transporter without necessarily blocking its function. A functional uptake assay directly measures the compound's ability to inhibit the transport of the neurotransmitter into the cell or a synaptosome. This is a more physiologically relevant measure of a compound's effect. A potent inhibitor in this assay validates the findings from the binding assay and confirms its mechanism of action as a reuptake inhibitor.[8]
-
Trustworthiness through Self-Validation: The assay includes controls for temperature-dependent uptake (assays are run in parallel at 4°C, where active transport is minimal) and is validated with known uptake inhibitors.
Protocol 2: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
-
Synaptosome Preparation:
-
Rapidly dissect the striata from a rat brain and homogenize in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove larger debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes.
-
Gently resuspend the synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome suspension with various concentrations of the bicyclo[3.2.1]octane test compound for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of [³H]Dopamine (e.g., 10-20 nM).
-
Allow the reaction to proceed for a short, defined period within the linear range of uptake (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity.
-
Run a parallel set of tubes at 4°C to define non-specific uptake.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific uptake at each drug concentration by subtracting the 4°C values from the 37°C values.
-
Plot the percent inhibition of specific uptake versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: SAR of Representative Bicyclo[3.2.1]octane Derivatives
The following table summarizes binding affinity data for selected compounds, illustrating how modifications to the core structure influence potency and selectivity.
| Compound ID | Scaffold Type | Key Substituents | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Cocaine | 8-Azabicyclo[3.2.1]octane | - | ~250-600 | ~300-800 | ~250-500 | ~1 | ~1 |
| 8c[18] | 6-Azabicyclo[3.2.1]octane | trans-3β-(p-Cl-phenyl) | 452 | >10,000 | >10,000 | >22 | >22 |
| 22e[16][17] | 8-Azabicyclo[3.2.1]octane | 8-cyclopropylmethyl | 4.0 | 4240 | 114 | 1060 | 28.5 |
| 22g[16][17] | 8-Azabicyclo[3.2.1]octane | 8-(p-Cl-benzyl) | 3.9 | 1000 | 5290 | 256 | 1358 |
| Thia-analog | 8-Thiabicyclo[3.2.1]octane | 3β-(3,4-Cl₂-phenyl) | 5.7 | 8.0 | - | 1.4 | - |
Data are compiled from published sources and are approximate.[8][16][17][18] This table clearly shows how N-substitution (e.g., 22e, 22g) can dramatically increase both potency at DAT and selectivity over SERT or NET compared to cocaine.[16][17]
Part 2: Applications in Neurodegenerative Disease Research
While monoamine transporters are the most common targets, the versatility of the bicyclo[3.2.1]octane scaffold has led to its exploration in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.
Scientific Background
-
Alzheimer's Disease (AD): A key feature of AD is the loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine. A primary therapeutic strategy is to inhibit the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—thereby increasing its availability in the synapse.[10][19]
-
Parkinson's Disease (PD): PD is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[9] Research efforts focus on protecting these neurons from degeneration and restoring dopamine levels.
-
Neuroprotection: A broader goal is to find compounds that can protect neurons from cytotoxic insults and apoptotic cell death, which is a common pathway in many neurodegenerative conditions. Some bicyclo[3.2.1]octane derivatives have shown potential in this area.
Application Note 3: Screening for Cholinesterase Inhibition
-
Objective: To identify and characterize bicyclo[3.2.1]octane derivatives that inhibit AChE and/or BChE.
-
Causality & Rationale: The active site of cholinesterases is a deep gorge. The rigid, three-dimensional structure of bicyclo[3.2.1]octane derivatives can be tailored to fit within this gorge and block the access of acetylcholine. Identifying compounds with high potency and, ideally, selectivity for AChE over BChE (or vice versa, depending on the therapeutic hypothesis) is a key goal.[10][19][20]
-
Trustworthiness through Self-Validation: The protocol uses a well-established, robust colorimetric assay (Ellman's method) and is validated using a known cholinesterase inhibitor like donepezil or tacrine.
Protocol 3: Ellman's Assay for Cholinesterase Activity
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (human recombinant AChE or BChE).
-
Prepare a solution of the substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh).
-
Prepare a solution of the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB.
-
Prepare the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the enzyme solution.
-
Add the test compound at various concentrations and incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCh).
-
The enzyme hydrolyzes ATCh to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control well with no inhibitor.
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the curve to determine the IC₅₀ value.
-
Application Note 4: Evaluating Neuroprotective Potential
-
Objective: To determine if a bicyclo[3.2.1]octane derivative can protect cultured neuronal cells from a specific toxin.
-
Causality & Rationale: Neurodegeneration often involves oxidative stress and the activation of apoptotic (programmed cell death) pathways. Some compounds may exert protective effects by modulating these pathways. For example, 8-Boc-3,8-diaza-bicyclo[3.2.1]octane has been suggested to upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL. A cell-based assay provides a direct measure of this protective effect.
-
Trustworthiness through Self-Validation: The protocol includes multiple controls: cells treated with vehicle only (negative control), cells treated with the toxin only (positive control for cell death), and cells treated with the test compound only (to check for inherent toxicity).
Protocol 4: Cell-Based Neuroprotection Assay (MTT Assay)
-
Cell Culture:
-
Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the bicyclo[3.2.1]octane test compound for 1-2 hours.
-
Introduce a neurotoxin to induce cell death. For a Parkinson's model, use 6-hydroxydopamine (6-OHDA); for an Alzheimer's model, use aggregated Amyloid-β peptide.
-
Incubate the cells with the compound and toxin for a specified period (e.g., 24-48 hours).
-
-
Viability Assessment (MTT Assay):
-
Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Express the viability of treated cells as a percentage of the vehicle-only control cells.
-
Plot percent viability versus compound concentration to determine the protective effect.
-
Part 3: Synthesis and Future Directions
The exploration of bicyclo[3.2.1]octane derivatives is critically dependent on robust and flexible synthetic chemistry. Methodologies often involve multi-step sequences. A common and powerful approach involves creating a key intermediate, such as an enol triflate, which can then be diversified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to install a wide variety of aryl groups at the 3-position.[8] Other advanced strategies include ring-closing metathesis and intramolecular Diels-Alder reactions to construct the core bicyclic framework.[21][22]
Future Directions and Emerging Applications:
-
Neuroimaging: Labeled with positron-emitting (e.g., ¹¹C, ¹⁸F) or single-photon-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) isotopes, these high-affinity ligands can be developed into PET and SPECT imaging agents. Such tools would allow for the non-invasive visualization and quantification of monoamine transporters in the living human brain, providing invaluable biomarkers for disease diagnosis and for monitoring therapeutic response.[23]
-
Novel CNS Targets: The scaffold is being explored for targets beyond monoamine transporters and cholinesterases. Derivatives have been synthesized and evaluated as antagonists for vasopressin receptors (implicated in social behavior and mood) and as allosteric modulators for metabotropic glutamate receptors (mGluRs), which are key targets for anxiety and other psychiatric disorders.[24][25]
-
Medications Development: The ultimate goal for many research programs is the development of a clinically effective medication. For cocaine addiction, the focus is on designing DAT inhibitors with unique pharmacokinetic profiles, such as a slower onset and longer duration of action compared to cocaine, which may reduce abuse liability while still occupying the transporter.[8][12]
The bicyclo[3.2.1]octane scaffold remains a cornerstone of medicinal chemistry and chemical neuroscience. Its inherent rigidity and synthetic tractability ensure that it will continue to provide researchers with sophisticated molecular tools to unravel the complexities of the brain for years to come.
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8557842B2 - Cocaine analogs and methods of preparation and uses thereof - Google Patents [patents.google.com]
- 4. 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Document: Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters. (CHEMBL1132078) - ChEMBL [ebi.ac.uk]
- 24. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same - Google Patents [patents.google.com]
Application Notes and Protocols: Reductive Amination Strategies for Bicyclo[3.2.1]octan-3-one
Introduction: The Significance of the Bicyclo[3.2.1]octan-3-amine Scaffold
The bicyclo[3.2.1]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5][6] Its constrained conformation allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands that interact with biological targets with high specificity.[7][8] Amines appended to this scaffold, particularly at the 3-position, are key intermediates in the synthesis of a diverse range of biologically active molecules, including potential neurokinin-1 antagonists and cholinesterase inhibitors.[9] The synthesis of these amine derivatives often relies on the reductive amination of the corresponding ketone, bicyclo[3.2.1]octan-3-one. This application note provides a detailed guide to the primary strategies for this conversion, focusing on practical, field-proven protocols and the chemical reasoning behind procedural choices.
Core Concepts in Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[10][11][12] The overall process involves two key steps: the formation of an imine/iminium ion from the ketone and an amine, followed by the reduction of this intermediate to the final amine product.[12] The choice of strategy—either a one-pot "direct" method or a two-step "indirect" approach—and the selection of the reducing agent are critical for achieving high yields and, particularly with bicyclic systems, controlling stereoselectivity.[13][14][15][16]
Strategic Approaches: Direct vs. Indirect Reductive Amination
Direct (One-Pot) Reductive Amination: In this approach, the ketone, amine, and reducing agent are all combined in a single reaction vessel.[12][17] This method is efficient and procedurally simple. Its success hinges on the use of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone.[18][19] This selectivity prevents the wasteful formation of bicyclo[3.2.1]octan-3-ol.
Indirect (Two-Step) Reductive Amination: This strategy involves the formation and isolation (or at least complete formation) of the imine intermediate before the addition of the reducing agent.[12][15][16][17] This approach can be advantageous when dealing with less reactive amines or when over-alkylation is a concern with primary amines.[20] It also allows for the use of less selective, more powerful reducing agents like sodium borohydride (NaBH₄), as the starting ketone is no longer present during the reduction step.[21]
Key Reagents: A Comparative Overview
The choice of reducing agent is arguably the most critical parameter in a reductive amination protocol. Below is a comparison of commonly used reagents for the transformation of bicyclo[3.2.1]octan-3-one.
| Reagent | Common Abbreviation | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | High Selectivity: Mild reagent that readily reduces iminium ions but is slow to reduce ketones, making it ideal for direct, one-pot procedures.[13][14][15][16][20] Stereoselectivity: Its steric bulk can enhance diastereoselectivity in the reduction of bicyclic iminiums.[13][14][22] Safety: Avoids the use of toxic cyanide reagents.[18][20] | Moisture Sensitive: Can be sensitive to water and is not typically used in protic solvents like methanol.[21] Solvent Choice: Often requires chlorinated solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[15][16][21] |
| Sodium Cyanoborohydride | NaBH₃CN | High Selectivity: Like STAB, it selectively reduces iminium ions in the presence of ketones, especially under mildly acidic conditions (pH 6-8).[10][11][20][22] Solvent Compatibility: Stable in protic solvents like methanol.[21] | Toxicity: Highly toxic and can release hydrogen cyanide (HCN) gas upon contact with strong acids.[18][20] Waste Disposal: Requires careful handling and disposal of cyanide-containing waste streams.[10] |
| Sodium Borohydride | NaBH₄ | Cost-Effective & Readily Available: An inexpensive and common laboratory reagent. High Reactivity: A powerful reducing agent. | Low Selectivity: Rapidly reduces both ketones and imines, making it unsuitable for direct reductive amination.[10][21] Protocol: Must be used in an indirect, two-step protocol after complete imine formation.[15][16][21] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Economical & Scalable: Advantageous for large-scale industrial synthesis.[22] "Green" Chemistry: Avoids stoichiometric metal hydride waste. | Functional Group Intolerance: Will reduce other functional groups like alkenes, alkynes, and nitro groups.[22] Specialized Equipment: Requires hydrogenation apparatus. |
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot method is often the preferred approach due to its operational simplicity, high yields, and favorable safety profile. The steric bulk of STAB often favors the formation of the exo-amine product from the less hindered face of the intermediate iminium ion.[13][14]
Workflow Diagram:
Caption: One-pot direct reductive amination workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add bicyclo[3.2.1]octan-3-one (1.0 eq.). Dissolve it in an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).[15][16]
-
Amine Addition: Add the desired primary or secondary amine (1.0–1.2 eq.). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.0–1.1 eq.) to liberate the free amine.
-
Iminium Formation (Optional but Recommended): Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. For less reactive ketones or amines, adding a catalytic amount of acetic acid can accelerate this step.[15][16][20]
-
Reducing Agent Addition: In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3–1.6 eq.) to the stirred solution.[20] The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired bicyclo[3.2.1]octan-3-amine.
Protocol 2: Indirect Reductive Amination using Sodium Borohydride
This two-step protocol is useful when direct amination is sluggish or if NaBH(OAc)₃ is not available. It relies on the pre-formation of the imine, often aided by removal of the water byproduct.
Mechanism Diagram:
Caption: Two-step indirect reductive amination mechanism.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve bicyclo[3.2.1]octan-3-one (1.0 eq.) and the desired primary amine (1.0–1.2 eq.) in a solvent that forms an azeotrope with water, such as toluene or benzene. Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, TsOH).
-
Water Removal: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, indicating complete imine formation.
-
Solvent Removal: Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Reduction Setup: Dissolve the crude imine intermediate in a protic solvent like methanol (MeOH) or ethanol (EtOH).[21] Cool the flask in an ice bath (0 °C).
-
Reducing Agent Addition: Slowly and portion-wise, add sodium borohydride (NaBH₄, 1.5–2.0 eq.) to the cooled solution. Be cautious of hydrogen gas evolution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-3 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Follow steps 6-8 from Protocol 1 to quench the reaction, extract the product, and purify by column chromatography.
Conclusion
The reductive amination of bicyclo[3.2.1]octan-3-one is a reliable and versatile transformation for accessing valuable amine scaffolds. The choice between a direct, one-pot strategy with sodium triacetoxyborohydride and an indirect, two-step method with sodium borohydride depends on the specific amine substrate, available reagents, and desired operational simplicity. For most applications, the direct STAB-mediated protocol offers an excellent balance of efficiency, selectivity, and safety.[15][16][20] Careful consideration of stoichiometry, solvent, and reaction conditions will enable researchers to successfully synthesize a wide array of bicyclo[3.2.1]octan-3-amine derivatives for applications in drug development and beyond.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. Sodium cyanoborohydride [organic-chemistry.org]
- 19. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 22. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the N-alkylation of Bicyclo[3.2.1]octan-3-amine hydrochloride
Introduction: The Strategic Importance of N-Alkylated Bicyclo[3.2.1]octan-3-amines in Modern Drug Discovery
The bicyclo[3.2.1]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its defined spatial arrangement of substituents allows for the precise probing of interactions within biological targets, making it a valuable component in the design of novel therapeutics. The introduction of alkyl groups at the nitrogen atom of bicyclo[3.2.1]octan-3-amine can profoundly influence a molecule's pharmacological profile, affecting properties such as receptor affinity, selectivity, metabolic stability, and pharmacokinetic parameters. N-alkylated derivatives of this bicyclic amine are key intermediates in the synthesis of a wide range of biologically active compounds, from potential treatments for neurodegenerative diseases to novel antimicrobial agents.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of bicyclo[3.2.1]octan-3-amine hydrochloride, a common starting material in synthetic campaigns. As this substrate is an amine salt, careful consideration of the reaction conditions, particularly the choice of base, is crucial for successful transformation. We will explore the two most prevalent and reliable methods for N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The underlying mechanisms, practical experimental procedures, purification techniques, and methods for structural verification will be discussed in detail to empower researchers in their drug development endeavors.
Underlying Chemical Principles and Mechanistic Considerations
The N-alkylation of this compound involves the formation of a new carbon-nitrogen bond. The two primary methods discussed herein, direct alkylation and reductive amination, proceed through distinct mechanistic pathways.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the free amine onto the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
A critical prerequisite for this reaction is the deprotonation of the this compound to generate the free amine. This is typically achieved by the addition of a suitable base to neutralize the hydrogen chloride.
A potential complication of direct alkylation is overalkylation, where the newly formed secondary amine can compete with the primary amine starting material and react with another equivalent of the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. This can be mitigated by using a large excess of the primary amine or by carefully controlling the stoichiometry of the reactants.
Reductive Amination
Reductive amination is a highly efficient and versatile method for the N-alkylation of amines that offers greater control and often higher yields of the desired mono-alkylated product compared to direct alkylation.[2] The reaction proceeds in two main stages:
-
Imine Formation: The amine reacts with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate (or an enamine if a secondary amine is used). This reaction is typically reversible and is often catalyzed by mild acid.
-
In Situ Reduction: The imine is then reduced in the same reaction vessel to the corresponding amine using a selective reducing agent.
A key advantage of this method is that the imine intermediate is generally more electrophilic than the starting carbonyl compound, allowing for the use of mild reducing agents that do not significantly reduce the aldehyde or ketone. This selectivity minimizes side reactions and enhances the overall efficiency of the transformation. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN).[3]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the synthesis of N-benzyl-bicyclo[3.2.1]octan-3-amine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension. Stir vigorously for 30 minutes at room temperature to neutralize the hydrochloride and generate the free amine in situ.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure N-benzyl-bicyclo[3.2.1]octan-3-amine.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-benzyl-bicyclo[3.2.1]octan-3-amine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Triethylamine (Et3N)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane.
-
Add triethylamine (1.2 eq) to the suspension and stir for 20 minutes at room temperature to generate the free amine.
-
Add benzaldehyde (1.1 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., 5-10% methanol in dichloromethane) to yield the pure N-benzyl-bicyclo[3.2.1]octan-3-amine.[4]
Data Presentation and Characterization
Thorough characterization of the synthesized N-alkylated bicyclo[3.2.1]octan-3-amines is essential to confirm their identity and purity. The following table summarizes the expected characterization data for a representative product, N-benzyl-bicyclo[3.2.1]octan-3-amine.
| Characterization Technique | Expected Observations for N-benzyl-bicyclo[3.2.1]octan-3-amine |
| 1H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic CH2 protons, and complex multiplets for the bicyclo[3.2.1]octane framework protons. The integration of these signals should be consistent with the proposed structure. |
| 13C NMR | Resonances for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the bicyclo[3.2.1]octane skeleton. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations for both aliphatic and aromatic components, and N-H stretching vibration (if a secondary amine is the product). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the N-alkylated product. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation (Direct Alkylation) | Incomplete neutralization of the amine hydrochloride. | Ensure the use of a sufficient excess of a strong enough base (e.g., K2CO3, Et3N) and allow adequate time for neutralization before adding the alkyl halide. |
| Low reactivity of the alkyl halide. | Consider using a more reactive alkyl halide (e.g., iodide instead of chloride) or increasing the reaction temperature. | |
| Low or no product formation (Reductive Amination) | Inefficient imine formation. | Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions as water can hydrolyze the imine. |
| Decomposition of the reducing agent. | Add the reducing agent portion-wise and ensure the reaction is not overly exothermic. Use freshly opened or properly stored reducing agents. | |
| Overalkylation (Direct Alkylation) | The product amine is more nucleophilic than the starting amine. | Use a large excess of the starting amine (bicyclo[3.2.1]octan-3-amine) or carefully control the stoichiometry to be 1:1. Reductive amination is a better alternative to avoid this issue.[5] |
| Difficulty in Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider converting the product to its hydrochloride salt to facilitate purification by crystallization. |
Visualizing the Workflow
General Workflow for N-Alkylation of this compound
Caption: A generalized workflow for the N-alkylation of this compound.
Conclusion
The N-alkylation of this compound is a fundamental transformation for accessing a diverse range of derivatives with significant potential in drug discovery. Both direct alkylation and reductive amination are robust methods for achieving this transformation. The choice between these methods will depend on the specific substrate, desired product, and the need to control for side reactions such as overalkylation. By understanding the underlying mechanisms and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize novel N-alkylated bicyclo[3.2.1]octan-3-amines for their research programs.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat [escholarship.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Importance of the Bicyclo[3.2.1]octane Core
An Application Guide to the Strategic Functionalization of the Bicyclo[3.2.1]octane Ring System
Abstract: The bicyclo[3.2.1]octane skeleton is a privileged three-dimensional scaffold prevalent in a vast array of biologically active natural products, including numerous diterpenoids and alkaloids.[1] Its rigid, sterically defined structure makes it an attractive bioisostere for aromatic rings in medicinal chemistry, offering a route to escape flatland and improve physicochemical properties.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for the construction and functionalization of this important ring system. We move beyond simple inventories of reactions to explain the mechanistic rationale behind methodological choices, offering field-proven insights into practical application. Detailed protocols, data interpretation, and workflow visualizations are provided to ensure reproducibility and aid in experimental design.
The unique topology of the bicyclo[3.2.1]octane framework, comprising fused six- and five-membered rings with a two-carbon bridge, imparts significant conformational rigidity. This pre-organization is crucial for specific, high-affinity interactions with biological targets. It is the core architecture of natural product families like kauranes, grayananes, and gibberellanes.[3] The development of synthetic methods to access and functionalize this scaffold is therefore of paramount importance for both natural product total synthesis and the discovery of novel therapeutics.[4][5]
This guide will focus on two core strategic areas: foundational ring-forming reactions that build the scaffold, and modern, late-stage functionalization techniques that modify the pre-formed core with surgical precision.
Foundational Strategies: Constructing the Bicyclic Core
The assembly of the bicyclo[3.2.1]octane skeleton can be achieved through a variety of elegant cyclization and rearrangement strategies. The choice of method is often dictated by the desired substitution pattern and stereochemistry of the final product.
Annulation and Cycloaddition Reactions
Intramolecular reactions that form multiple C-C bonds in a single step are powerful tools for building this framework. The intramolecular Diels-Alder (IMDA) reaction of substrates like 5-vinyl-1,3-cyclohexadienes is a classic and effective approach.[1][6]
Another robust method involves domino Michael-aldol sequences. For instance, the acid-catalyzed reaction between a cyclic enone and an α,β-unsaturated aldehyde can stereoselectively generate the bicyclic core, although its scope can be limited by the precursor rings.[7]
Rearrangement of Bridged Systems
The bicyclo[3.2.1]octane system can be accessed via skeletal rearrangements of other bicyclic systems, often driven by the release of ring strain. The solvolytic rearrangement of bicyclo[4.2.0]octan-2-ol derivatives, for example, can selectively yield functionalized bicyclo[3.2.1]octanes.[8] The stereochemistry of the leaving group on the starting material is critical; an exo orientation typically favors the formation of the desired [3.2.1] skeleton due to the anti-periplanar alignment between the migrating C-C bond and the leaving group.[8]
A particularly effective modern strategy involves the ring-opening of highly strained tricyclo[3.2.1.0²·⁷]octane precursors. These precursors can be formed via intramolecular cyclopropanation and then regioselectively cleaved using radical or acid-catalyzed nucleophilic addition, installing functionality in the process.[1][6][9]
Advanced Methodologies: Late-Stage Functionalization
For applications in drug discovery, the ability to functionalize an existing molecular scaffold in the late stages of a synthetic sequence is highly desirable. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
C–H Functionalization via Carbene Intermediates
Directly converting C–H bonds to C–C or C-X bonds is the most step-economical approach to functionalization. Dirhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes are particularly powerful for this purpose.[10] While much of the pioneering work has been on other bicyclic systems, the principles are directly applicable. The reaction involves the generation of a rhodium carbene from a diazo compound, which then undergoes a concerted insertion into a C–H bond.
The regioselectivity is governed by a combination of electronics (insertion is favored at more electron-rich C–H bonds) and sterics (insertion occurs at the most accessible sites). In the bicyclo[3.2.1]octane system, the methylene carbons of the six-membered ring are often the most reactive sites.
Diagram 1: The Bicyclo[3.2.1]octane Scaffold
Caption: Numbering and position types of the bicyclo[3.2.1]octane core.
Reductive Radical Annulation
Radical reactions offer unique pathways for bond formation that are often complementary to ionic processes. A powerful strategy for constructing the bicyclo[3.2.1]octane core involves a reductive radical [3+2] annulation.[11] This approach is particularly useful for synthesizing complex diterpenoid natural products like those in the ent-kaurane and beyerane families.[11]
The key to this transformation is the generation of a radical that can undergo an intramolecular cyclization cascade. A fascinating aspect of this chemistry is the counterintuitive role of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which, rather than acting as a simple radical trap, serves to control the reaction pathway and prevent undesired side reactions, enabling the difficult-to-control annulation to proceed efficiently.[11]
Application Note: Protocol for Reductive Radical Annulation
This protocol is adapted from the work of Li and co-workers for the synthesis of bicyclo[3.2.1]octane motifs found in diterpenoids.[11] It demonstrates a practical application of advanced radical chemistry.
Objective: To construct a functionalized bicyclo[3.2.1]octane core via a samarium(II) iodide-mediated reductive radical annulation.
Materials:
-
Substrate: An appropriate cyclohexanone derivative with a tethered radical acceptor (e.g., an α,β-unsaturated ester).
-
Reagent: Samarium(II) iodide (SmI₂) solution in THF (0.1 M).
-
Additive: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO).
-
Proton Source: tert-Butanol (t-BuOH).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Atmosphere: Inert (Argon or Nitrogen).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Topic: Domino Michael/Aldol Reaction for Bicyclo[3.2.1]octane Construction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane skeleton is a privileged structural motif found in a wide array of biologically active natural products, including Enaimeone A, Lilifliodione, and Ialibinone A.[1] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive framework in medicinal chemistry and drug development.[2][3] Consequently, the development of efficient and stereoselective methods to construct this bicyclic system is of paramount importance in modern organic synthesis.[1][4]
Among the various synthetic strategies, the domino (or cascade) Michael/Aldol reaction has emerged as a particularly powerful tool. This approach enables the rapid assembly of the complex bicyclo[3.2.1]octane core from relatively simple acyclic or monocyclic precursors in a single synthetic operation.[1][5] By minimizing purification steps and waste production, domino reactions represent an elegant and atom-economical pathway to molecular complexity.[1] The advent of organocatalysis has further revolutionized this field, allowing for the direct construction of highly functionalized, enantioenriched bicyclo[3.2.1]octanes from achiral starting materials.[6][7][8][9]
This application note provides a detailed overview of the Domino Michael/Aldol reaction for constructing bicyclo[3.2.1]octane systems, including mechanistic insights, a survey of reaction parameters, a detailed experimental protocol, and field-proven troubleshooting advice.
Mechanistic Pathway: A Stepwise Look at the Cascade
The organocatalytic Domino Michael/Aldol reaction for bicyclo[3.2.1]octane synthesis is a sequential process that forms two new carbon-carbon bonds and up to four stereogenic centers in one pot. The reaction typically involves the condensation of a cyclic 1,3-dicarbonyl compound (the Michael donor) with an α,β- or β,γ-unsaturated carbonyl compound (the Michael acceptor).
The generally accepted mechanism, particularly when using a chiral secondary amine catalyst (like a diarylprolinol silyl ether), proceeds as follows:
-
Enamine Formation: The chiral secondary amine catalyst reacts with the Michael acceptor (e.g., an α,β-unsaturated aldehyde) to form a chiral iminium ion, which then tautomerizes to a nucleophilic enamine intermediate. This activation step is crucial for the subsequent Michael addition.
-
Michael Addition: The enolate of the cyclic 1,3-dicarbonyl compound, generated under basic conditions or by the bifunctional nature of the catalyst, adds to the enamine in a conjugate fashion. This is the first C-C bond-forming step and sets key stereocenters.
-
Intramolecular Aldol Reaction: Following hydrolysis of the enamine to release the catalyst and regenerate a carbonyl group, an intramolecular aldol reaction occurs. An enolate formed from the intermediate attacks the pendant carbonyl group, forging the second C-C bond and closing the second ring to form the bicyclo[3.2.1]octane framework.[10]
This elegant cascade efficiently transforms simple starting materials into a complex, bridged bicyclic system with high levels of stereocontrol.
Caption: A simplified flowchart of the Domino Michael/Aldol cascade.
Scope and Optimization: Key Experimental Parameters
The success and stereochemical outcome of the domino reaction are highly dependent on the careful selection of substrates, catalyst, and reaction conditions.
-
Substrate Scope: A broad range of substrates has been successfully employed.
-
Michael Donors: Cyclic 1,3-ketoesters and cyclic 1,3-diketones (both five- and six-membered rings) are common nucleophiles.[2][5]
-
Michael Acceptors: β,γ-unsaturated 1,2-ketoesters, α,β-unsaturated aldehydes, and vinyl ketones are effective electrophiles.[6][11] The electronic nature and steric bulk of substituents on both partners can significantly influence reactivity and selectivity.[1]
-
-
Catalyst Selection: The choice of catalyst is critical, especially for achieving high enantioselectivity.
-
Organocatalysts: Chiral diarylprolinol silyl ethers are highly effective for reactions involving α,β-unsaturated aldehydes. For other substrates, bifunctional catalysts like chiral thioureas have proven successful.[11][12] These catalysts often operate through hydrogen bonding interactions to organize the transition state, thereby controlling the stereochemical outcome.[11]
-
Bases: For non-asymmetric versions, bases such as DBU, DABCO, and triethylamine can effectively promote the reaction cascade.[2] The choice of base can sometimes control the relative configuration of the final product.[2][5]
-
-
Solvent and Temperature: These parameters can dramatically affect reaction rates and selectivity.
-
Solvents: Toluene and dichloromethane are frequently used solvents.[1] In some cases, solvent choice can influence which diastereomer is formed preferentially.[5]
-
Temperature: Reactions are often run at temperatures ranging from 0 °C to room temperature. Lowering the temperature can often enhance both diastereoselectivity and enantioselectivity, albeit at the cost of longer reaction times.[1]
-
Data Summary: Representative Reactions
The following table summarizes the results of several organocatalytic Domino Michael/Aldol reactions for the construction of bicyclo[3.2.1]octane systems, illustrating the reaction's broad applicability and high efficiency.
| Entry | Michael Donor (1,3-Dicarbonyl) | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Methyl 2-oxocyclopentanecarboxylate | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Chiral Thiourea (10) | Toluene | 0 | 72 | 89 | >20:1 | 87 | [1] |
| 2 | Methyl 2-oxocyclopentanecarboxylate | Ethyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate | Chiral Thiourea (10) | Toluene | 0 | 48 | 97 | 2:1 | 88 | [1] |
| 3 | Methyl 2-oxocyclohexanecarboxylate | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Chiral Thiourea (10) | Toluene | 0 | 120 | 80 | 1.5:1 | 91 | [1] |
| 4 | Cyclohexane-1,2-dione | (E)-Cinnamaldehyde | Diarylprolinol Silyl Ether (20) | Toluene | RT | 24 | 85 | >20:1 | 98 | [10] |
| 5 | Cyclohexane-1,2-dione | (E)-3-(4-Nitrophenyl)acrylaldehyde | Diarylprolinol Silyl Ether (20) | Toluene | RT | 24 | 91 | >20:1 | 97 | [10] |
Detailed Experimental Protocol: Organocatalytic Enantioselective Synthesis of a Chiral Bicyclo[3.2.1]octane
This protocol is a representative example adapted from the work of Alexakis and co-workers for the enantioselective synthesis of a highly functionalized bicyclo[3.2.1]octane derivative.[1][6]
Materials and Reagents:
-
Methyl 2-oxocyclopentanecarboxylate (1.0 equiv)
-
Ethyl (E)-2-oxo-4-phenylbut-3-enoate (1.2 equiv)
-
Takemoto's Catalyst (chiral thiourea organocatalyst) (0.1 equiv)
-
Toluene (dried, reaction grade)
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Stir plate
-
Low-temperature bath (e.g., ice-water)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
Rationale: Ensuring anhydrous conditions is crucial as water can interfere with the catalyst and reaction intermediates.
-
To an oven-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 2-oxocyclopentanecarboxylate (e.g., 0.2 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.02 mmol, 0.1 equiv).
-
Dissolve the solids in dried toluene (2.0 mL).
-
-
Initiation:
-
Rationale: Lowering the temperature often improves stereoselectivity by favoring the more ordered transition state.
-
Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10 minutes.
-
Add ethyl (E)-2-oxo-4-phenylbut-3-enoate (0.24 mmol, 1.2 equiv) dropwise to the cooled solution.
-
-
Reaction Monitoring:
-
Rationale: TLC allows for the tracking of starting material consumption and product formation to determine the reaction endpoint.
-
Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 48-72 hours.
-
-
Work-up:
-
Rationale: The work-up procedure removes the catalyst and other water-soluble impurities.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Rationale: Flash chromatography is a standard method for purifying organic compounds based on polarity.
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane as the eluent.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure bicyclo[3.2.1]octane product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Caption: Overview of the experimental workflow for bicyclo[3.2.1]octane synthesis.
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Product Formation.
-
Potential Cause: Inactive catalyst, poor quality reagents, or insufficient reaction time.
-
Solution: Ensure the catalyst is pure and handled correctly. Use freshly distilled or purified substrates and anhydrous solvents. Allow the reaction to run for a longer duration, confirming completion by TLC.
-
-
Issue: Poor Diastereoselectivity (dr).
-
Potential Cause: Reaction temperature is too high; inappropriate catalyst or solvent.
-
Solution: Lower the reaction temperature (e.g., to -20 °C or -40 °C). Screen different solvents, as they can influence the transition state geometry. The steric and electronic properties of the substrates play a large role, so modification of the starting materials may be necessary.
-
-
Issue: Low Enantioselectivity (ee).
-
Potential Cause: Racemization, catalyst degradation, or an unsuitable catalyst for the specific substrate combination.
-
Solution: Confirm the optical purity of the catalyst. Screen a panel of different chiral organocatalysts to find the optimal match for your substrates. Ensure the reaction conditions (especially temperature) are strictly controlled.
-
-
Issue: Formation of Michael Adduct Only.
-
Potential Cause: The conditions are insufficient to promote the subsequent intramolecular aldol cyclization. The chosen catalyst/base may be a good Michael catalyst but a poor aldol catalyst.
-
Solution: In some systems, a co-catalyst or additive may be required to facilitate the aldol step. Alternatively, a two-step, one-pot procedure can be employed: after the Michael addition is complete, add a stronger base (e.g., DBU) to promote the final ring closure.[2]
-
Conclusion
The Domino Michael/Aldol reaction is a robust and highly efficient strategy for the stereocontrolled synthesis of the medicinally relevant bicyclo[3.2.1]octane scaffold. Through careful selection of substrates, catalysts, and reaction conditions, this method provides access to a diverse range of complex polycyclic structures with excellent yields and stereoselectivities. The organocatalytic variant, in particular, offers a powerful means to generate these valuable building blocks in an enantiomerically pure form, paving the way for their application in natural product synthesis and drug discovery programs.
References
- 1. datapdf.com [datapdf.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of bicyclo[3.2.1]octanes with four stereogenic centers by organocatalytic domino Michael/Aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric organocatalytic domino Michael/aldol reactions: enantioselective synthesis of chiral cycloheptanones, tetrahydrochromenones, and polyfunctionalized bicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes [mdpi.com]
- 12. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bicyclo[3.2.1]octane Amino Acid Derivatives: An Application Note and Protocol
Introduction: The Significance of Conformationally Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. A key strategy in this endeavor is the incorporation of non-canonical amino acids into peptide-based drugs or as standalone pharmacophores. Among these, conformationally constrained amino acids, which possess rigid bicyclic scaffolds, have emerged as powerful tools. The bicyclo[3.2.1]octane framework, a bridged cyclic system, offers a unique three-dimensional architecture that can mimic peptide turns or present side chains in well-defined spatial orientations.[1][2] This structural rigidity can lead to improved binding affinity for biological targets and increased resistance to enzymatic degradation.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of bicyclo[3.2.1]octane amino acid derivatives. We will explore the primary synthetic strategies, offer in-depth explanations for experimental choices, and provide a comprehensive, step-by-step protocol for the synthesis of a 3-azabicyclo[3.2.1]octane β-amino ester, a valuable building block for peptidomimetics and other bioactive molecules.[4][5]
Strategic Approaches to the Bicyclo[3.2.1]octane Core
The construction of the bicyclo[3.2.1]octane skeleton, the foundational step in synthesizing its amino acid derivatives, can be achieved through several elegant synthetic routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.
Intramolecular Cyclization: A Robust and Versatile Method
Intramolecular cyclization is a powerful and frequently employed strategy for the formation of the bicyclo[3.2.1]octane ring system. This approach typically involves the formation of a bond between two atoms within a single precursor molecule, leading to the desired bicyclic structure. A notable example is the cyclization of functionalized cyclopentane or norbornene derivatives.[4][5]
The protocol detailed in this application note utilizes a sequential dihydroxylation, oxidative cleavage, and reductive amination cascade starting from a norbornene-based β-amino ester. This method is advantageous due to the commercial availability of starting materials and the high degree of stereocontrol that can be achieved.
The Diels-Alder Reaction: A Classic for Bicyclic Construction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides an efficient route to bicyclic systems. While not the focus of the detailed protocol below, it is a noteworthy alternative for constructing the bicyclo[3.2.1]octane framework. This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. For the synthesis of bicyclo[3.2.1]octane systems, intramolecular Diels-Alder reactions are particularly powerful.
Rearrangement Reactions: Crafting the Bicyclic Core
Experimental Protocol: Synthesis of an Ethyl 3-Benzyl-7-oxo-3-azabicyclo[3.2.1]octane-6-carboxylate Derivative
This protocol is adapted from the work of Fülöp and coworkers and provides a reliable method for the synthesis of a 3-azabicyclo[3.2.1]octane β-amino ester.[4][5]
Workflow Overview
Caption: Synthetic workflow for the 3-azabicyclo[3.2.1]octane β-amino ester.
Materials and Reagents
-
Diexo-N-Boc-protected norbornene amino ester
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄)
-
Sodium periodate (NaIO₄)
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
Step 1: Dihydroxylation of the Norbornene Precursor
-
To a solution of the diexo-N-Boc-protected norbornene amino ester (1.0 eq) in a mixture of acetone and water (10:1), add N-methylmorpholine-N-oxide (NMO) (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the dihydroxy derivative.
Causality: The dihydroxylation is a crucial step to introduce vicinal diols, which are essential for the subsequent oxidative cleavage. OsO₄ is a highly effective catalyst for this transformation, and NMO is used as a stoichiometric co-oxidant to regenerate the OsO₄, allowing it to be used in catalytic amounts.
Step 2: Oxidative Cleavage of the Diol
-
Dissolve the dihydroxy derivative (1.0 eq) in a mixture of methanol and water (3:1).
-
Cool the solution to 0 °C.
-
Add sodium periodate (NaIO₄) (2.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude dialdehyde. This intermediate is typically unstable and should be used immediately in the next step without further purification.
Causality: Sodium periodate is a selective reagent for the oxidative cleavage of vicinal diols, resulting in the formation of a dialdehyde. This cleavage opens the five-membered ring of the norbornene system, setting the stage for the subsequent ring-closing reaction.
Step 3: Reductive Amination and Ring Closure
-
Dissolve the crude dialdehyde from the previous step in methanol.
-
Add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-azabicyclo[3.2.1]octane β-amino ester.
Causality: This one-pot reaction combines the formation of imines between the dialdehyde and benzylamine with their subsequent reduction by NaBH₃CN, a reducing agent that is stable under mildly acidic conditions. The intramolecular nature of the second imine formation and reduction leads to the formation of the desired bicyclic amine.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its structure and purity.
| Analysis | Expected Results |
| ¹H NMR | Characteristic signals for the bicyclic core protons, the benzyl group, and the ethyl ester. The coupling constants can provide information about the stereochemistry of the product. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyls of the ester and the amide (if applicable), and the carbons of the bicyclic framework. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | A single major peak indicating high purity. |
Trustworthiness: A Self-Validating System
The protocol described above is designed to be self-validating. The successful synthesis of the intermediate diol in Step 1 is a prerequisite for the oxidative cleavage in Step 2. Similarly, the formation of the dialdehyde in Step 2 is essential for the final reductive amination and cyclization in Step 3. Monitoring the reaction progress at each stage by TLC or LC-MS allows for the confirmation of each transformation before proceeding to the next, ensuring the integrity of the synthetic route.
Visualization of Key Mechanistic Steps
Caption: Key steps in the reductive amination and ring closure.
Conclusion and Future Perspectives
The synthesis of bicyclo[3.2.1]octane amino acid derivatives represents a significant area of research with direct applications in drug discovery and development. The protocol detailed in this application note provides a robust and reliable method for accessing these valuable building blocks. The conformational constraint imposed by the bicyclic scaffold offers a powerful strategy for designing peptidomimetics and other bioactive molecules with improved pharmacological properties. Further exploration of diverse synthetic routes and the functionalization of the bicyclo[3.2.1]octane core will undoubtedly lead to the discovery of new therapeutic agents with novel mechanisms of action.
References
- 1. Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Bicyclo[3.2.1]octan-3-amine in the synthesis of NAAA inhibitors
The Strategic Application of Bicyclo[3.2.1]octan-3-amine in the Synthesis of Potent and Selective N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and inflammation research.
Abstract: This document provides a detailed guide on the utilization of the bicyclo[3.-2.1]octan-3-amine scaffold in the rational design and synthesis of novel inhibitors targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA). We will delve into the therapeutic relevance of NAAA, the strategic advantages of employing conformationally restricted bicyclic scaffolds, and provide a detailed, adaptable protocol for the synthesis of a representative inhibitor.
Part 1: The Therapeutic Rationale for NAAA Inhibition
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in the degradation of the N-acylethanolamine (NAE) family of bioactive lipids.[1] Of particular therapeutic interest is its preferential hydrolysis of N-palmitoylethanolamide (PEA), an endogenous lipid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[2][3] The biological actions of PEA are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in inflammation and pain pathways.[2][4]
The rapid degradation of PEA by NAAA in immune cells like macrophages limits its therapeutic potential.[5] Consequently, the inhibition of NAAA presents a compelling strategy to elevate endogenous PEA levels at the site of inflammation, thereby amplifying its beneficial effects.[1][6] This makes the development of potent and selective NAAA inhibitors a focal point in the quest for novel treatments for a range of conditions, including chronic pain, inflammatory disorders, and neurodegenerative diseases.[2][7][8]
The Advantage of the Bicyclo[3.2.1]octane Scaffold
In medicinal chemistry, the use of conformationally restricted scaffolds is a powerful tool to enhance binding affinity and selectivity for a biological target. The bicyclo[3.2.1]octane framework offers a rigid three-dimensional structure that can effectively orient key pharmacophoric elements in a predefined spatial arrangement, minimizing the entropic penalty upon binding to the enzyme's active site.[9] This structural rigidity, in contrast to more flexible aliphatic or monocyclic systems, can lead to a significant boost in potency.[9] The defined stereochemistry of the bicyclo[3.2.1]octane core allows for a precise exploration of the chemical space within the NAAA active site, facilitating the optimization of inhibitor-enzyme interactions.
Part 2: Structure-Activity Relationship (SAR) Insights from Azabicyclo[3.2.1]octane Analogs
While direct SAR studies on bicyclo[3.2.1]octan-3-amine-based NAAA inhibitors are emerging, valuable insights can be gleaned from the closely related 8-azabicyclo[3.2.1]octane scaffold. Extensive research on pyrazole azabicyclo[3.2.1]octane sulfonamides has revealed key structural features that govern inhibitory potency.[6][9][10]
A noteworthy example is the potent, non-covalent NAAA inhibitor, ARN19689 , which features an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane core coupled with a pyrazole sulfonamide.[1][6] This compound exhibits low nanomolar inhibition of human NAAA (IC50 = 0.042 μM) and demonstrates excellent in vivo efficacy.[1][6]
| Compound | Scaffold | Substitution at Position 3 | h-NAAA IC50 (μM) | Reference |
| 1 | Piperidine | - | >10 | --INVALID-LINK-- |
| 20 | 8-Azabicyclo[3.2.1]octane | endo-Pyrazinyloxy | 0.23 | --INVALID-LINK-- |
| ARN19689 (50) | 8-Azabicyclo[3.2.1]octane | endo-Ethoxymethyl-pyrazinyloxy | 0.042 | --INVALID-LINK-- |
Key SAR takeaways:
-
Bicyclic Core is Crucial: Constraining the piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold resulted in a significant increase in potency (compare compound 1 and 20 ).[9]
-
Stereochemistry Matters: The stereochemistry of the substituent at the 3-position of the bicyclic core is critical for activity.
-
Nature of the Substituent: The pyrazole sulfonamide moiety appears to be a key pharmacophore for interacting with the NAAA active site.
Part 3: Experimental Protocols
The following section outlines a representative, adaptable protocol for the synthesis of a novel NAAA inhibitor based on the bicyclo[3.2.1]octan-3-amine scaffold. This protocol is logically derived from established procedures for the synthesis of azabicyclo[3.2.1]octane analogs.[10]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for a novel NAAA inhibitor.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
This procedure is adapted from established methods.[10]
Rationale: This step prepares the key electrophilic partner for the subsequent coupling reaction. Chlorosulfonic acid is a powerful sulfonating agent.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid (HSO3Cl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Drying tube (e.g., with CaCl2)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add 3,5-dimethyl-1H-pyrazole (1.0 eq).
-
Addition of Chlorosulfonic Acid: Carefully and slowly, add chlorosulfonic acid (3.0 eq) to the flask while stirring. The addition should be performed in an ice bath to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C. Maintain this temperature for 3 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extraction: The resulting precipitate is the desired sulfonyl chloride. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Protocol 2: Synthesis of N-(Bicyclo[3.2.1]octan-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (A Representative NAAA Inhibitor)
Rationale: This is the key coupling step to form the final sulfonamide inhibitor. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction. Anhydrous conditions are important to prevent hydrolysis of the sulfonyl chloride.
Materials:
-
Bicyclo[3.2.1]octan-3-amine
-
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (from Protocol 1)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add bicyclo[3.2.1]octan-3-amine (1.0 eq) and anhydrous THF.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the final compound by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Diagram of NAAA Inhibition Mechanism
Caption: Mechanism of action of NAAA inhibitors.
Part 4: Self-Validation and Future Directions
The protocols described herein are designed to be self-validating through rigorous analytical characterization at each step. The successful synthesis of the target inhibitor should be confirmed by a complete set of spectroscopic data that is consistent with the proposed structure.
The biological activity of the synthesized compound should be evaluated in a fluorogenic human NAAA assay to determine its IC50 value. Further studies should include selectivity profiling against other related hydrolases, such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), to ensure target specificity. Promising compounds can then be advanced to cell-based assays and in vivo models of pain and inflammation.
The bicyclo[3.2.1]octan-3-amine scaffold represents a versatile and promising starting point for the development of a new generation of NAAA inhibitors. The synthetic strategies and protocols outlined in this document provide a solid foundation for researchers to explore this exciting area of medicinal chemistry and contribute to the development of novel therapeutics for inflammatory diseases.
References
- 1. S-EPMC8474119 - Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent <i>N</i>-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. - OmicsDI [omicsdi.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - A simple and easy to perform synthetic route to functionalized thienyl bicyclo[3.2.1]octadienes [beilstein-journals.org]
- 8. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bicyclo[3.2.1]octan-3-amine Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Bicyclo[3.2.1]octan-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable bicyclic amine scaffold. Bicyclo[3.2.1]octan-3-amine is a crucial building block in medicinal chemistry, often incorporated into structures targeting central nervous system disorders and other therapeutic areas.
The most prevalent and versatile method for its synthesis is the reductive amination of Bicyclo[3.2.1]octan-3-one . While conceptually straightforward, this transformation is fraught with challenges that can significantly impact yield, purity, and stereochemical outcome. This guide provides in-depth, experience-driven solutions to common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable, validated solutions.
Q1: My yield of Bicyclo[3.2.1]octan-3-amine is consistently low (<40%). What are the most likely causes and how can I fix this?
Low yield is the most frequent complaint and typically stems from one of two primary issues: inefficient formation of the imine intermediate or a competing side reaction where the starting ketone is reduced to Bicyclo[3.2.1]octan-3-ol.
Root Cause Analysis & Solutions:
-
Incomplete Imine Formation: The reaction's first step is the condensation of Bicyclo[3.2.1]octan-3-one with an amine source (e.g., ammonia, ammonium acetate) to form a hemiaminal, which then dehydrates to an imine (or the corresponding iminium ion under acidic conditions).[1][2] This equilibrium must be driven towards the imine for the reaction to proceed efficiently.
-
pH Control is Critical: Imine formation is catalyzed by mild acid, which protonates the ketone's carbonyl oxygen, making it more electrophilic. However, if the pH is too low, the nucleophilic amine source will be fully protonated and non-reactive. The optimal pH range is typically between 4 and 6.[3]
-
Solution: Use a buffer system or an ammonium salt like ammonium acetate, which serves as both the amine source and a pH moderator. If using ammonia gas or an aqueous solution, add a controlled amount of a weak acid like acetic acid.
-
-
Water Removal: Dehydration is a key step. The presence of excess water can push the equilibrium back towards the hemiaminal and starting materials.
-
Solution: Perform the reaction in the presence of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å). Alternatively, for reactions at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water.
-
-
-
Competing Ketone Reduction: This is a major yield-reducing pathway, especially when using powerful, non-selective reducing agents. The borohydride reagent reduces the starting ketone to the corresponding alcohol, consuming both the ketone and the hydride.
-
Reducing Agent Selection: The choice of reducing agent is paramount.
-
Problematic Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that readily reduces both ketones and imines.[2][4] If added at the beginning of a one-pot reaction, it will primarily reduce the more abundant ketone.
-
Superior Agents: Use a reducing agent that is selective for the protonated imine (the iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[1][2] It is less reactive and more sterically hindered, showing high selectivity for the iminium intermediate. Sodium cyanoborohydride (NaBH₃CN) is another classic choice, as it is most reactive at the acidic pH required for imine formation, while ketone reduction is sluggish under these conditions.[2][3]
-
Solution: For a one-pot procedure, switch to NaBH(OAc)₃ as your reducing agent. If you must use NaBH₄, employ a two-step approach: first, allow the ketone and amine to stir for several hours to maximize imine formation, then add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C).[4]
-
-
Below is a workflow diagram illustrating the key decision points for optimizing the reaction.
Caption: General workflow for Bicyclo[3.2.1]octan-3-amine synthesis.
Q2: I'm observing a significant amount of Bicyclo[3.2.1]octan-3-ol as a byproduct. How can I suppress this?
This is a direct consequence of using a non-selective reducing agent, as discussed in Q1. The solution lies in carefully selecting the hydride source to favor iminium reduction over ketone reduction.
| Reducing Agent | Chemical Formula | Pros | Cons | Optimal Conditions & Causality |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective for imines/iminiums over ketones; effective in one-pot reactions.[1] | Moisture sensitive; more expensive. | Use in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). The bulky acetate groups and reduced hydridic character make it a mild, selective reagent ideal for this transformation. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminiums at acidic pH; stable in protic solvents like Methanol (MeOH).[2][4] | Highly toxic (releases HCN gas upon acidification); requires careful handling and waste disposal. | Use in MeOH with pH control (4-6). The electron-withdrawing cyanide group deactivates the hydride, which only becomes sufficiently reactive to reduce the highly electrophilic iminium ion.[3] |
| Sodium Borohydride | NaBH₄ | Inexpensive; powerful; readily available. | Non-selective ; readily reduces the starting ketone.[2] | Best used in a two-step process after imine formation is confirmed. The high reactivity is due to the less-substituted boron and strong hydridic nature. |
Troubleshooting Protocol:
-
Switch Reagent: Replace NaBH₄ with NaBH(OAc)₃. This is the most effective single change you can make.
-
Stoichiometry: Use 1.2–1.5 equivalents of NaBH(OAc)₃ relative to the starting ketone.
-
One-Pot Procedure: Combine the ketone, amine source (e.g., 2-3 equivalents of ammonium acetate), and solvent (DCE or THF). Stir for 1-2 hours at room temperature, then add the NaBH(OAc)₃ and allow the reaction to proceed for 12-24 hours.
Q3: My final product is a mixture of stereoisomers (exo and endo). How can I control the stereochemical outcome?
The Bicyclo[3.2.1]octane framework is rigid, and the approach of the hydride to the imine C=N double bond will determine the final stereochemistry of the C3-amino group. The product ratio is determined by the kinetic accessibility of the two faces of the imine intermediate.
-
Steric Hindrance: Generally, the hydride will attack from the less sterically hindered face. In the Bicyclo[3.2.1] system, this often leads to a preference for one isomer.
-
Reducing Agent Size: A bulkier reducing agent, such as one complexed with Lewis acids or a sterically demanding borohydride derivative, will have a more pronounced preference for the less hindered trajectory, potentially increasing the diastereomeric ratio.
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, often leading to a higher proportion of the thermodynamically more stable product or kinetically favored product.
Experimental Approach to Improve Selectivity:
-
Screen Reducing Agents: Compare the isomeric ratio obtained using NaBH(OAc)₃ versus a bulkier reagent like Lithium tri-sec-butylborohydride (L-Selectride®), if compatible with other functional groups. Note that L-Selectride® is much more reactive and less chemoselective.
-
Lower the Temperature: Perform the reduction step at 0 °C or -20 °C and analyze the effect on the exo/endo ratio.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the iminium intermediate and its interaction with the reducing agent. Screen a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, DCM).
Frequently Asked Questions (FAQs)
What is the most reliable starting protocol for the synthesis of Bicyclo[3.2.1]octan-3-amine?
This protocol is a robust starting point, optimized for selectivity and ease of execution.
Detailed Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Bicyclo[3.2.1]octan-3-one (1.0 eq).
-
Reagents: Add ammonium acetate (NH₄OAc, 2.5 eq) and anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.2 M concentration relative to the ketone).
-
Imine Formation: Stir the mixture vigorously at room temperature for 2 hours. The ketone will slowly dissolve as the imine forms.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting ketone.
-
Workup (Quench): Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Workup (Extraction): Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification (Acid-Base Extraction): Combine the organic layers and extract them three times with 1 M hydrochloric acid (HCl). This will protonate the desired amine product, moving it to the aqueous layer while leaving neutral byproducts (like the Bicyclo[3.2.1]octan-3-ol) in the organic layer.
-
Purification (Basification & Isolation): Cool the combined acidic aqueous layers in an ice bath and basify to pH >12 by slowly adding 5 M sodium hydroxide (NaOH). Extract the now basic aqueous layer three times with DCM.
-
Final Steps: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Bicyclo[3.2.1]octan-3-amine. Further purification can be achieved by column chromatography or distillation if necessary.
Are there alternative synthetic routes if reductive amination fails?
Yes, while reductive amination is the most direct route from the ketone, other methods exist, though they are often more complex:
-
From Bicyclo[3.2.1]octan-3-one Oxime: The ketone can be converted to an oxime using hydroxylamine (NH₂OH). The oxime can then be reduced to the primary amine using reducing agents like Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Raney Nickel), or dissolving metal reduction (e.g., Sodium in ethanol). This route avoids the issue of competing ketone reduction but adds steps to the sequence.
-
Curtius or Hofmann Rearrangement: A carboxylic acid derivative of the bicyclic system could be converted to the amine via these classical name reactions, though this would require a significantly different starting material.
How do I troubleshoot purification if my product is contaminated after acid-base extraction?
If neutral impurities persist, it may be due to incomplete phase separation or emulsions during extraction. If other basic impurities are present, chromatographic purification is necessary.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Purification of Bicyclo[3.2.1]octan-3-amine Hydrochloride
Welcome to the Technical Support Center for the purification of Bicyclo[3.2.1]octan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this bicyclic amine hydrochloride from a typical reaction mixture. Our approach is rooted in fundamental chemical principles and validated experimental practices to ensure scientific integrity and reliable outcomes.
Understanding the Purification Challenge
Bicyclo[3.2.1]octan-3-amine is commonly synthesized via the reductive amination of Bicyclo[3.2.1]octan-3-one. The crude reaction mixture, after quenching and initial workup, typically contains the desired product as a mixture of exo and endo diastereomers, unreacted starting ketone, and potentially other side-products. The goal of the purification process is to isolate the desired Bicyclo[3.2.1]octan-3-amine as its hydrochloride salt in high purity. The hydrochloride salt form enhances the compound's stability and crystallinity, often simplifying purification.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities to anticipate are:
-
Unreacted Bicyclo[3.2.1]octan-3-one: The starting ketone for the reductive amination.
-
Exo and Endo Diastereomers: Reductive amination of the prochiral ketone can lead to the formation of two diastereomeric amines. The ratio of these isomers depends on the reaction conditions and the reducing agent used.
-
Inorganic Salts: From the workup and salt formation steps (e.g., NaCl if using NaOH and HCl).
Q2: Why is converting the amine to its hydrochloride salt beneficial for purification?
A2: Converting the amine to its hydrochloride salt serves several purposes:
-
Increased Crystallinity: Amine hydrochloride salts are often crystalline solids, which are amenable to purification by recrystallization. The free amine may be an oil or a low-melting solid, making it difficult to purify by crystallization.
-
Modified Solubility: The salt form has significantly different solubility properties compared to the free amine. It is generally soluble in polar solvents and insoluble in nonpolar organic solvents, which can be exploited during extraction and recrystallization.
-
Enhanced Stability: The hydrochloride salt is generally more stable and less prone to degradation than the free amine.
Q3: Can I use column chromatography to purify the free amine before converting it to the hydrochloride salt?
A3: Yes, this is a viable strategy. However, primary amines can sometimes exhibit tailing on silica gel due to their basicity. To mitigate this, you can:
-
Use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to improve peak shape.
-
Alternatively, use an amine-functionalized silica gel column, which is designed for the purification of basic compounds without the need for mobile phase modifiers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield of Precipitated Hydrochloride Salt
Problem: After adding HCl to the solution of the crude free amine, little or no solid precipitates.
| Probable Cause | Recommended Solution | Scientific Rationale |
| High solubility of the hydrochloride salt in the chosen solvent. | If using a polar solvent like ethanol, try adding a less polar co-solvent (an "anti-solvent") such as diethyl ether or ethyl acetate dropwise to induce precipitation. | The hydrochloride salt is likely too soluble in the polar solvent. Adding a nonpolar anti-solvent reduces the overall polarity of the solvent system, decreasing the solubility of the ionic salt and promoting crystallization. |
| Presence of excess water. | Ensure that the free amine solution is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before adding the HCl solution. | Water can increase the solubility of the hydrochloride salt, preventing its precipitation. |
| Insufficient concentration of the product. | If the solution is too dilute, concentrate it under reduced pressure before or after adding HCl. | A supersaturated solution is required for crystallization to occur. |
Issue 2: Oily Precipitate Instead of Crystalline Solid
Problem: Upon addition of HCl, the product separates as an oil rather than a crystalline solid.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Presence of significant impurities. | First, attempt to remove impurities using an acid-base extraction (see Protocol 1). Then, proceed with the salt formation and recrystallization. | Impurities can disrupt the crystal lattice formation, leading to the separation of an amorphous oil. A preliminary purification step can significantly improve the chances of obtaining a crystalline product. |
| Crystallization temperature is too high. | Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator. | "Oiling out" can occur if the solution becomes supersaturated at a temperature above the melting point of the impure solid. Slow cooling promotes the formation of well-ordered crystals. |
| Inappropriate solvent system. | Experiment with different solvent systems for the precipitation. A mixture of a good solvent (e.g., isopropanol) and a poor solvent (e.g., hexane) can be effective. | The choice of solvent is critical for successful crystallization. A systematic solvent screen is often necessary to find the optimal conditions. |
Issue 3: Presence of Starting Ketone in the Final Product
Problem: NMR or GC-MS analysis of the purified hydrochloride salt shows contamination with Bicyclo[3.2.1]octan-3-one.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete reaction. | Optimize the reductive amination reaction conditions (e.g., reaction time, temperature, or amount of reducing agent). | Ensure the reaction goes to completion to minimize the amount of unreacted starting material. |
| Ketone carried through the workup. | Perform a thorough acid-base extraction. The basic amine will be extracted into the aqueous acidic phase, leaving the neutral ketone in the organic phase. | This liquid-liquid extraction technique is highly effective for separating basic compounds from neutral or acidic compounds. |
Issue 4: Presence of Diastereomers in the Final Product
Problem: The purified product is a mixture of exo and endo diastereomers.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Non-stereoselective reduction. | This is inherent to many reductive amination procedures. | The separation of diastereomers is often necessary. |
| Co-crystallization of diastereomers. | Attempt fractional crystallization. Diastereomers have different physical properties, including solubility. By carefully selecting the recrystallization solvent and conditions, it may be possible to selectively crystallize one diastereomer. | The different spatial arrangements of the atoms in diastereomers can lead to different packing efficiencies in a crystal lattice, resulting in different solubilities that can be exploited for separation. |
| If fractional crystallization is unsuccessful, consider derivatization with a chiral resolving agent to form diastereomeric salts, which may have more pronounced solubility differences. | This is a classical resolution technique that can be very effective for separating enantiomers, and by extension, can also be adapted for the separation of diastereomers. | |
| Preparative chromatography (e.g., HPLC or flash chromatography) on the free amine or a protected derivative may be necessary for complete separation. | Chromatographic methods can often provide baseline separation of diastereomers when crystallization methods fail. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic Bicyclo[3.2.1]octan-3-amine from neutral impurities like the starting ketone.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is basic (pH > 10). The free amine should precipitate or form an oily layer.
-
Back Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.
Figure 1. Workflow for the purification of Bicyclo[3.2.1]octan-3-amine using acid-base extraction.
Protocol 2: Recrystallization of this compound
This protocol describes a general method for purifying the hydrochloride salt by recrystallization. The optimal solvent system should be determined experimentally.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) and solvent mixtures (e.g., ethanol/diethyl ether, isopropanol/hexane). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Figure 2. Step-by-step workflow for the recrystallization of this compound.
Data Presentation
The following table provides a qualitative guide to solvent selection for the recrystallization of amine hydrochlorides. Experimental verification for this compound is essential.
| Solvent/Solvent System | General Solubility of Amine Hydrochlorides | Potential for Recrystallization |
| Water | High | Good for highly impure samples, but may lead to lower yields. |
| Methanol / Ethanol | Often high, even at room temperature. | Can be a good solvent, but often requires an anti-solvent like diethyl ether or ethyl acetate to induce crystallization. |
| Isopropanol | Moderate to high when hot, lower when cold. | A good starting point for single-solvent recrystallization. |
| Acetonitrile | Moderate | Can be effective for some amine hydrochlorides. |
| Diethyl Ether / Hexane | Very low | Typically used as anti-solvents. |
References
Technical Support Center: Overcoming Hygroscopicity of Chiral Amine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopicity of chiral amine hydrochloride salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental decisions.
Hygroscopicity—the tendency of a solid to absorb moisture from the atmosphere—is a critical parameter in drug development.[1][2] For amine hydrochloride salts, a common and effective salt form used to improve the solubility and stability of basic drug candidates, high hygroscopicity can be a significant liability.[3][4] It can lead to a cascade of problems, including inaccurate weighing, physical instability (e.g., deliquescence or caking), chemical degradation, and challenges in formulation and manufacturing.[1][5][6]
This guide provides in-depth FAQs, troubleshooting scenarios, and validated protocols to help you diagnose, manage, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the hygroscopicity of amine HCl salts.
Q1: What makes hydrochloride salts, particularly of chiral amines, prone to hygroscopicity?
Answer: The hygroscopicity of an amine hydrochloride salt is a multifactorial issue rooted in its molecular and crystal structure:
-
High Polarity and Ionic Nature: Amine hydrochlorides are ionic salts formed by the reaction of a basic amine with hydrochloric acid.[7][8] This creates a highly polar [R₃NH]⁺Cl⁻ structure. The strong electrostatic charges on the ammonium cation and chloride anion readily attract polar water molecules from the atmosphere.[9]
-
Hydrogen Bonding: The protonated amine ([R₃NH]⁺) is an excellent hydrogen bond donor, while the chloride anion (Cl⁻) is a competent hydrogen bond acceptor. This creates a high affinity for water, which can act as both a hydrogen bond donor and acceptor, integrating itself into the crystal lattice.
-
Crystal Lattice Energy: A salt's resistance to moisture uptake is related to its crystal lattice energy—the energy required to separate the ions.[10] If the energy released when water molecules hydrate the ions is greater than the lattice energy, the salt will readily absorb moisture. Salts with lower lattice energies are often more susceptible to hygroscopicity.
-
Amorphous Content: The presence of disordered, or amorphous, regions in a crystalline solid significantly increases its tendency to absorb moisture.[11] These regions have higher free energy and more accessible surface area for water molecules to interact with.[11]
Q2: How can I quickly assess the hygroscopicity of my newly synthesized chiral amine HCl salt?
Answer: A definitive assessment requires instrumentation like Dynamic Vapor Sorption (DVS). However, for a rapid, qualitative check, you can perform a simple "open-dish" test:
-
Place a small, accurately weighed amount of your finely ground salt on a watch glass.
-
Leave it on the benchtop under ambient laboratory conditions (e.g., 25°C, 40-60% Relative Humidity [RH]).
-
Observe the sample over several hours to a day.
-
Signs of Hygroscopicity: Note any physical changes such as clumping, caking, the appearance of a wet paste, or complete dissolution (deliquescence). A significant weight gain (>2% w/w) also indicates moisture uptake.
While not quantitative, this quick test can immediately flag a problematic salt and justify the need for more rigorous characterization.
Q3: What is Dynamic Vapor Sorption (DVS) and what information does it provide?
Answer: Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity (RH) at a constant temperature.[12][13] It is the gold-standard for characterizing hygroscopicity.[14]
A DVS experiment generates a moisture sorption-desorption isotherm plot, which provides critical information:
-
Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) allows for classification (e.g., non-hygroscopic, slightly hygroscopic, very hygroscopic).[13]
-
Deliquescence Point: The RH at which the material absorbs enough water to dissolve and form a liquid.[12]
-
Hydrate Formation: Steps or sharp inflections in the isotherm can indicate the formation of a stable hydrate, which is a new crystalline form containing water molecules.[14][15]
-
Physical Stability: The difference (hysteresis) between the sorption and desorption curves can reveal information about the physical changes in the material, such as amorphous-to-crystalline transitions.[12]
| Hygroscopicity Class (European Pharmacopoeia) | Weight % Water Sorbed (at 25°C, 80% RH for 24h) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Absorbs sufficient water to form a liquid |
| Table 1: Classification of hygroscopicity based on moisture uptake. This provides a standardized way to categorize and report the behavior of a new salt form.[13] |
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and development of hygroscopic chiral amine HCl salts.
Scenario 1: "My purified, crystalline salt turned into a sticky gum after being stored in a vial."
Problem Analysis: This is a classic case of deliquescence. The critical relative humidity of your salt is lower than the ambient humidity it was exposed to during storage. Even a poorly sealed vial can allow enough moisture ingress over time to cause this phase change. This compromises sample purity, makes accurate weighing impossible, and can accelerate chemical degradation.[16]
Solutions:
-
Immediate Action (Salvage):
-
Place the open vial in a high vacuum oven at a gentle temperature (e.g., 30-40°C) for several hours. This may remove the absorbed water and potentially recrystallize the material.
-
Caution: This may not always work. The material could collapse into an amorphous solid, which is often even more hygroscopic. Characterize the post-drying material (e.g., by XRPD) to confirm its solid form.
-
-
Preventative Measures (Handling & Storage):
-
Controlled Environment: Handle the material exclusively inside a glove box with a controlled low-humidity atmosphere (<10% RH) or on a lab bench with a localized nitrogen purge.
-
Proper Storage: Store the salt in a tightly sealed container (e.g., a vial with a PTFE-lined cap) inside a desiccator containing a fresh, active desiccant (e.g., Drierite® or phosphorus pentoxide). For long-term storage, consider flame-sealing the material in a glass ampoule under an inert atmosphere.[17]
-
Scenario 2: "My salt is too hygroscopic for development. What are my strategic options?"
Problem Analysis: A highly hygroscopic Active Pharmaceutical Ingredient (API) is a major liability for drug development, leading to manufacturing, stability, and packaging challenges.[5][6] Relying solely on specialized handling is often not a viable long-term strategy. The best approach is to modify the solid form of the API itself.
Strategic Solutions Workflow:
Caption: Decision workflow for addressing a hygroscopic API.
Option A: Alternative Salt Formation (Salt Screening) The hydrochloride is just one of many possible salt forms. Screening for alternative counter-ions is a standard industry practice to find a salt with superior physical properties.[18][19]
-
Why it works: Different counter-ions (e.g., mesylate, tosylate, sulfate, tartrate, fumarate) have different sizes, shapes, and hydrogen bonding capabilities. This leads to different crystal packing arrangements and lattice energies, which can dramatically reduce hygroscopicity. For example, larger, more delocalized anions like mesylate often form less hygroscopic salts than the small, highly electronegative chloride ion.[20]
-
Recommendation: See Protocol 1 for a detailed salt screening methodology.
Option B: Co-crystal Formation If salt screening is unsuccessful or the API is not strongly basic, forming a co-crystal is an excellent alternative.[21] A co-crystal is a multi-component crystal where the API and a benign "co-former" are held together by non-ionic interactions, like hydrogen bonds.[22]
-
Why it works: The co-former can physically shield the hygroscopic parts of the API molecule (like the protonated amine) within the crystal lattice, preventing water molecules from accessing them.[16][23] This "crystal engineering" approach can significantly improve physical stability.[16][23][24]
-
Recommendation: Screen co-formers that are Generally Regarded as Safe (GRAS), such as carboxylic acids (e.g., succinic acid, benzoic acid) or amides (e.g., nicotinamide).
Part 3: Experimental Protocols
Protocol 1: Small-Scale Salt Screening for Reduced Hygroscopicity
Objective: To efficiently screen various counter-ions to identify a crystalline, non-hygroscopic salt of a chiral amine API.
Materials & Equipment:
-
Chiral amine free base
-
Library of pharmaceutically acceptable acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid, L-tartaric acid, fumaric acid, etc.)
-
Solvent library (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile, water)
-
20 mL glass vials with screw caps
-
Stir plate and magnetic stir bars
-
Analytical balance, pH meter
-
Filtration apparatus (Büchner funnel or Hirsch funnel)
-
Vacuum oven
-
X-Ray Powder Diffraction (XRPD) instrument for characterization
Methodology:
-
Preparation of Free Base Stock Solution: Dissolve a known amount of the chiral amine free base in a suitable solvent (e.g., 100 mg in 2 mL of acetone) to create a concentrated stock solution.
-
Acid Preparation: Prepare equimolar solutions of the screening acids in compatible solvents. For a 1:1 salt, you will add one molar equivalent of the acid to the amine.
-
Salt Formation:
-
Aliquot the amine free base solution into separate labeled vials.
-
Add one equivalent of an acid solution to each vial while stirring.
-
Observe immediately for precipitation. If no solid forms, cap the vial and allow it to stir at room temperature for 2-4 hours.
-
If still no solid forms, try slow evaporation (by loosening the cap) or anti-solvent addition (adding a non-polar solvent like heptane dropwise).
-
-
Isolation and Drying:
-
If a precipitate forms, isolate the solid by vacuum filtration.
-
Wash the solid cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the solid in a vacuum oven at 40°C overnight.
-
-
Initial Characterization:
-
Visual Inspection: Note the physical appearance (crystalline powder vs. sticky oil). Discard any oils or gums.
-
Yield Calculation: Calculate the yield for promising crystalline solids.
-
Hygroscopicity Spot Check: Perform the "open-dish" test described in FAQ Q2 on all crystalline hits.
-
-
Definitive Characterization: For the most promising non-hygroscopic crystalline hits, perform a full characterization:
-
XRPD: Confirm that the material is crystalline and has a unique diffraction pattern, indicating a new salt form.
-
DVS: Quantify the hygroscopicity profile.
-
Solubility: Ensure the new salt form maintains adequate aqueous solubility.[25]
-
Caption: Step-by-step workflow for the salt screening protocol.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pharmainfonepal.com [pharmainfonepal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. oxfordreference.com [oxfordreference.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. advanceddamp.co.uk [advanceddamp.co.uk]
- 10. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. skpharmteco.com [skpharmteco.com]
- 13. particletechlabs.com [particletechlabs.com]
- 14. public.jenck.com [public.jenck.com]
- 15. ardena.com [ardena.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 18. pharmtech.com [pharmtech.com]
- 19. onyxipca.com [onyxipca.com]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems [mdpi.com]
- 23. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Common side reactions in the synthesis of Bicyclo[3.2.1]octane derivatives
Welcome to the technical support center for the synthesis of bicyclo[3.2.1]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common side reactions and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Isomeric Impurities and Unexpected Rearrangements
Question: I'm attempting a synthesis of a substituted bicyclo[3.2.1]octane derivative under acidic conditions, but my final product is contaminated with a significant amount of the isomeric bicyclo[2.2.2]octane. What is causing this, and how can I suppress this side reaction?
Answer:
This is a classic and frequently encountered issue in bicyclic chemistry. The interconversion between these two scaffolds is most often the result of a Wagner-Meerwein rearrangement .[1][2][3] This type of rearrangement is characteristic of reactions involving carbocationic intermediates, which are readily formed under acidic conditions.
Causality & Mechanism: The bicyclo[3.2.1]octane and bicyclo[2.2.2]octane systems can interconvert through a shared carbocationic intermediate.[1] For instance, protonation of a leaving group (like a hydroxyl group) generates a carbocation. A 1,2-alkyl shift can then occur to relieve ring strain or to form a more stable carbocation, leading to the rearranged bicyclic skeleton. The relative stability of the carbocation intermediates and the final products often dictates the equilibrium of this process. Research has explicitly shown that 3,8-diazabicyclo[3.2.1]octanes can rearrange to form 2,5-diazabicyclo[2.2.2]octanes under certain conditions via this mechanism.[1]
Troubleshooting Flowchart for Skeletal Rearrangements
Caption: Troubleshooting workflow for Wagner-Meerwein rearrangements.
Troubleshooting Protocol: Suppressing Wagner-Meerwein Rearrangements
-
Reagent & Catalyst Selection:
-
Avoid Strong Acids: Replace strong Brønsted or Lewis acids with milder alternatives. If an acid is necessary, consider using a buffered system to maintain a less aggressive pH.
-
Alternative Pathways: Explore synthetic routes that do not generate carbocation intermediates at or near the bicyclic core. For example, syntheses based on intramolecular Diels-Alder reactions or radical cyclizations often avoid this specific issue.[4][5][6]
-
-
Reaction Condition Optimization:
-
Temperature Control: Perform the reaction at the lowest possible temperature. The activation energy for rearrangement is often higher than that for the desired reaction, so lower temperatures can kinetically favor your intended product.
-
Solvent Choice: Use less polar solvents to destabilize the formation of charged carbocationic intermediates.
-
-
Structural Modification:
-
If possible, introduce electron-withdrawing groups near the potential carbocation site. This will destabilize the cation, making the rearrangement less favorable.
-
Data Summary: Conditions Favoring Desired vs. Side Product
| Parameter | Condition Favoring Bicyclo[3.2.1]octane | Condition Favoring Rearrangement |
| Catalyst | Non-acidic (e.g., organocatalysts, radical initiators) | Strong Brønsted/Lewis Acids (e.g., H₂SO₄, TfOH, AlCl₃) |
| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., Room Temp to Reflux) |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Polar (e.g., Acetonitrile, Nitromethane) |
| Substrate | Electron-withdrawing groups near reactive center | Electron-donating groups that stabilize carbocations |
Issue 2: Loss of Stereochemical Control & Epimerization
Question: My synthesis produces the correct bicyclo[3.2.1]octane skeleton, but as a mixture of diastereomers. Specifically, a key stereocenter alpha to a carbonyl group has epimerized. How can I improve the stereoselectivity?
Answer:
This is a common challenge, as protons alpha to a carbonyl group on the bicyclo[3.2.1]octane scaffold can be labile, leading to epimerization under either acidic or basic conditions. This results in the loss of stereochemical integrity, often yielding a thermodynamically favored, but undesired, isomer. Cases of epimerization have been explicitly noted in complex syntheses, such as during the construction of the 18-keto-yohimbane skeleton.[7][8]
Causality & Mechanism: Epimerization at a center alpha to a carbonyl occurs via the formation of an enol or enolate intermediate. This planar intermediate can be protonated from either face, leading to a mixture of diastereomers. The final ratio of products is often dictated by thermodynamic stability, where the bulkier substituent adopts an equatorial-like position to minimize steric strain. In some cases, deprotonation and subsequent aldol reactions can be controlled with chiral bases to set this stereocenter enantioselectively.[9]
References
- 1. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 2. kbfi.ee [kbfi.ee]
- 3. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. addi.ehu.es [addi.ehu.es]
Technical Support Center: Optimization of Alkyl Lithium Reactions with Tropinone Derivatives
Welcome to the technical support center for the optimization of alkyl lithium reactions with tropinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired reaction outcomes with high efficiency and selectivity. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Reaction Troubleshooting
Question 1: I am observing a low yield of my desired tertiary alcohol product. What are the likely causes and how can I improve it?
Answer: Low yields in the addition of alkyl lithium reagents to tropinone derivatives are a common issue and can often be traced back to several key factors. Organolithium reagents are highly reactive and sensitive, requiring meticulous experimental technique.[1][2]
Here is a systematic troubleshooting guide:
-
Reagent Quality: The molarity of commercially available alkyl lithium reagents can decrease over time due to gradual decomposition. It is crucial to titrate your alkyl lithium solution prior to use to determine its exact concentration. A common and reliable method is the Gilman titration.[3]
-
Reaction Temperature: These reactions are highly exothermic and should be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize side reactions.[4] Maintaining a consistent low temperature throughout the addition of the alkyl lithium reagent is critical.
-
Solvent and Glassware Purity: Alkyl lithium reagents react vigorously with protic impurities such as water.[4] Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are anhydrous. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used but must be thoroughly dried.
-
Inert Atmosphere: Organolithium reagents are pyrophoric and react with atmospheric oxygen and moisture.[5] All reactions must be performed under a dry, inert atmosphere, such as argon or nitrogen, using standard Schlenk line or glovebox techniques.
-
Order of Addition: For sterically hindered or easily enolizable ketones like tropinone derivatives, the order of addition can significantly impact the yield.[2] Adding the tropinone solution to the alkyl lithium solution (reverse addition) can sometimes be beneficial in maintaining a high concentration of the nucleophile and minimizing enolization.
Question 2: My main side product appears to be the result of enolization rather than nucleophilic addition. How can I favor the desired 1,2-addition to the carbonyl group?
Answer: The competition between nucleophilic 1,2-addition to the carbonyl and deprotonation at the α-carbon (enolization) is a classic challenge, especially with sterically hindered ketones and strong bases like alkyl lithiums.[2][6] Tropinone has acidic protons at the C2 and C4 positions, making enolization a significant competing pathway.[1][7]
Here are strategies to promote 1,2-addition:
-
Choice of Alkyl Lithium: The structure of the alkyl lithium reagent plays a crucial role.
-
Less Hindered Reagents: Methyllithium (MeLi) and n-butyllithium (n-BuLi) are generally less basic and sterically hindered than sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi). Using less hindered reagents will favor nucleophilic addition.[5]
-
Highly Basic Reagents: More basic reagents like t-BuLi are more prone to act as a base and induce enolization, particularly with hindered ketones.
-
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.
-
Non-coordinating Solvents: Performing the reaction in non-coordinating solvents like hexanes or toluene can sometimes favor addition, as coordinating solvents like THF can increase the basicity of the alkyl lithium.
-
HMPA as an Additive: While hexamethylphosphoramide (HMPA) can increase the reactivity of organolithium reagents, it often promotes 1,4-addition in enone systems and can also enhance basicity, potentially favoring enolization in this context. Its use should be carefully evaluated.[8][9]
-
-
Low Temperature: As mentioned previously, maintaining a very low reaction temperature (-78 °C or even lower) is critical. At higher temperatures, the enolization reaction becomes more favorable.
-
Additives: The addition of certain salts can influence the reaction pathway. For instance, the presence of lithium salts can alter the aggregation state of the organolithium reagent and potentially favor addition.
Section 2: Stereoselectivity
Question 3: I am obtaining a mixture of diastereomers of the tertiary alcohol. How can I improve the diastereoselectivity of the reaction?
Answer: Controlling the diastereoselectivity of nucleophilic additions to cyclic ketones like tropinone is a significant challenge due to the bicyclic structure and the potential for the nucleophile to attack from two different faces (exo or endo). The stereochemical outcome is often dictated by steric hindrance.
-
Steric Approach Control: The 8-azabicyclo[3.2.1]octane skeleton of tropinone presents two distinct faces for nucleophilic attack. The attack is generally favored from the less sterically hindered face. The presence of substituents on the tropinone ring will significantly influence this.
-
Chelation Control: If the tropinone derivative possesses a nearby coordinating group, it may be possible to use chelation to direct the nucleophilic attack. This often involves the use of specific organometallic reagents or additives that can coordinate to both the carbonyl oxygen and the directing group, forcing the nucleophile to attack from a specific face.
-
Effect of Additives: The addition of Lewis acids can influence the diastereoselectivity of nucleophilic additions to carbonyls. However, strong Lewis acids can also promote side reactions. The use of milder Lewis acids or salts like lithium perchlorate (LiClO₄) has been shown to improve stereoselectivity in some cases by complexing to the carbonyl oxygen and altering the transition state.[1]
| Parameter | Effect on Diastereoselectivity | Recommendation |
| Alkyl Lithium Reagent | Bulkier reagents can exhibit higher stereoselectivity due to greater steric interactions. | Experiment with different alkyl lithiums (e.g., MeLi vs. n-BuLi vs. PhLi). |
| Temperature | Lower temperatures generally lead to higher selectivity by favoring the transition state with the lowest activation energy. | Maintain the reaction at -78 °C or lower. |
| Solvent | The coordinating ability of the solvent can affect the aggregation state of the organolithium and the transition state geometry. | Screen different ethereal solvents (THF, Et₂O) and non-coordinating solvents (toluene, hexanes). |
| Additives | Lewis acids or salts can pre-complex with the carbonyl, leading to a more ordered transition state. | Consider the addition of salts like LiBr or LiClO₄. |
Experimental Protocols
General Protocol for the Addition of Methyllithium to Tropinone
This protocol provides a starting point for the optimization of the reaction.
Materials:
-
Tropinone
-
Methyllithium (MeLi) in diethyl ether (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Schlenk line or glovebox
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon atmosphere, add tropinone (1.0 eq).
-
Dissolve the tropinone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titrated solution of methyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired tertiary alcohol.
Visualizing the Process
Reaction Mechanism
Troubleshooting Workflow for Low Yield
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]
- 9. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 8-azabicyclo[3.2.1]octanes, the core scaffold of tropane alkaloids. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high stereoselectivity in their synthetic routes. Here, we address common problems through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Part 1: Troubleshooting Guide & FAQs
This section is structured to help you diagnose and resolve specific issues encountered during your experiments.
Question 1: I am observing low diastereoselectivity in my intramolecular Mannich reaction to form the tropinone core. What are the likely causes and how can I improve it?
Answer: Low diastereoselectivity in the intramolecular Mannich cyclization is a common challenge. The formation of the 8-azabicyclo[3.2.1]octane skeleton in this step establishes multiple stereocenters, and the facial selectivity of the cyclization is paramount. The outcome is dictated by the transition state geometry, which can be influenced by several factors.
Common Causes & Recommended Solutions:
-
Substrate Control Issues: The inherent stereochemistry of your acyclic precursor may not be sufficient to direct the cyclization. The conformation of the enolate or enamine intermediate and the steric hindrance around the iminium ion are critical.
-
Troubleshooting:
-
Modify N-substituent: The size and nature of the nitrogen substituent can significantly influence the transition state. An N-sulfinyl group, for instance, can serve as a potent chiral auxiliary, directing the cyclization with high stereocontrol before being easily removed.[1][2][3]
-
Alter Ketone Protecting Group: If you are using a ketal, its size can create steric bias. Experiment with different diols (e.g., ethylene glycol vs. 2,2-dimethyl-1,3-propanediol) to alter the steric environment.
-
-
-
Reaction Conditions: Solvent, temperature, and catalysts play a crucial role in stabilizing the desired transition state.
-
Troubleshooting:
-
Solvent Polarity: A systematic solvent screen is recommended. Non-polar solvents like toluene or dichloromethane may favor a more organized, chair-like transition state, enhancing diastereoselectivity, whereas polar solvents might disrupt key intramolecular interactions.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by reducing the energy available to overcome the barrier to the less-favored transition state.
-
-
-
Catalyst Choice: For catalyzed variants, the catalyst is the primary driver of stereocontrol.
-
Troubleshooting: An organocatalyst, such as a proline derivative, can facilitate the reaction through a well-defined enamine intermediate, often providing excellent stereocontrol.[2] If using a Lewis acid, ensure it is of high purity and consider screening different metals and ligand systems.
-
Question 2: My enantioselective deprotonation of tropinone shows poor enantiomeric excess (ee). How can I optimize this key step?
Answer: The desymmetrization of prochiral tropinone via enantioselective deprotonation is a powerful strategy, but its success hinges on the precise differentiation of the two enantiotopic protons at the C2 and C4 positions by a chiral base.[4][5][6][7] Poor enantioselectivity typically points to issues with the chiral base or the reaction conditions for enolate trapping.
Common Causes & Recommended Solutions:
-
Ineffective Chiral Base: The structure and preparation of the chiral lithium amide base are critical.
-
Troubleshooting:
-
Base Selection: Chiral lithium amides derived from C2-symmetric diamines often provide the best results. Bases such as lithium (S,S)-N,N-bis(1-phenylethyl)amide have proven effective.[4]
-
Base Preparation: The chiral base should ideally be generated in situ from the corresponding amine hydrochloride salt.[8] Pre-formed free amines can be difficult to handle and may absorb atmospheric CO2 and moisture, reducing their efficacy.[8]
-
-
-
Enolate Aggregation & Scrambling: Lithium enolates are prone to aggregation, which can lead to non-selective reaction pathways.
-
Troubleshooting:
-
Use of Additives: The addition of lithium chloride (LiCl) is crucial.[8] LiCl acts as a salt scavenger and breaks up enolate aggregates, leading to a more defined and reactive monomeric enolate species, which significantly improves enantioselectivity (up to 95% ee has been reported).[8]
-
Trapping Agent: Ensure the electrophile (e.g., a silylating agent or aldehyde) is added promptly after enolate formation to minimize potential racemization or equilibration.
-
-
Troubleshooting Flowchart: Low Stereoselectivity
Here is a general workflow for addressing poor stereoselectivity in your synthesis.
Caption: General troubleshooting workflow for low stereoselectivity.
Question 3: I am attempting a [3+2] cycloaddition to build the tropane core, but I'm getting a mixture of regioisomers and low yields. What should I investigate?
Answer: 1,3-Dipolar cycloadditions are a powerful tool for constructing the 8-azabicyclo[3.2.1]octane skeleton.[9][10][11] However, issues with regioselectivity, diastereoselectivity (exo/endo), and overall efficiency are common. These problems often stem from mismatched electronics of the dipole and dipolarophile, or suboptimal reaction conditions.
Common Causes & Recommended Solutions:
-
Poor Dipole Generation/Stability: The azomethine ylide (the 1,3-dipole) may not be forming efficiently or could be participating in undesired side reactions.
-
Troubleshooting:
-
Generation Method: Ensure your method for generating the ylide is robust. For thermally generated ylides from cyclopropanated pyrroles, microwave irradiation can be highly effective, providing rapid and uniform heating to favor the desired 6π-electrocyclic ring-opening over decomposition pathways.[10][12]
-
Catalyst System: For metal-catalyzed approaches (e.g., from diazo compounds), a dual catalytic system using a Rh(II) complex to generate the ylide and a chiral Lewis acid to activate the dipolarophile can provide excellent control over both reactivity and stereoselectivity.[9]
-
-
-
Dipolarophile Reactivity: The reaction is highly dependent on the electronic nature of the dipolarophile.
-
Troubleshooting:
-
Electron-Deficient Alkenes: These reactions work best with electron-deficient dipolarophiles (e.g., acrylates, maleimides, nitroalkenes).[10][13] If your dipolarophile is not sufficiently activated, consider using one with stronger electron-withdrawing groups.
-
Concentration: The concentration of the dipolarophile can be critical. It is often used in excess to efficiently trap the transiently generated 1,3-dipole.[12]
-
-
-
Regio- and Stereoselectivity: The selectivity is governed by frontier molecular orbital (FMO) interactions and steric effects in the transition state.
-
Troubleshooting:
-
Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the dipolarophile, lowering its LUMO energy and creating a chiral pocket that directs the approach of the dipole, thereby controlling both regio- and facial selectivity.[9]
-
Computational Modeling: DFT computations can provide insight into the transition state energies for different regio- and stereochemical pathways, helping to rationalize observed outcomes and guide substrate or catalyst design.[14] For example, studies have shown that while a (5+4) cycloadduct might be kinetically preferred, it can be reversible, allowing the thermodynamically favored (5+2) tropane product to dominate.[14]
-
-
Question 4: I have successfully synthesized the 8-azabicyclo[3.2.1]octane core, but subsequent C-H functionalization is proving to be low-yielding and non-selective. What are the best strategies?
Answer: Direct functionalization of the saturated tropane core is challenging due to the presence of multiple, chemically similar C(sp³)–H bonds.[15][16] Achieving selectivity requires overcoming high activation barriers and directing a catalyst to a specific site.
Common Causes & Recommended Solutions:
-
High Reaction Temperatures & Poor Reproducibility: Many Pd-catalyzed C-H functionalization reactions require high temperatures (≥140 °C), which can lead to catalyst decomposition, poor reproducibility, and a mixture of products.[15][16]
-
Troubleshooting: Stoichiometric Pre-activation
-
A more controlled, two-step sequence can provide better results. First, perform a stoichiometric reaction of the tropane substrate with a palladium source (e.g., Pd(OAc)₂) to induce dehydrogenation.[15][16] This often forms a stable, isolable alkene-bridged Pd(I) dimer intermediate.
-
This stable intermediate can then be subjected to a separate functionalization step with an oxidant and the desired coupling partner under much milder conditions (60–100 °C), leading to higher yields and selectivity for β/γ/β-functionalized products.[15][16]
-
-
-
Lack of Directing Group: Without a directing group, it is difficult to achieve regioselectivity.
-
Troubleshooting: Employ Directing Groups
-
While not always feasible as a post-synthesis modification, designing a synthesis that incorporates a removable directing group from the start can be a powerful strategy. Groups attached to the nitrogen atom can direct metallation to specific C-H bonds within the bicyclic system.
-
-
Part 2: Key Methodologies & Protocols
This section provides detailed protocols for common, high-impact stereoselective transformations.
Protocol 1: Enantioselective Deprotonation of Tropinone and Aldol Addition
This protocol is adapted from the work of Majewski and co-workers and is a cornerstone for accessing chiral tropane alkaloids.[4][8]
Objective: To generate a chiral lithium enolate from tropinone and trap it with an aldehyde to form a C2-substituted tropane with high stereoselectivity.
Materials:
-
Tropinone
-
(S,S)-N,N-bis(1-phenylethyl)amine hydrochloride
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous Lithium Chloride (LiCl), dried under vacuum at >150°C
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Base Preparation: In a flame-dried, argon-purged flask, suspend (S,S)-N,N-bis(1-phenylethyl)amine hydrochloride (2.2 eq) and anhydrous LiCl (2.2 eq) in anhydrous THF (approx. 0.1 M).
-
Cool the suspension to -78 °C.
-
Slowly add n-BuLi (4.4 eq) dropwise. A color change to yellow/orange should be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chiral lithium amide base.
-
Deprotonation: Cool the base solution back to -78 °C.
-
Add a solution of tropinone (1.0 eq) in anhydrous THF dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2-3 hours. This is the critical enantioselective deprotonation step.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome: The aldol adduct should be formed with high diastereoselectivity and enantioselectivity (often >90% ee).[8] The stereochemistry at the newly formed centers is dictated by the chirality of the lithium amide base.
Mechanism: Role of Chiral Base and LiCl
Caption: Enantioselective deprotonation and trapping of tropinone.
Protocol 2: Asymmetric [5+2] Cycloaddition via Organocatalysis
This protocol is based on recent advances in organocatalyzed dearomative cycloadditions to access complex tropane scaffolds.[14][17]
Objective: To construct a functionalized tropane derivative via an asymmetric [5+2] cycloaddition between a 3-oxidopyridinium betaine and an α,β-unsaturated aldehyde.
Materials:
-
Pyridinium salt precursor (e.g., N-methoxycarbonyl-3-hydroxypyridinium chloride)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether)
-
Diphenyl phosphate (DPP) or similar co-catalyst
-
Base (e.g., DIPEA)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
Reaction Setup: To a vial, add the pyridinium salt precursor (1.0 eq), the chiral organocatalyst (20 mol%), and the co-catalyst (e.g., DPP, 20 mol%).
-
Purge the vial with argon and add anhydrous chloroform (0.2 M).
-
Add the α,β-unsaturated aldehyde (1.5 eq).
-
Initiation: Add the base (e.g., DIPEA, 1.2 eq) to initiate the in situ formation of the 3-oxidopyridinium betaine (the 1,3-dipole). The chiral catalyst concurrently forms a dienamine with the unsaturated aldehyde.
-
Stir the reaction at room temperature for 24-48 hours. Monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography.
Expected Outcome: The reaction should afford the tropane cycloadduct with high levels of peri-, regio-, diastereo-, and enantioselectivity.[14][17] DFT studies suggest a stepwise mechanism where stereocontrol is established in the initial bond-forming step.[14]
Comparative Data for Stereoselective Methods
| Method | Key Transformation | Typical Stereoselectivity | Key Advantages | Reference |
| Chiral Base Deprotonation | Desymmetrization | up to 95% ee | Access to both enantiomers; well-established. | [8] |
| Intramolecular Mannich | Cyclization | Good to high dr | Convergent; builds core rapidly. | [1][2] |
| Organocatalytic [5+2] Cycloaddition | Cycloaddition | >95:5 dr, >99% ee | High complexity generation; mild conditions. | [14][17] |
| Rh(II)/Lewis Acid [3+2] Cycloaddition | Cycloaddition | >99:1 dr, 99% ee | Excellent control; access to diverse functionality. | [9] |
| 6π-Electrocyclic/ [3+2] Cascade | Cycloaddition | High dr (exo selective) | Rapid access from simple heterocycles; scalable. | [10][12] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Stereoselective Synthesis of Tropanes via a 6π‐Electrocyclic Ring‐Opening/ Huisgen [3+2]‐Cycloaddition Cascade of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. Catalytic enantioselective synthesis of functionalized tropanes reveals novel inhibitors of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transannular Functionalization of Multiple C(sp3)–H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Removal of Tin Byproducts in Reactions with Tropinone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the purification of tropinone-derived compounds from persistent organotin contaminants. The high toxicity of organotin species necessitates their removal to levels below 1% w/w, and often to parts-per-million (ppm) levels for biological screening and pharmaceutical applications.[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the integrity and purity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove from my reaction?
The specific byproducts depend on the organotin reagent used. For instance, in Stille couplings, the most common residues are trialkyltin halides (e.g., Bu₃SnCl, Me₃SnBr) and unreacted tetraalkyltin starting materials.[2] If you are using a tin hydride reagent like tributyltin hydride (Bu₃SnH), you will likely need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and the corresponding trialkyltin halides formed during the reaction.[3]
Q2: Why are organotin byproducts so challenging to remove?
The difficulty arises from the physical properties of the tin byproducts.[4] Many, like tributyltin chloride, are non-polar, oily liquids that exhibit chromatographic behavior very similar to that of desired organic products, leading to co-elution during standard silica gel chromatography. Their high boiling points also make them difficult to remove by simple evaporation under reduced pressure.
Q3: What is the first method I should try for removing tin byproducts?
For most applications, an aqueous potassium fluoride (KF) wash is the recommended starting point.[5] This method is cost-effective and leverages the high affinity of the fluoride ion for tin, which forms insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[4] However, its effectiveness can be limited by factors such as emulsion formation or incomplete precipitation.[2]
Q4: How can I confirm that the tin residues have been successfully removed?
The most common and accessible method is ¹H NMR spectroscopy. The characteristic signals for tributyltin groups appear as a complex multiplet in the 0.9 to 1.6 ppm region. Their absence is a strong indicator of successful removal. For more sensitive applications, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy can provide precise quantitative data on residual tin content.
Q5: Are there ways to avoid tin byproducts altogether?
Yes, and this is an increasingly popular strategy. Several "tin-free" methodologies have been developed. For radical reactions, alternatives to Bu₃SnH include silanes (e.g., (TMS)₃SiH) or phosphorus-based reagents. For cross-coupling, alternative reactions like Suzuki, Sonogashira, or Heck couplings avoid the use of organostannanes. Additionally, polymer-supported organotin reagents have been developed that allow for the simple filtration and recycling of tin byproducts.[6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your tropinone-derived products.
Issue 1: I performed an aqueous KF wash, but my product is still contaminated with tin.
-
Probable Cause 1: Incomplete Precipitation. The reaction between the organotin halide and KF may be incomplete. This can be due to insufficient stirring, inadequate contact time, or using a less-than-saturated KF solution.[7]
-
Solution: Ensure you are using a saturated (or at least 1M) aqueous KF solution.[3] When washing in a separatory funnel, shake it vigorously for at least one minute per wash.[3] For larger scale reactions or stubborn cases, stirring the biphasic mixture mechanically for 1-2 hours can significantly improve precipitation.[7]
-
Probable Cause 2: Interfacial Precipitate. A thick white precipitate of Bu₃SnF often forms at the interface between the organic and aqueous layers.[2] This can trap your product and prevent clean separation of the layers.
-
Solution: After the KF wash, filter the entire biphasic mixture through a pad of Celite®. The Celite will trap the solid Bu₃SnF, allowing the liquid layers to pass through.[3] You can then return the filtrate to the separatory funnel to separate the layers and proceed with the workup.
-
Probable Cause 3: Unreactive Tin Species. Some tin byproducts, particularly hexaalkylditins (e.g., Bu₃SnSnBu₃) or unreacted tin hydrides (Bu₃SnH), are less reactive towards aqueous KF.
-
Solution: Before the KF wash, treat the crude reaction mixture with iodine (I₂). Iodine oxidatively cleaves these species to form tributyltin iodide (Bu₃SnI), which is readily precipitated by the subsequent KF wash.[3] A common procedure involves adding a solution of I₂ in the reaction solvent until the iodine color persists.[1]
Issue 2: My product is degrading or streaking during silica gel chromatography.
-
Probable Cause: Tropinone and its derivatives contain a basic nitrogen atom, making them sensitive to the acidic nature of standard silica gel. This can lead to product degradation, irreversible adsorption to the stationary phase, or poor peak shape (tailing).
-
Solution: Deactivate the silica gel by pre-treating it with a base. The most common method is to run the flash column using an eluent containing 2-5% triethylamine (Et₃N).[3] Alternatively, you can use a different stationary phase altogether, such as basic or neutral alumina.
Issue 3: My product is water-soluble, and I'm losing it during the aqueous KF wash.
-
Probable Cause: The product has significant solubility in the aqueous phase, leading to yield loss during liquid-liquid extraction.
-
Solution: Avoid aqueous workups entirely. Instead, opt for a direct chromatographic method designed for tin removal. The K₂CO₃/silica gel method is particularly well-suited for this scenario as it does not require a preliminary aqueous wash.[2] Another option is to use solid-phase scavengers.
Issue 4: The tin byproducts are co-eluting with my product on the column.
-
Probable Cause: The polarity of your tropinone derivative is very similar to that of the residual organotin species.
-
Solution 1: Modified Stationary Phase Chromatography. This is often the most effective solution. Using a stationary phase composed of 10% w/w anhydrous potassium carbonate (K₂CO₃) mixed with silica gel can effectively immobilize the organotin impurities, allowing your product to elute cleanly.[1][2] This method has been shown to reduce tin levels to below 15 ppm.[1]
-
Solution 2: Solid-Phase Scavengers. For particularly challenging separations, silica-based metal scavengers can be employed. Scavengers with thiol or cysteine functional groups show a high affinity for tin and can be used in a "catch-and-release" fashion.[8][9] You simply stir the crude product solution with the scavenger resin for a few hours, then filter the resin off.[10]
Data & Method Selection
The following table summarizes the most common methods for organotin removal, their effectiveness, and typical use cases to help guide your experimental design.
| Method | Principle | Typical Efficiency | Best For | Key Limitations |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF. | Reduces tin to ~1% w/w.[1] | First-line, general purpose removal of trialkyltin halides. | Can form emulsions; less effective for Bu₃SnSnBu₃; not for water-soluble products. |
| DBU/I₂ Treatment | Conversion to tin iodide, followed by precipitation/extraction. | High | Reactions with unreacted tin hydrides or ditin byproducts.[1] | Introduces additional reagents that may need removal. |
| Et₃N-Treated Silica | Chromatography on a basic stationary phase. | Good to Excellent. | Base-sensitive products (like tropinones) that are prone to degradation on normal silica.[3] | May not resolve severe co-elution issues. |
| K₂CO₃/Silica Gel | Chromatography on a modified basic stationary phase. | Excellent (<15 ppm).[1] | Water-soluble products; resolving difficult co-elution problems. | Requires preparation of the mixed stationary phase. |
| Tin Scavengers | Covalent binding to a solid support. | Excellent (<10 ppm). | Final polishing step for high-purity samples; API development.[8][9] | Higher cost compared to bulk methods. |
| Recrystallization | Differential solubility of product and impurities. | Variable to Excellent. | Solid products where a suitable recrystallization solvent can be found.[2] | Not applicable to oils or amorphous solids. |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
This protocol is a robust first-line defense for removing the bulk of tributyltin halides.
Step-by-Step Methodology:
-
Reaction Quench & Dilution: Once the reaction is complete, cool it to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of KF.[5]
-
Mixing: Stopper the funnel and shake vigorously for at least 1-2 minutes. Carefully vent the funnel periodically. A white precipitate of Bu₃SnF may become visible, often at the interface.[2]
-
Celite Filtration: Set up a Büchner or Hirsch funnel with a thin (1-2 cm) pad of Celite®. Filter the entire biphasic mixture through the Celite pad to remove the solid Bu₃SnF.[3]
-
Separation: Transfer the filtrate back to the separatory funnel. The organic and aqueous layers should now be clear and easily separable. Drain and discard the aqueous layer.
-
Final Washes: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin.
Caption: Workflow for organotin removal using aqueous KF.
Protocol 2: Flash Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
This method is highly effective for sensitive compounds and for resolving stubborn co-elution problems.[1][2]
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel (by weight).[2] This can be done by gentle grinding in a mortar and pestle or by slurrying in a volatile solvent followed by evaporation.
-
Reaction Workup: Concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is typically not necessary.[2]
-
Column Packing: Dry-pack the column with the K₂CO₃/silica gel mixture. Alternatively, prepare a slurry in the initial eluent (e.g., hexane) and pack the column as you would for standard flash chromatography.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane or toluene) and load it onto the column. Elute with an appropriate solvent gradient (e.g., hexane/ethyl acetate) to separate the desired product from the immobilized organotin impurities.
Caption: Workflow for organotin removal via chromatography.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. Metal Scavengers [sigmaaldrich.com]
Technical Support Center: HPLC Purity Analysis of Bicyclo[3.2.1]octan-3-amine
Welcome to the technical support center for the HPLC analysis of Bicyclo[3.2.1]octan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity analysis of this and similar aliphatic amines. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Bicyclo[3.2.1]octan-3-amine peak showing significant tailing in reversed-phase HPLC?
A1: Peak tailing is the most common issue when analyzing basic compounds like Bicyclo[3.2.1]octan-3-amine on standard silica-based reversed-phase columns (e.g., C18).[1][2] The primary cause is the interaction between the protonated primary amine group of your analyte and acidic residual silanol groups (Si-OH) on the silica surface.[1][2][3] This creates a secondary, undesirable retention mechanism, causing some analyte molecules to lag behind the main peak, resulting in asymmetry.[1][2]
Consequences of Peak Tailing:
-
Reduced Resolution: Tailing peaks can merge with nearby impurity peaks, making accurate quantification difficult.[2]
-
Decreased Sensitivity: Peak broadening leads to a lower peak height, which can negatively affect the signal-to-noise ratio and raise detection limits.[2]
-
Inaccurate Quantification: The distorted peak shape can lead to errors during integration, compromising the precision and accuracy of your results.[2]
Q2: What are the initial steps to troubleshoot peak tailing for this compound?
A2: A systematic approach is crucial. Before making significant changes, confirm the issue is not due to system or column problems.
-
Column Health Check: A degraded or contaminated column is a frequent cause of poor peak shape.[4] If a void has formed at the column inlet, it can also cause tailing. Try reversing and flushing the column (if the manufacturer permits) with a strong solvent like 100% acetonitrile or methanol to remove contaminants.[1]
-
Mobile Phase pH Adjustment: Since the interaction with silanols is pH-dependent, lowering the mobile phase pH is a primary strategy. At a low pH (e.g., 2.5-3.5), the residual silanol groups are fully protonated and less likely to interact with the positively charged amine.[1][4] Use a volatile acid like formic acid or trifluoroacetic acid (TFA) for this adjustment.
-
Use of Additives (Ion-Pairing or Silanol Blockers):
-
Ion-Pairing Reagents: For basic samples, anionic ion-pairing reagents like alkyl sulfonates (e.g., sodium 1-hexanesulfonate) can be added to the mobile phase.[5][6] These reagents form a neutral ion-pair with the protonated amine, increasing its hydrophobicity and improving its interaction with the reversed-phase column.[6]
-
Competing Bases: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Q3: I have low UV sensitivity for Bicyclo[3.2.1]octan-3-amine. How can I improve detection?
A3: Aliphatic amines like Bicyclo[3.2.1]octan-3-amine lack a strong chromophore, making UV detection challenging.[7] Pre-column derivatization is a common and effective solution.[7][8] This involves reacting the amine with a reagent to attach a molecule with high UV absorbance or fluorescence.[8]
Common Derivatizing Agents for Primary Amines:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[8][9]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Another popular reagent that forms stable, fluorescent derivatives with primary and secondary amines.[8][10]
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives.[8]
-
2,4-Dinitrofluorobenzene (DNFB): Forms derivatives that are strongly UV-active.[8][9]
The choice of reagent will depend on your sample matrix and available detection capabilities (UV vs. Fluorescence).
Q4: My compound has very low retention on a C18 column, even with a highly aqueous mobile phase. What are my options?
A4: This is a common problem for small, polar molecules. If adjusting the mobile phase doesn't provide adequate retention, consider alternative chromatographic modes.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[11][12] It uses a polar stationary phase (like bare silica, amino, or amide columns) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[13]
Key advantages of HILIC for this application:
-
Enhanced Retention: Provides strong retention for polar compounds that are unretained in reversed-phase.
-
MS-Friendly: The high organic content of the mobile phase is beneficial for electrospray ionization (ESI) in mass spectrometry, often leading to enhanced sensitivity.
-
Orthogonal Selectivity: Provides a different separation mechanism compared to reversed-phase, which can be useful for complex samples.
Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with Bicyclo[3.2.1]octan-3-amine.
Step 1: Initial System and Column Evaluation
-
Isolate the Column: Replace the current column with a new, validated column of the same type. If the tailing disappears, the original column was the issue.
-
Check for Extra-Column Volume: Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter to minimize band broadening.[14]
-
Sample Overload: Inject a dilution series of your sample. If peak shape improves at lower concentrations, you may be overloading the column.[4]
Step 2: Mobile Phase Optimization
-
pH Adjustment:
-
Prepare mobile phases with varying pH values (e.g., pH 3.0, 4.0, 7.0, 9.0) using MS-compatible buffers (e.g., formic acid, ammonium formate, ammonium bicarbonate).[15][16][17]
-
Operating at a high pH (e.g., >8) can also be effective, as it deprotonates the amine, making it neutral and less likely to interact with silanols. However, ensure your column is stable at high pH.[15]
-
-
Buffer Concentration: Ensure your buffer concentration is adequate, typically between 10-50 mM.[4] Too low a concentration may not provide sufficient buffering capacity.
Step 3: Advanced Column Chemistry
-
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have fewer residual silanol groups, reducing the potential for tailing.
-
Consider Polar-Embedded or Charged Surface Columns: These columns have stationary phases designed to shield residual silanols, offering improved peak shape for basic compounds without the need for mobile phase additives.[4]
The following diagram illustrates a decision-making workflow for troubleshooting peak tailing:
Caption: A decision tree for troubleshooting HPLC peak tailing.
Guide 2: Method Development for Poorly Retained Amines
This guide outlines a protocol for developing a HILIC method for Bicyclo[3.2.1]octan-3-amine.
Experimental Protocol: HILIC Method Development
-
Column Selection:
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Solvent B (Organic): Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Gradient:
-
Start at 95% B (5% A).
-
Linear gradient to 50% B over 10 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B and re-equilibrate for 5-10 minutes. Equilibration is critical in HILIC.
-
-
-
Optimization:
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease it.
-
Selectivity: To change selectivity, adjust the pH or the buffer concentration of the aqueous component (Solvent A).
-
The following table summarizes starting conditions for different chromatographic modes:
| Parameter | Reversed-Phase (with Ion-Pairing) | HILIC |
| Column | C18 or C8, 5 µm, 150 x 4.6 mm | Bare Silica or Amide, 3 µm, 100 x 2.1 mm |
| Mobile Phase A | 5 mM Sodium 1-Hexanesulfonate in Water, pH 3.0 with Phosphoric Acid | 10 mM Ammonium Acetate in Water, pH 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Gradient | 10% to 90% B in 15 min | 95% to 60% B in 10 min |
| Detection | UV (after derivatization) or CAD/ELSD | UV (after derivatization) or MS |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. km3.com.tw [km3.com.tw]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
Technical Support Center: Scaling the Synthesis of Bicyclo[3.2.1]octan-3-amine hydrochloride
Welcome to the technical support center for the synthesis of Bicyclo[3.2.1]octan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important bicyclic amine. Our focus is on providing practical, field-proven insights grounded in robust scientific principles to ensure a safe, efficient, and reproducible synthesis.
Introduction: The Challenge of Scaling Reductive Amination
The synthesis of this compound is most commonly achieved via the reductive amination of Bicyclo[3.2.1]octan-3-one. While this reaction is straightforward on a lab scale, scaling up introduces significant challenges. These include controlling reaction exotherms, managing reagent stoichiometry for optimal conversion, preventing side-product formation, and ensuring consistent product quality and isolation. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for the synthesis of this compound?
The most robust and widely used method for this synthesis on a larger scale is the one-pot reductive amination of Bicyclo[3.2.1]octan-3-one. This typically involves using an ammonia source, such as ammonium acetate or ammonium chloride, and a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). For cost-effectiveness and safety at scale, a two-step approach using sodium borohydride (NaBH₄) is also a viable option, where the imine is pre-formed before the addition of the reducing agent.[1][2]
Q2: Which reducing agent is best suited for scale-up: NaBH₄, NaBH₃CN, or NaBH(OAc)₃?
The choice of reducing agent is critical for a successful scale-up. Here's a comparative analysis:
| Reducing Agent | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Less selective; can reduce the starting ketone to Bicyclo[3.2.1]octan-3-ol. Requires careful control of pH and temperature.[1][3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion over the ketone. Allows for a one-pot reaction.[4] | Generates toxic cyanide waste, which requires specialized disposal procedures. More expensive than NaBH₄. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective, similar to NaBH₃CN. Does not produce toxic cyanide waste.[1][5] | More expensive than NaBH₄. Can be sensitive to moisture. |
Recommendation for Scale-Up: For initial scale-up, sodium triacetoxyborohydride is often preferred due to its selectivity and the absence of cyanide waste. However, for cost-driven, large-scale manufacturing, developing a robust process with sodium borohydride is often the ultimate goal. This typically involves a two-step process where the imine is formed first, followed by the controlled addition of NaBH₄ at low temperatures to minimize ketone reduction.[3][5]
Q3: How can I control the stereoselectivity to favor the desired exo or endo isomer of Bicyclo[3.2.1]octan-3-amine?
Controlling the exo/endo selectivity is a common challenge in the chemistry of bicyclic systems. The hydride attack on the intermediate iminium ion can occur from either the more sterically hindered (endo) or less hindered (exo) face.
-
Kinetic Control: At lower temperatures, the hydride will preferentially attack from the less sterically hindered face, typically leading to a higher proportion of the exo amine.
-
Choice of Reducing Agent: Bulkier reducing agents may exhibit higher stereoselectivity.
-
Solvent Effects: The solvent can influence the conformation of the iminium ion intermediate, thereby affecting the direction of hydride attack.
It is crucial to perform small-scale experiments to determine the optimal conditions for achieving the desired isomeric ratio before proceeding to a larger scale.
Part 2: Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using Sodium Triacetoxyborohydride
This protocol is recommended for producing multi-gram to kilogram quantities with high selectivity.
Step 1: Imine Formation and Reduction
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Bicyclo[3.2.1]octan-3-one (1.0 eq).
-
Add ammonium acetate (5-10 eq) and methanol (5-10 volumes).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0-5 °C.
-
In a separate vessel, prepare a solution of sodium triacetoxyborohydride (1.5-2.0 eq) in an appropriate solvent like dichloromethane or 1,2-dichloroethane.
-
Slowly add the sodium triacetoxyborohydride solution to the reaction mixture, maintaining the temperature below 10 °C. The addition should be controlled to manage any exotherm.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC or LC-MS until the starting ketone is consumed.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to 0-5 °C and cautiously quench by the slow addition of 1 M HCl (aq) until the pH is ~1-2. Be aware of potential gas evolution.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Wash the resulting aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material and non-basic impurities.
-
Cool the aqueous layer to 0-5 °C and basify to pH >12 with 50% NaOH (aq). Ensure the temperature is controlled during this exothermic process.
-
Extract the free amine into a suitable organic solvent (e.g., dichloromethane, 3 x 5 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
Step 3: Salt Formation
-
Dissolve the crude free amine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of anhydrous HCl in isopropanol or ether, or bubble anhydrous HCl gas through the solution, until the pH is acidic.
-
The hydrochloride salt should precipitate. The precipitation can be enhanced by the addition of an anti-solvent like diethyl ether or MTBE.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.
-
Collect the solid by filtration, wash with a cold solvent mixture (e.g., isopropanol/ether), and dry under vacuum to a constant weight.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Q4: My reaction has stalled, and I have a significant amount of unreacted Bicyclo[3.2.1]octan-3-one. What could be the cause?
-
Insufficient Reagents: On a larger scale, ensure that the equivalents of the ammonia source and the reducing agent are sufficient. It is common to use a larger excess of the ammonia source (5-10 equivalents of ammonium acetate) to drive the imine formation equilibrium forward.
-
Moisture: The presence of excessive water can hydrolyze the imine intermediate back to the ketone. Ensure all reagents and solvents are appropriately dried, especially when using moisture-sensitive reducing agents like NaBH(OAc)₃.
-
Low Temperature: While low temperatures are necessary for controlling selectivity and exotherms, they can also slow down the reaction rate. A balance must be struck. If the reaction is proceeding too slowly, a modest increase in temperature (e.g., to room temperature) after the initial controlled addition may be necessary.
Q5: I am observing a significant amount of Bicyclo[3.2.1]octan-3-ol as a byproduct. How can I minimize this?
The formation of the corresponding alcohol is a classic side reaction, particularly when using less selective reducing agents like NaBH₄.[3]
-
Choice of Reducing Agent: As discussed in Q2, using a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ will significantly reduce alcohol formation.[1][4]
-
Temperature Control: When using NaBH₄, maintain a low temperature (ideally below 5 °C) during the addition. Higher temperatures favor the reduction of the ketone.
-
pH Control: The pH of the reaction mixture can influence the relative rates of imine formation and ketone reduction. Mildly acidic conditions (pH 5-6) generally favor imine formation.[1]
-
Staged Addition: Pre-forming the imine for a sufficient period before adding the reducing agent can help to minimize the amount of ketone present when the hydride source is introduced.
Q6: The work-up is proving difficult, with emulsions forming during the extraction. What can I do?
Emulsions are a common issue when scaling up reactions involving basic aqueous solutions and organic solvents.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Switching to a more non-polar extraction solvent might help.
-
Filtration: Sometimes, filtering the emulsified mixture through a pad of Celite® can help to break the emulsion.
-
Centrifugation: For smaller scale-up batches, centrifugation can be an effective way to separate the layers.
Q7: My final product is off-color or has a low purity. What are the likely impurities and how can I remove them?
-
Residual Starting Material/Byproducts: The most common impurities are unreacted Bicyclo[3.2.1]octan-3-one and the Bicyclo[3.2.1]octan-3-ol byproduct. An efficient acidic wash during the work-up should remove these.
-
Recrystallization: If the isolated hydrochloride salt has a low purity, recrystallization is often the best purification method. A common solvent system is isopropanol/diethyl ether. Dissolve the salt in a minimal amount of hot isopropanol and then slowly add ether until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Charcoal Treatment: If the product is colored, a charcoal treatment of the free base solution before salt formation can help to remove colored impurities.
Part 4: Visualization of the Process
Workflow Diagram
Caption: A workflow diagram for the scalable synthesis of this compound.
Troubleshooting Logic Diagram
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Bicyclo[3.2.1]octan-3-amine Stereoisomers
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of stereoisomers is paramount. The rigid bicyclic framework of molecules like Bicyclo[3.2.1]octan-3-amine presents a unique challenge and opportunity for detailed stereochemical analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. The orientation of the amine group, whether exo (pointing away from the larger bicyclic bridge) or endo (pointing towards the larger bridge), profoundly influences the chemical environment of the molecule's protons and carbons. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of exo- and endo-Bicyclo[3.2.1]octan-3-amine, supported by predicted spectral data. Furthermore, we will compare these characteristics with the experimental data of a structurally related alternative, 2-aminobicyclo[2.2.1]heptane, to highlight the diagnostic fingerprints of each bicyclic system.
The Critical Role of Stereochemistry in Bicyclic Amines
The Bicyclo[3.2.1]octane scaffold is a prevalent motif in natural products and pharmacologically active compounds. The spatial arrangement of substituents, such as the amine group in Bicyclo[3.2.1]octan-3-amine, dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships and wasted resources in the drug discovery pipeline. NMR spectroscopy, by probing the local magnetic fields around atomic nuclei, offers a powerful, non-destructive method to discern these subtle but critical stereochemical differences.
¹H and ¹³C NMR Spectral Analysis of Bicyclo[3.2.1]octan-3-amine Isomers
Due to the limited availability of experimental spectra for Bicyclo[3.2.1]octan-3-amine in publicly accessible databases, the following analysis is based on highly reliable predicted NMR data. These predictions are generated using advanced computational algorithms that account for the intricate electronic and spatial effects within the bicyclic framework.
Predicted ¹H NMR Data
The proton NMR spectra of the exo and endo isomers are expected to show significant differences, particularly in the chemical shift of the proton at C3 (the carbon bearing the amine group) and the coupling constants of adjacent protons.
| Proton | Predicted ¹H Chemical Shift (ppm) - exo-isomer | Predicted ¹H Chemical Shift (ppm) - endo-isomer | Key Differentiating Features |
| H-3 | ~ 2.8 - 3.0 | ~ 3.2 - 3.4 | The H-3 proton in the endo isomer is expected to be more deshielded (downfield shift) due to steric compression and anisotropic effects from the overlying carbon bridge. |
| Bridgehead (H-1, H-5) | ~ 2.2 - 2.4 | ~ 2.3 - 2.5 | Minor shifts may be observed for the bridgehead protons. |
| Bridge (H-8) | ~ 1.7 - 1.9 | ~ 1.8 - 2.0 | The protons on the one-carbon bridge (C8) will exhibit complex splitting patterns. |
| Other CH₂ | ~ 1.3 - 1.8 | ~ 1.3 - 1.9 | Significant overlap of methylene proton signals is expected, requiring 2D NMR techniques for full assignment. |
Predicted ¹³C NMR Data
The ¹³C NMR spectra provide a clear distinction between the two isomers based on the chemical shifts of the carbons in the vicinity of the amine group.
| Carbon | Predicted ¹³C Chemical Shift (ppm) - exo-isomer | Predicted ¹³C Chemical Shift (ppm) - endo-isomer | Key Differentiating Features |
| C-3 | ~ 50 - 52 | ~ 48 - 50 | The C-3 carbon in the endo isomer is expected to be more shielded (upfield shift) due to the gamma-gauche effect from the C6 and C7 carbons of the larger bridge. |
| C-2, C-4 | ~ 38 - 40 | ~ 35 - 37 | The adjacent carbons (C2 and C4) are also expected to show an upfield shift in the endo isomer. |
| C-8 | ~ 34 - 36 | ~ 33 - 35 | The bridge carbon (C8) may also experience a slight shielding effect in the endo isomer. |
| Bridgehead (C-1, C-5) | ~ 35 - 37 | ~ 36 - 38 | Minimal changes are expected for the bridgehead carbons. |
| Other CH₂ | ~ 20 - 30 | ~ 20 - 30 | The remaining methylene carbons will have similar chemical shifts in both isomers. |
Comparative Analysis with 2-Aminobicyclo[2.2.1]heptane
To provide context for the spectral data of Bicyclo[3.2.1]octan-3-amine, we will compare it to a well-known bicyclic amine, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid. While not a direct amine analog, the presence of the bicyclo[2.2.1]heptane (norbornane) skeleton allows for a discussion of how the ring system's strain and geometry influence the NMR spectrum. Experimental data for this compound is available in public databases such as PubChem.[1]
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Bicyclo[3.2.1]octan-3-amine (predicted) | - More complex methylene region due to the larger, more flexible six-membered ring. - Distinct chemical shifts for the three bridge protons. | - A wider range of chemical shifts for the sp³ carbons. |
| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (experimental) | - A more compact and often more resolved spectrum due to the higher rigidity of the norbornane system. - Characteristic signals for the bridgehead and bridge methylene protons. | - The strained nature of the bicyclo[2.2.1]heptane system generally leads to more downfield shifts for the bridgehead carbons compared to the less strained bicyclo[3.2.1]octane system. |
This comparison underscores how the underlying bicyclic framework dictates the overall appearance and chemical shift dispersion in the NMR spectra.
Visualizing Structural and Spectral Relationships
The following diagram illustrates the structural differences between the exo and endo isomers of Bicyclo[3.2.1]octan-3-amine and the alternative, 2-aminobicyclo[2.2.1]heptane, along with their key distinguishing NMR characteristics.
Caption: Structural and NMR relationships of bicyclic amines.
Experimental Protocol for NMR Characterization
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for bicyclic amines like Bicyclo[3.2.1]octan-3-amine.
-
Sample Preparation:
-
Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
For free amines, CDCl₃ is a common choice. For amine salts, D₂O or DMSO-d₆ are more appropriate.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the deuterated solvent signal.
-
-
2D NMR Spectroscopy (for complete assignment):
-
For unambiguous assignment of all proton and carbon signals, especially in the overlapping methylene regions, it is highly recommended to acquire 2D NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for confirming stereochemical assignments (exo vs. endo).
-
-
Conclusion
The stereochemical elucidation of bicyclic amines is a critical task in modern chemical research. As demonstrated, ¹H and ¹³C NMR spectroscopy provide a powerful and nuanced toolkit for this purpose. The distinct chemical shifts and coupling patterns of the exo and endo isomers of Bicyclo[3.2.1]octan-3-amine, predictable through computational methods, serve as reliable fingerprints for their differentiation. By comparing these spectral features to those of related bicyclic systems, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these important molecules. The application of 2D NMR techniques further solidifies these assignments, providing the high level of structural confidence required in drug discovery and development.
References
Mass Spectrometry Analysis of Bicyclo[3.2.1]octan-3-amine Derivatives: A Comparative Guide for Researchers
Foreword
The bicyclo[3.2.1]octane scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that presents a unique topographical profile for molecular interactions.[1][2][3] Derivatives of bicyclo[3.2.1]octan-3-amine are actively investigated for their potential as neuroactive compounds and other therapeutic agents.[4] As with any drug discovery endeavor, the unambiguous characterization of these molecules is a critical step, ensuring purity, confirming identity, and elucidating metabolic pathways. Mass spectrometry (MS) has emerged as an indispensable tool in this process, offering exceptional sensitivity and profound structural insights.[5]
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of bicyclo[3.2.1]octan-3-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols. We will delve into the nuances of different ionization methods and explore the characteristic fragmentation patterns, equipping you with the expertise to select and implement the most effective analytical strategies for your research.
PART 1: A Tale of Two Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is a pivotal decision that dictates the nature and quality of the resulting data. For bicyclo[3.2.1]octan-3-amine derivatives, the two most prevalent methods are Electron Ionization (EI) and Electrospray Ionization (ESI).[6][7][8]
Electron Ionization (EI): The "Hard" Approach for Detailed Fingerprinting
Electron Ionization is a classic, high-energy technique where the analyte, in the gas phase, is bombarded with a beam of electrons (typically at 70 eV).[6][7] This energetic collision ejects an electron from the molecule, creating a molecular radical cation (M+•) and imparting significant internal energy. This excess energy leads to extensive and reproducible fragmentation, generating a detailed "fingerprint" of the molecule.[7]
Causality in Experimental Choice: EI is the gold standard when your primary objective is structural elucidation of a novel compound or definitive identification through library matching. The rich fragmentation pattern provides a wealth of information about the molecule's connectivity. However, this "hard" ionization can be a double-edged sword; the molecular ion peak may be weak or entirely absent, making it challenging to determine the molecular weight.[6] Furthermore, EI is only suitable for volatile and thermally stable compounds.[7]
Electrospray Ionization (ESI): The "Soft" Touch for Molecular Weight Determination
In contrast, Electrospray Ionization is a "soft" ionization technique that has revolutionized the analysis of a wide range of molecules, including large biomolecules and polar small molecules.[6][8][9] In ESI, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]+).[6]
Causality in Experimental Choice: ESI is the method of choice when the primary goal is to determine the molecular weight of a compound, as it typically produces a strong molecular ion peak with minimal fragmentation.[6][10] This makes it ideal for analyzing thermally labile or non-volatile compounds and is the go-to technique for liquid chromatography-mass spectrometry (LC-MS).[6][11] The limited fragmentation in a standard ESI experiment means that tandem mass spectrometry (MS/MS) is often required to elicit structural information.[9][10]
Comparative Summary: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard | Soft |
| Typical Ion | Molecular radical cation (M+•) | Protonated molecule ([M+H]+) |
| Fragmentation | Extensive and reproducible | Minimal (requires MS/MS for fragmentation) |
| Molecular Ion Peak | Often weak or absent[6] | Typically strong[6] |
| Analyte Requirements | Volatile and thermally stable[7] | Soluble |
| Primary Application | Structural elucidation, library matching | Molecular weight determination, LC-MS |
PART 2: Decoding the Fragments: Characteristic Pathways for Bicyclo[3.2.1]octan-3-amine Derivatives
The fragmentation patterns observed in mass spectrometry are not random; they are governed by the principles of chemical reactivity and stability. Understanding these pathways is key to interpreting mass spectra and deducing the structure of your bicyclo[3.2.1]octan-3-amine derivatives.
EI Fragmentation: A Cascade of Cleavages
Under the high-energy conditions of EI, the molecular radical cation of a bicyclo[3.2.1]octan-3-amine derivative will undergo a series of characteristic fragmentation reactions. A dominant pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage), which results in a stable iminium ion.[12][13][14]
For a primary bicyclo[3.2.1]octan-3-amine, this α-cleavage can lead to the formation of a characteristic fragment at m/z 30 (CH2=NH2+).[15] Another important fragmentation route for cyclic amines involves the initial loss of a hydrogen atom from the α-carbon, followed by ring cleavage.[15] The rigid bicyclic structure can also lead to complex rearrangements and the loss of neutral molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Mass spectrometry-based metabolomics for discovering active ingredients and exploring action mechanism of herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry data on specialized metabolome of medicinal plants used in East Asian traditional medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Mass Spectrometry of Amines [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. GCMS Section 6.15 [people.whitman.edu]
Comparative Guide to the X-ray Crystallography of Bicyclo[3.2.1]octane Containing Compounds
Introduction
The bicyclo[3.2.1]octane framework is a rigid and structurally complex scaffold that is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1][2][3] Its conformational rigidity and three-dimensional character make it an attractive template for the design of novel therapeutics, allowing for precise spatial orientation of functional groups to interact with biological targets.[3] Consequently, the precise determination of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of molecules, providing unequivocal information on connectivity, conformation, and absolute stereochemistry.[4][5] However, the journey from a synthesized bicyclo[3.2.1]octane derivative to a high-resolution crystal structure is often fraught with challenges. The inherent rigidity of the scaffold can sometimes hinder the efficient packing required for crystal lattice formation, and the diverse functionalities appended to the core can introduce conformational flexibility or unfavorable intermolecular interactions.
This guide provides a comparative analysis of the key experimental strategies and considerations for the successful X-ray crystallography of bicyclo[3.2.1]octane-containing compounds. Drawing upon established methodologies and field-proven insights, we will explore the nuances of crystallization, data collection, and structure refinement, offering a practical framework for researchers, scientists, and drug development professionals.
Comparative Analysis of Crystallization Strategies
The formation of a well-ordered single crystal is the most critical and often the most challenging step in X-ray crystallography.[4] The choice of crystallization technique is dictated by the physicochemical properties of the compound, such as solubility, stability, and the nature of its intermolecular interactions. For bicyclo[3.2.1]octane derivatives, a systematic approach comparing various methods is often necessary.
Classical Crystallization Techniques
Classical methods rely on slowly inducing supersaturation of a solution to promote crystal nucleation and growth.[6]
1. Slow Evaporation
This is often the simplest starting point. A near-saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of crystallization.[7]
-
Experimental Protocol:
-
Dissolve the bicyclo[3.2.1]octane compound in a suitable solvent (or solvent mixture) to near saturation in a clean vial.
-
Cover the vial with a cap containing a few perforations to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Causality and Insights: The rate of evaporation is a critical parameter. Rapid evaporation often leads to the formation of many small, poorly-diffracting crystals or an amorphous precipitate. A judicious choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal. For bicyclo[3.2.1]octane systems, which are often moderately nonpolar, solvents like dichloromethane, ethyl acetate, or mixtures with hexanes or ethanol can be effective.
2. Vapor Diffusion
Vapor diffusion is a highly controlled and widely successful method for small molecules.[8] It involves the slow diffusion of a precipitant (a solvent in which the compound is less soluble) into a solution of the compound, gradually reducing its solubility.
-
Experimental Protocol (Hanging Drop):
-
A small drop (1-5 µL) of the concentrated compound solution is pipetted onto a siliconized glass coverslip.
-
The coverslip is inverted and sealed over a well in a crystallization plate containing a larger volume (the reservoir) of a precipitant solution.
-
The precipitant vapor slowly diffuses into the drop, inducing crystallization.
-
-
Comparative Insight: The sitting drop method is an alternative where the drop is placed on a post within the well. Both methods are effective, and the choice often comes down to personal preference or the specific crystallization plate format. Vapor diffusion offers excellent control over the rate of equilibration, which can be fine-tuned by varying the concentration of the precipitant. This technique is particularly advantageous for sparingly soluble bicyclo[3.2.1]octane derivatives as it requires only a small amount of sample.[8]
3. Solvent/Anti-Solvent Diffusion (Layering)
This technique involves carefully layering a solution of the compound with a less dense, miscible "anti-solvent" in which the compound is insoluble.[7] Crystals form at the interface where the two solvents slowly mix.
-
Experimental Protocol:
-
A solution of the bicyclo[3.2.1]octane compound is placed in a narrow tube or vial.
-
The anti-solvent is carefully layered on top to create a distinct interface.
-
The container is sealed and left undisturbed.
-
-
Applicability: This method is particularly useful when a good solvent/anti-solvent pair can be identified. For instance, a solution of a bicyclo[3.2.1]octane derivative in dichloromethane can be layered with hexane or pentane. The slow diffusion at the interface provides a gentle change in solvent polarity, promoting the growth of high-quality crystals.
Advanced and High-Throughput Crystallization Methods
For challenging bicyclo[3.2.1]octane compounds that fail to crystallize using classical methods, more advanced techniques can be employed.[4][9]
1. Microbatch Under-Oil
This technique involves dispensing small droplets of the crystallization solution under a layer of inert oil (e.g., paraffin or silicone oil).[9] The oil controls the rate of water or solvent evaporation from the droplet, allowing for a slow increase in concentration.
-
Advantages: This method is highly amenable to high-throughput screening of a large number of crystallization conditions using very small sample quantities.[9] The oil environment also protects sensitive compounds from atmospheric oxidation or degradation.
2. Co-crystallization
If a bicyclo[3.2.1]octane derivative possesses functional groups capable of forming strong, directional intermolecular interactions (e.g., hydrogen bonds), co-crystallization with a suitable co-former can be a powerful strategy. The co-former can act as a molecular "glue" to facilitate the formation of a stable crystal lattice.
-
Example: A bicyclo[3.2.1]octane containing a carboxylic acid group could be co-crystallized with a pyridine-containing molecule to form a robust hydrogen-bonded salt. The selection of a co-former should be based on an analysis of the potential intermolecular interactions of the target molecule.
Comparative Summary of Crystallization Techniques
| Technique | Sample Amount | Control over Supersaturation | Throughput | Ideal for |
| Slow Evaporation | mg to g | Low | Low | Readily crystallizable compounds |
| Vapor Diffusion | µg to mg | High | Medium to High | Sparingly soluble compounds |
| Solvent/Anti-solvent Diffusion | mg | Medium | Low | Compounds with good solvent/anti-solvent pairs |
| Microbatch Under-Oil | µg | High | High | High-throughput screening, sensitive compounds |
| Co-crystallization | mg | Varies | Low to Medium | Compounds with strong interaction sites |
Data Collection and Structure Refinement: A Comparative Perspective
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. The quality of this data is crucial for a successful structure determination.
X-ray Source: In-house vs. Synchrotron
-
In-house Diffractometers: Modern laboratory-based X-ray diffractometers are powerful instruments capable of solving the structures of most well-diffracting small molecule crystals. They are readily accessible and provide a cost-effective means for routine structure analysis.
-
Synchrotron Sources: For very small or weakly diffracting crystals, synchrotron radiation is indispensable.[10] The extremely high intensity and brilliance of a synchrotron X-ray beam can yield high-quality diffraction data from crystals that would be intractable with an in-house source. For challenging bicyclo[3.2.1]octane derivatives that only form microcrystals, a trip to a synchrotron facility is often necessary.
Common Challenges in Structure Refinement
The final stage of X-ray crystallography is the refinement of the atomic model against the experimental diffraction data. Bicyclo[3.2.1]octane-containing compounds can present specific challenges during this process.
-
Conformational Isomerism: The bicyclo[3.2.1]octane core can exist in different conformations, such as chair and boat forms.[11] In some cases, both conformers may be present in the crystal lattice, leading to crystallographic disorder. Careful modeling of this disorder is essential for an accurate final structure. Computational studies can provide insights into the relative energies of different conformations.[12]
-
Twinning: Twinning occurs when two or more crystal lattices are intergrown in a non-random orientation. This can complicate data processing and structure solution. Modern crystallographic software has sophisticated routines for identifying and handling twinned data.
Data Presentation: A Case Study Comparison
To illustrate the expected quality of crystallographic data for bicyclo[3.2.1]octane derivatives, the following table presents hypothetical, yet realistic, data for two different compounds.
| Parameter | Compound A (Well-diffracting) | Compound B (Weakly-diffracting) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Resolution (Å) | 0.75 | 1.20 |
| R-work (%) | 3.5 | 6.8 |
| R-free (%) | 4.1 | 8.2 |
| Goodness-of-Fit (GOF) | 1.05 | 1.10 |
-
Interpretation: Compound A represents an ideal case with high-resolution data and low R-factors, indicating a well-refined and accurate structure. Compound B, likely from a smaller or less-ordered crystal, has lower resolution and higher R-factors, but still provides a reliable determination of the molecular structure.
Visualizing the Workflow and Logic
To provide a clearer understanding of the experimental process and decision-making, the following diagrams, generated using Graphviz, illustrate the typical workflow and the logical considerations in choosing a crystallization strategy.
Experimental Workflow for X-ray Crystallography
Caption: A typical workflow for the X-ray crystallography of a bicyclo[3.2.1]octane compound.
Decision Tree for Crystallization Strategy
Caption: A decision tree to guide the selection of a suitable crystallization strategy.
Conclusion and Future Outlook
The X-ray crystallography of bicyclo[3.2.1]octane-containing compounds is an indispensable tool in modern drug discovery and chemical research. While challenges related to crystallization and structure refinement exist, a systematic and comparative approach to experimental design can significantly increase the probability of success. The choice of crystallization method should be guided by the physicochemical properties of the compound, and for particularly challenging systems, high-throughput screening and co-crystallization strategies should be considered.
The continued development of brighter synchrotron sources, more sensitive detectors, and advanced computational methods will undoubtedly further streamline the process of structure determination for these complex and important molecules. By integrating these technological advancements with a solid foundation in classical crystallographic techniques, researchers can continue to unlock the structural secrets of bicyclo[3.2.1]octane derivatives, paving the way for the design of next-generation therapeutics and functional materials.
References
- 1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. montclair.edu [montclair.edu]
- 12. atlantis-press.com [atlantis-press.com]
A Tale of Two Scaffolds: A Comparative Guide to Bicyclo[3.2.1]octane and Bicyclo[2.2.1]heptane in Modern Drug Design
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The strategic move away from planar, aromatic systems towards three-dimensional, sp³-rich scaffolds has become a cornerstone of modern drug design, aiming to enhance target engagement, solubility, and metabolic stability. Within this paradigm, saturated bicyclic hydrocarbons have emerged as invaluable bioisosteres for phenyl rings and other cyclic moieties. This guide provides an in-depth, comparative analysis of two prominent players in this space: the bicyclo[3.2.1]octane and the bicyclo[2.2.1]heptane (norbornane) systems. We will dissect their structural nuances, physicochemical characteristics, synthetic accessibility, and strategic applications, providing researchers with the critical insights needed to select the optimal scaffold for their drug discovery campaigns.
At a Glance: Key Structural and Physicochemical Differences
The fundamental difference between these two scaffolds lies in their bridged structures. Bicyclo[2.2.1]heptane features a highly constrained and rigid framework derived from a cyclohexanecore bridged by a single methylene group. In contrast, bicyclo[3.2.1]octane possesses a more flexible cyclohexane ring bridged by an ethane moiety, resulting in a less strained system. These subtle architectural distinctions have profound implications for their utility in drug design.
| Property | Bicyclo[2.2.1]heptane (Norbornane) | Bicyclo[3.2.1]octane | Rationale and Implication |
| Structure | Cyclohexane bridged by a methylene group | Cyclohexane bridged by an ethane group | The shorter bridge in norbornane leads to higher ring strain and rigidity. |
| Conformation | Rigid, locked boat-like conformation | More flexible, with the six-membered ring adopting a chair conformation.[1] | The rigidity of norbornane can be advantageous for pre-organizing substituents for optimal target binding, potentially reducing the entropic penalty of binding. The flexibility of bicyclo[3.2.1]octane may allow for better adaptation to some binding pockets. |
| Calculated LogP | ~2.39 (for parent hydrocarbon) | ~2.75 (for parent hydrocarbon) | The larger carbon framework of bicyclo[3.2.1]octane generally leads to slightly higher lipophilicity. |
| pKa (Carboxylic Acid) | 4.80 (for 4-COOH derivative)[2][3] | 4.88 (for 1-COOH derivative)[2][3] | The electronic effects of the bicyclic systems on the acidity of a carboxylic acid substituent are broadly similar. |
| Metabolic Stability | Generally high due to the lack of easily oxidizable positions. | Generally high, though the more flexible ring may be more susceptible to metabolism in certain contexts. | Both scaffolds are used to replace metabolically labile groups like phenyl rings to improve pharmacokinetic profiles.[4][5] |
Structural and Conformational Analysis: Rigidity vs. Flexibility
The defining characteristic of the bicyclo[2.2.1]heptane (norbornane) system is its exceptional rigidity.[6] The boat-like conformation of the six-membered ring is locked in place by the single methylene bridge. This conformational restriction is a double-edged sword in drug design. On one hand, it provides a rigid and predictable scaffold for the precise spatial orientation of substituents, which can lead to highly potent and selective interactions with a biological target. This pre-organization can minimize the entropic penalty upon binding. On the other hand, this same rigidity can be a liability if the fixed geometry is not complementary to the target's binding site.
In contrast, the bicyclo[3.2.1]octane scaffold possesses a greater degree of conformational flexibility.[1] The six-membered ring typically adopts a stable chair conformation, and the overall structure is less strained than norbornane. This inherent flexibility can allow for a more adaptive fit into a binding pocket, potentially accommodating a wider range of target topographies.
Caption: Structural and conformational differences between the two scaffolds.
Synthesis Strategies: Building the Core
The synthetic accessibility of functionalized building blocks is a critical consideration for any scaffold's utility in a drug discovery program. Fortunately, robust synthetic routes have been developed for both systems.
Synthesis of Functionalized Bicyclo[2.2.1]heptane (Norbornane) Derivatives
The Diels-Alder reaction is the cornerstone of norbornane synthesis, providing a powerful and stereocontrolled method for constructing the bicyclic core.
Experimental Protocol: Diels-Alder Cycloaddition
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentadiene (1.2 equivalents) and a suitable dienophile (e.g., maleic anhydride, 1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., toluene or xylenes).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within a few hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired bicyclo[2.2.1]heptane adduct.[7]
Caption: General workflow for the synthesis of norbornane derivatives.
Synthesis of Functionalized Bicyclo[3.2.1]octane Derivatives
The construction of the bicyclo[3.2.1]octane skeleton often involves ring expansion or rearrangement strategies, or intramolecular cyclization reactions.
Experimental Protocol: Ring-Closing Metathesis (RCM) Approach
-
Substrate Synthesis: Prepare a suitably functionalized cyclohexene precursor bearing two vinyl groups positioned for a ring-closing metathesis reaction. This can often be achieved in a few steps from commercially available starting materials like cyclohexenone.[8]
-
RCM Reaction: Dissolve the diene substrate in a degassed solvent such as dichloromethane or toluene. Add a catalytic amount (typically 1-5 mol%) of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the bicyclo[3.2.1]octene product, which can be subsequently hydrogenated if the saturated core is desired.[8]
Role in Drug Design & Medicinal Chemistry Applications
Both scaffolds have been successfully employed as bioisosteres of phenyl rings and other cyclic systems to enhance drug-like properties. Their three-dimensional nature is particularly valuable for escaping "flatland" - the over-representation of planar, aromatic structures in drug candidates, which can lead to poor solubility and metabolic liabilities.[9]
Bicyclo[2.2.1]heptane (Norbornane): A Scaffold for CNS and Antiviral Agents
The rigidity and defined stereochemistry of the norbornane scaffold have made it a popular choice in the design of agents targeting the central nervous system (CNS).[10][11] Its lipophilic character can aid in crossing the blood-brain barrier.[12]
-
Case Study: NMDA Receptor Modulators: Norbornane-based structures have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key target in neurodegenerative diseases. The rigid scaffold allows for the precise positioning of pharmacophoric elements to interact with the receptor's binding site, mimicking the interactions of known ligands but with potentially improved pharmacokinetic profiles.[10]
-
Antiviral Applications: The norbornane skeleton is a core feature of several antiviral compounds. For instance, it forms the basis of the anti-influenza drug, rimantadine, and has been incorporated into inhibitors of other viral targets.[6]
Bicyclo[3.2.1]octane: A Versatile Core for Diverse Targets
The bicyclo[3.2.1]octane framework is found in numerous natural products with diverse biological activities, including anticancer and antimicrobial agents.[13] Its conformational flexibility and synthetic tractability have led to its use in a wide range of therapeutic areas.
-
Case Study: Monoamine Transporter Inhibitors: Derivatives of 8-azabicyclo[3.2.1]octane (tropane) are classic examples of monoamine transporter inhibitors, with cocaine being the most famous, albeit notorious, example. More recent research has focused on developing non-nitrogenous bicyclo[3.2.1]octane analogs as potent and selective inhibitors of the dopamine (DAT) and serotonin (SERT) transporters for the treatment of CNS disorders and substance abuse.[14][15] These scaffolds serve as rigidified versions of more flexible transporter inhibitors, often leading to enhanced potency and selectivity.
-
Anticancer and Analgesic Agents: The bicyclo[3.2.1]octane core has been incorporated into novel compounds with anticancer activity.[9] Additionally, diazabicyclo[3.2.1]octane derivatives have been synthesized as potent analgesics, acting as analogs of the natural product epibatidine.[16]
Concluding Remarks: A Strategic Choice for the Medicinal Chemist
The choice between a bicyclo[3.2.1]octane and a bicyclo[2.2.1]heptane scaffold is a strategic decision that should be guided by the specific goals of the drug discovery project.
Choose Bicyclo[2.2.1]heptane (Norbornane) when:
-
A highly rigid, conformationally locked scaffold is required to enforce a specific pharmacophore geometry.
-
The goal is to minimize the entropic penalty of binding to a well-defined target pocket.
-
CNS penetration is a key objective, and the lipophilicity of the norbornane core is advantageous.
Choose Bicyclo[3.2.1]octane when:
-
A degree of conformational flexibility is desirable to allow for an induced fit to the biological target.
-
The synthetic strategy is amenable to ring-closing metathesis or rearrangement reactions.
-
Mimicking the core structure of natural products or established drug classes (e.g., tropanes) is the design rationale.
Ultimately, both scaffolds represent powerful tools in the medicinal chemist's arsenal for crafting novel, three-dimensional molecules with enhanced therapeutic potential. A thorough understanding of their distinct properties, as outlined in this guide, will enable researchers to make more informed and effective decisions in the design of the next generation of medicines.
References
- 1. Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Norbornane compounds in pharmaceutical research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Novel norbornane derivatives as potential neuroprotective agents [uwcscholar.uwc.ac.za]
- 11. scispace.com [scispace.com]
- 12. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone [mdpi.com]
- 14. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Landscapes of Bicyclo[3.2.1]octane and Bicyclo[3.3.1]nonane
Introduction
In the rational design of therapeutic agents and the synthesis of complex natural products, the three-dimensional architecture of a molecular scaffold is paramount. Bicyclic alkanes, with their constrained geometries and predictable spatial arrangements, serve as invaluable frameworks. Among these, the bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane systems are recurring motifs in a vast array of biologically active molecules, from antiviral agents to oncology therapeutics.[1][2][3] Understanding their conformational preferences is not merely an academic exercise; it directly informs predictions of reactivity, stereochemical outcomes, and ligand-receptor interactions.
This guide provides an in-depth, objective comparison of the conformational differences between bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane. We will move beyond simple structural descriptions to explore the underlying energetic factors that govern their preferred shapes, supported by experimental and computational evidence. This analysis is designed for researchers, medicinal chemists, and drug development professionals who leverage these scaffolds to create novel molecular entities.
The Conformational Profile of Bicyclo[3.2.1]octane: A Study in Rigidity
The bicyclo[3.2.1]octane skeleton is constructed from a cyclohexane ring and a cyclopentane ring sharing two bridgehead carbons and an ethano bridge.[4] This fusion of dissimilar ring sizes results in a relatively rigid structure with a well-defined and dominant conformation.
The six-membered ring overwhelmingly adopts a stable chair conformation .[4] This arrangement minimizes both angle strain and the torsional strain that would arise from eclipsing C-H bonds. The five-membered ring portion is puckered, resembling an envelope conformation, to alleviate its own torsional strain.[5] The result is a compact and predictable three-dimensional structure. Computational studies have identified bicyclo[3.2.1]octane as the most stable isomer among C8H14 hydrocarbons, underscoring its thermodynamic preference.[6] This inherent rigidity makes it an excellent scaffold for positioning substituents in well-defined spatial vectors, a desirable trait in drug design.[7]
Caption: Structure of Bicyclo[3.2.1]octane.
The Conformational Dynamics of Bicyclo[3.3.1]nonane: An Equilibrium Dictated by Transannular Strain
In contrast to the rigidity of its smaller counterpart, the bicyclo[3.3.1]nonane system, composed of two fused cyclohexane rings, exhibits significant conformational dynamism.[2] Its behavior is a classic textbook case of how non-bonded interactions can dictate molecular shape. The parent hydrocarbon can theoretically exist in three conformations: a twin-chair (CC), a chair-boat (CB), and a boat-boat (BB).[2]
The twin-chair (CC) is the ground-state conformation for the unsubstituted molecule.[8] However, this ideal-looking geometry is distorted. The endo-oriented hydrogen atoms on carbons 3 and 7 are forced into close proximity, resulting in a significant transannular steric repulsion (H--H interaction).[9] This repulsive force causes both six-membered rings to flatten, increasing the C3-C7 distance to approximately 3.1 Å to relieve the strain.[10]
This inherent strain makes the chair-boat (CB) conformation energetically accessible. In the CB conformer, one ring maintains a chair geometry while the other flips to a boat, eliminating the C3-C7 transannular interaction at the cost of introducing torsional strain in the boat ring. For the parent hydrocarbon, the CB form is roughly 1-3 kcal/mol higher in energy.[2][11] However, this energy gap is small enough that substitution can easily tip the balance. Bulky substituents at the C3 or C7 positions, or the introduction of heteroatoms, can make the chair-boat the preferred, or even exclusive, conformation.[12][13] The boat-boat (BB) conformer is highly strained and not significantly populated in the equilibrium.[2]
Caption: Conformational equilibrium in Bicyclo[3.3.1]nonane.
Head-to-Head Comparison: Key Conformational Differentiators
The fundamental differences in the conformational behavior of these two bicyclic systems stem directly from their ring composition and the resulting strain elements.
| Feature | Bicyclo[3.2.1]octane | Bicyclo[3.3.1]nonane |
| Ring Composition | Fused 6-membered and 5-membered rings | Fused two 6-membered rings |
| Primary Conformer(s) | A single, relatively rigid chair conformation | An equilibrium between a flattened twin-chair (CC) and a chair-boat (CB) |
| Dominant Strain Factor | Moderate angle and torsional strain from ring fusion | Significant C3-C7 transannular steric strain in the twin-chair conformer |
| Conformational Flexibility | Low; structurally well-defined | High; sensitive to substitution, which can shift the CC ⇌ CB equilibrium |
| Key Intramolecular Distance | N/A | ~3.1 Å between C3 and C7 in the twin-chair form[9][10] |
Experimental and Computational Validation
The conformational preferences described are not theoretical constructs; they are validated by a suite of analytical techniques.
-
X-ray Crystallography: Provides definitive proof of conformation in the solid state. Numerous studies on bicyclo[3.3.1]nonane derivatives have confirmed the existence of both flattened twin-chair and chair-boat conformers depending on the substitution pattern.[9][10]
-
NMR Spectroscopy: In solution, NMR coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data provide insights into dihedral angles and through-space proton proximities, allowing for the characterization of the dominant conformers and the dynamics of their equilibrium.
-
Computational Chemistry: Molecular mechanics and Density Functional Theory (DFT) are powerful tools for calculating the relative energies of different conformers, transition state barriers for their interconversion, and key geometric parameters.[8]
Protocol: Determining Conformer Energies via DFT
This protocol outlines a standard workflow for computationally comparing the relative stability of the twin-chair (CC) and chair-boat (CB) conformers of bicyclo[3.3.1]nonane.
-
Structure Generation: Build initial 3D structures of the CC and CB conformers using a molecular editor (e.g., Avogadro, ChemDraw).
-
Initial Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94 force field), to obtain reasonable starting geometries.
-
DFT Geometry Optimization: Submit each structure for a full geometry optimization using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-31G(d)). This step locates the nearest local energy minimum on the potential energy surface.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation & Comparison: Extract the electronic energy and the Gibbs free energy (which includes ZPVE and thermal corrections) for each conformer. The relative free energy (ΔG) is calculated as: ΔG = G(CB) - G(CC)
Caption: Workflow for DFT conformational energy analysis.
Implications for Drug Design and Chemical Synthesis
The distinct conformational characteristics of these two scaffolds have profound implications for their application in science.
-
Bicyclo[3.2.1]octane: Its rigidity and predictable geometry make it an ideal "pharmacophore scaffold."[1] Functional groups can be appended to the skeleton with high confidence in their resulting spatial orientation, which is critical for designing molecules that fit precisely into a protein's binding pocket. Its defined structure also provides a more predictable platform for stereocontrolled reactions.[1]
-
Bicyclo[3.3.1]nonane: Its conformational flexibility can be both a challenge and an opportunity. For drug design, it can serve as a template for ligands that may adapt their shape upon binding (an induced-fit model).[14] The close proximity of the C3 and C7 positions in the twin-chair form is not just a source of strain; it enables transannular reactions (cyclizations, hydride shifts), providing unique synthetic pathways to complex polycyclic systems like adamantanes.[15][16]
Conclusion
While both bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane are privileged structures in chemistry, their conformational behaviors are strikingly different. Bicyclo[3.2.1]octane is characterized by its structural rigidity, adopting a single, well-defined chair-based conformation. In contrast, bicyclo[3.3.1]nonane is defined by a dynamic equilibrium between a flattened twin-chair and a chair-boat conformer, a balance dictated by the energetic penalty of transannular steric repulsion. For the medicinal chemist and synthetic strategist, recognizing these differences is key to harnessing the unique potential of each scaffold to build more effective drugs and invent more efficient syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,4,6,8-Tetra-kis(4-ethyl-phen-yl)-3,7-diaza-bicyclo-[3.3.1]nonan-9-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Difluorination ability of F-TEDA-BF4in the transannular cyclization of bicyclo[3.3.1]nonane dienes in monoglyme - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
A Comparative Guide to the Structure-Activity Relationship of Bicyclo[3.2.1]octane-Based Compounds
For researchers, medicinal chemists, and drug development professionals, the bicyclo[3.2.1]octane scaffold represents a versatile and promising framework in the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique conformational constraint that allows for precise orientation of functional groups, leading to high-affinity interactions with a variety of biological targets. This guide provides an in-depth comparative analysis of bicyclo[3.2.1]octane-based compounds, focusing on their structure-activity relationships (SAR) as vasopressin antagonists, sodium-glucose cotransporter 2 (SGLT2) inhibitors, and dopamine transporter (DAT) inhibitors. We will explore the nuances of how structural modifications impact biological activity and provide a comparative perspective against established alternatives, supported by experimental data and detailed protocols.
The Bicyclo[3.2.1]octane Scaffold: A Privileged Structure in Medicinal Chemistry
The bicyclo[3.2.1]octane core is a bridged bicyclic hydrocarbon with a distinctive architecture that has been exploited in the development of numerous biologically active molecules.[1][2] Its inherent rigidity reduces the entropic penalty upon binding to a target protein, often resulting in enhanced potency. Furthermore, the defined spatial arrangement of substituents on the bicyclic system allows for the exploration of chemical space in a controlled manner, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.[1]
The versatility of this scaffold is further expanded by the introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the bicyclic framework, giving rise to aza-, oxa-, and thia-bicyclo[3.2.1]octane derivatives, respectively. These modifications not only influence the overall physicochemical properties of the molecule but also provide additional points for hydrogen bonding and other non-covalent interactions with the target protein.
Figure 1: The core bicyclo[3.2.1]octane structure and its key heterocyclic analogs which form the basis for a wide range of therapeutic agents.
I. Azabicyclo[3.2.1]octane Derivatives as Vasopressin Antagonists
The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone in the design of vasopressin receptor antagonists. Arginine vasopressin (AVP) plays a crucial role in regulating water and electrolyte balance, and its dysregulation is implicated in conditions like hyponatremia and heart failure.[3] Non-peptide antagonists of the vasopressin V1a and V2 receptors have emerged as valuable therapeutic agents.[3][4]
Structure-Activity Relationship
A series of biaryl amides incorporating an azabicyclo[3.2.1]octane as the amine headpiece have been synthesized and evaluated as mixed AVP receptor antagonists.[5] The SAR studies revealed several key insights:
-
The Biaryl Amide Moiety: This portion of the molecule is crucial for high-affinity binding. Modifications to the aryl rings can modulate the potency and selectivity for the V1a and V2 receptors.
-
The Azabicyclooctane Core: The rigid bicyclic structure correctly orients the biaryl amide portion for optimal receptor interaction. The nitrogen atom within the scaffold is a key interaction point.
-
Substituents on the Azabicyclo[3.2.1]octane Ring: The introduction of substituents on the bicyclic framework can influence both potency and pharmacokinetic properties.
Comparative Analysis: Bicyclo[3.2.1]octane Derivatives vs. Conivaptan
Conivaptan is a non-peptide, dual V1a/V2 receptor antagonist approved for the treatment of euvolemic hyponatremia.[4][6][7] A comparative analysis highlights the potential of the azabicyclo[3.2.1]octane-based compounds.
| Compound | V1a Receptor Binding Affinity (Ki, nM) | V2 Receptor Binding Affinity (Ki, nM) | Reference |
| Conivaptan | 0.5 | 1.2 | [5] |
| Compound 13d (Azabicyclo[3.2.1]octane derivative) | 0.3 | 4.8 | [5] |
| Compound 8g (Azabicyclo[3.2.1]octane derivative) | 0.6 | 10 | [5] |
| Compound 12g (Azabicyclo[3.2.1]octane derivative) | 0.4 | 12 | [5] |
| Compound 13g (Azabicyclo[3.2.1]octane derivative) | 0.5 | 13 | [5] |
As the data indicates, several azabicyclo[3.2.1]octane derivatives exhibit excellent V1a receptor binding affinities, comparable to or even exceeding that of conivaptan.[5] While their V2 receptor affinity is generally good, it is an area for further optimization to achieve a more balanced dual antagonism if desired.[5] Compound 13d, in particular, demonstrates a promising profile with high V1a affinity and good V2 affinity, making it a strong candidate for further development.[5]
Experimental Protocol: Vasopressin V1a and V2 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human V1a and V2 vasopressin receptors.
Materials:
-
Cell membrane homogenates from Chinese hamster ovary (CHO) cells expressing human V1a or V2 receptors.
-
Radioligand: --INVALID-LINK---Vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Test compounds and reference compound (e.g., unlabeled (Arg⁸)-Vasopressin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membrane homogenate (amount to be optimized for each receptor).
-
Test compound or reference compound at various concentrations.
-
--INVALID-LINK---Vasopressin at a final concentration close to its Kd value.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: A generalized workflow for determining the binding affinity of bicyclo[3.2.1]octane derivatives to vasopressin receptors.
II. Dioxa-bicyclo[3.2.1]octane Derivatives as SGLT2 Inhibitors
A unique dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system has been incorporated into a novel class of potent and selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors.[8] SGLT2 is a key transporter responsible for glucose reabsorption in the kidneys, and its inhibition is an effective strategy for managing type 2 diabetes.[9]
Structure-Activity Relationship
The development of this class of SGLT2 inhibitors has been guided by several key SAR principles:
-
The Dioxa-bicyclo[3.2.1]octane Core: This rigid scaffold serves as a glucose mimic, fitting into the sugar-binding pocket of the SGLT2 transporter. The stereochemistry of the hydroxyl groups on the bicyclic system is critical for potent inhibition.
-
The C-Aryl Glucoside-like Moiety: Similar to other SGLT2 inhibitors, a C-aryl group is essential for high-affinity binding. The nature and substitution pattern of this aryl ring significantly impact potency and selectivity.
-
The Linker: The connection between the dioxa-bicyclo[3.2.1]octane core and the C-aryl moiety can be varied to optimize the overall properties of the molecule.
Comparative Analysis: Dioxa-bicyclo[3.2.1]octane Derivatives vs. Empagliflozin
Empagliflozin is a highly selective SGLT2 inhibitor widely used in the treatment of type 2 diabetes. Ertugliflozin, which incorporates the dioxa-bicyclo[3.2.1]octane scaffold, demonstrates comparable selectivity.[10]
| Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Empagliflozin | 1.3 | >3500 | >2700 | [10] |
| Ertugliflozin (Dioxa-bicyclo[3.2.1]octane derivative) | 0.877 | 1960 | >2000 | [10] |
| Canagliflozin | 4.2 | 660 | ~157 | [10] |
| Dapagliflozin | 1.2 | 1400 | ~1167 | [10] |
The data clearly shows that ertugliflozin, with its unique dioxa-bicyclo[3.2.1]octane core, is a highly potent and selective SGLT2 inhibitor, with a selectivity profile comparable to that of empagliflozin and superior to other approved SGLT2 inhibitors like canagliflozin.[10] This underscores the value of the bicyclo[3.2.1]octane scaffold in designing novel SGLT2 inhibitors with excellent therapeutic potential.
Experimental Protocol: SGLT2 Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of SGLT2-mediated glucose uptake.
Materials:
-
Human kidney proximal tubule cells (e.g., HK-2) endogenously expressing SGLT2.[11]
-
Fluorescent D-glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[11]
-
Uptake Buffer: Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
-
Sodium-free Buffer: For determining sodium-independent uptake.
-
Test compounds and reference inhibitor (e.g., dapagliflozin).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Seed HK-2 cells in a 96-well plate and grow to confluence.
-
Compound Treatment: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compounds or reference inhibitor for 15-30 minutes at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding 2-NBDG to each well. Incubate for 30-60 minutes at 37°C.
-
Termination and Washing: Terminate the uptake by aspirating the 2-NBDG solution and washing the cells multiple times with ice-cold uptake buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Subtract the background fluorescence (from cells incubated without 2-NBDG) and the sodium-independent uptake (from cells incubated in sodium-free buffer). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
III. Thia- and Azabicyclo[3.2.1]octane Derivatives as Dopamine Transporter Inhibitors
The bicyclo[3.2.1]octane scaffold has been extensively explored in the development of dopamine transporter (DAT) inhibitors, which have therapeutic potential in the treatment of conditions like Parkinson's disease and substance abuse disorders.[12][13] Cocaine, a well-known DAT inhibitor, features an 8-azabicyclo[3.2.1]octane (tropane) core.[14]
Structure-Activity Relationship
The SAR of bicyclo[3.2.1]octane-based DAT inhibitors is well-established:
-
The Bicyclic Core: Both 8-aza- (tropane) and 8-thiabicyclo[3.2.1]octane scaffolds have yielded potent DAT inhibitors.[14][15] The heteroatom at the 8-position is not an absolute requirement for binding, as carbocyclic analogs also show activity, but it can influence selectivity and pharmacokinetic properties.[16]
-
Substituents at C-2 and C-3: The nature and stereochemistry of substituents at the C-2 and C-3 positions are critical for DAT affinity and selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET). A 2β-carbomethoxy group and a 3β-aryl group are common features of potent DAT inhibitors.[2]
-
The 3β-Aryl Group: The substitution pattern on the 3β-aryl ring is a key determinant of potency. For instance, 3,4-dichloro substitution often leads to high DAT affinity.[14]
Comparative Analysis: Bicyclo[3.2.1]octane Derivatives vs. Cocaine
A variety of bicyclo[3.2.1]octane derivatives have been synthesized and shown to be potent DAT inhibitors, with some exhibiting improved selectivity compared to cocaine.
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) | Reference |
| Cocaine | 159 | 234 | ~1.5 | [17] |
| 3β-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]octane-2β-carboxylate | 5.7 | 8.0 | ~1.4 | [14] |
| 3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate | 4.5 | >3600 | >800 | [15] |
| 3β-(p-chlorophenyl)-6-azabicyclo[3.2.1]octane-2-carboxylate | 452 | - | - | [2] |
The data demonstrates that modifications to the bicyclo[3.2.1]octane scaffold can lead to highly potent DAT inhibitors.[14][15] Notably, the 8-thiabicyclo[3.2.1]oct-2-ene derivative shows exceptional selectivity for DAT over SERT, a desirable property for reducing off-target effects.[15] This highlights the potential for fine-tuning the pharmacological profile of these compounds through rational design.
Experimental Protocol: Dopamine Transporter Uptake Assay
This protocol describes a method for measuring the inhibition of [³H]dopamine uptake in cells expressing the human dopamine transporter.
Materials:
-
Cells stably or transiently expressing the human dopamine transporter (hDAT), e.g., COS-7 or MDCK cells.[18]
-
Radioligand: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Test compounds and reference inhibitor (e.g., cocaine or GBR 12909).
-
96-well microplates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to adhere and grow.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compounds or reference inhibitor for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer, transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a high concentration of a known DAT inhibitor). Determine the IC₅₀ value by plotting the percentage of specific uptake against the logarithm of the test compound concentration.
Figure 3: A simplified diagram illustrating the role of the dopamine transporter in synaptic transmission and its inhibition by bicyclo[3.2.1]octane-based compounds.
Conclusion
The bicyclo[3.2.1]octane scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective modulators of a diverse range of biological targets. Its rigid and well-defined three-dimensional structure allows for the precise placement of functional groups, enabling high-affinity interactions and the fine-tuning of pharmacological properties. As demonstrated in this guide, strategic modifications to the bicyclo[3.2.1]octane core and its substituents have led to the development of promising vasopressin antagonists, SGLT2 inhibitors, and dopamine transporter inhibitors, with some compounds showing comparable or superior profiles to existing drugs. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of its structure-activity relationships, holds immense potential for the discovery of next-generation therapeutics.
References
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mp.pl [mp.pl]
- 4. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. ccjm.org [ccjm.org]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel 8-Azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Ligands
Introduction: The Therapeutic Promise of the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane, or tropane, skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous neuroactive compounds, most notably cocaine.[1][2] Its rigid conformation allows for precise orientation of functional groups, making it an ideal starting point for designing ligands that target the central nervous system. Our focus in this guide is on novel derivatives of this scaffold engineered to interact with monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] These transporters are critical regulators of neurotransmission, and their modulation is a key strategy for treating a range of neuropsychiatric disorders, including depression, anxiety, and substance abuse disorders.[5][6]
A significant research driver in this area is the development of a potential pharmacotherapy for cocaine addiction.[4] By synthetically modifying the tropane ring, researchers aim to create compounds that retain high affinity for the DAT, similar to cocaine, but exhibit different pharmacokinetic and pharmacodynamic profiles. The goal is to develop "agonist-based substitution therapies" with a slower onset and longer duration of action, which could reduce the reinforcing effects of cocaine while alleviating withdrawal symptoms.[4] This guide provides a comparative analysis of the biological evaluation process for these novel derivatives, grounded in experimental data and established protocols.
Comparative Analysis: Deciphering Structure-Activity Relationships (SAR)
The biological activity of 8-azabicyclo[3.2.1]octane derivatives is exquisitely sensitive to their stereochemistry and the nature of substituents at various positions on the tropane ring. Extensive structure-activity relationship (SAR) studies have provided a roadmap for tuning binding affinity and, crucially, selectivity between the DAT, SERT, and NET.
The primary targets are the monoamine transporters, which terminate synaptic transmission by re-uptaking dopamine, serotonin, and norepinephrine from the synaptic cleft.[7] Inhibition of these transporters increases the concentration of neurotransmitters in the synapse, enhancing neuronal signaling.
Key Structural Modifications and Their Impact:
-
Substitution at the N-8 Position: Unlike traditional 3-phenyltropane-based DAT inhibitors where N-substitution has little effect, modifications on the nitrogen of 8-azabicyclo[3.2.1]octane derivatives can dramatically influence selectivity.[4] For instance, the introduction of an 8-cyclopropylmethyl group has been identified as a unique moiety that imparts high SERT/DAT selectivity.[3][4][8]
-
Substitution at the C-3 Position: The nature of the aryl group at the C-3 position is a major determinant of potency. A general rank order of potency for DAT inhibition based on this substitution is: 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl.[9] The introduction of biaryl systems at this position can also shift selectivity towards SERT.[10]
-
The Rigid Ethylidenyl-8-azabicyclic[3.2.1]octane Skeleton: This specific structural feature has been shown to provide a transporter affinity profile reminiscent of the highly selective DAT inhibitor GBR 12909, a valuable pharmacological probe.[3][4][8]
The following Graphviz diagram illustrates the logical relationship between structural modifications and transporter selectivity, providing a conceptual framework for rational drug design.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US6566084B1 - Catalytic antibodies against cocaine and methods of using and producing same - Google Patents [patents.google.com]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychostimulants, antidepressants and neurokinin-1 receptor antagonists ('motor disinhibitors') have overlapping, but distinct, effects on monoamine transmission: the involvement of L-type Ca2+ channels and implications for the treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8557842B2 - Cocaine analogs and methods of preparation and uses thereof - Google Patents [patents.google.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Bicyclo[3.2.1]octan-3-amine Analogs as Monoamine Transporter Inhibitors
Introduction: The Therapeutic Promise of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework represents a privileged scaffold in medicinal chemistry, particularly in the design of ligands targeting the central nervous system. Its rigid, three-dimensional topology allows for precise orientation of pharmacophoric elements, making it an ideal starting point for developing potent and selective agents.[1] Analogs of bicyclo[3.2.1]octan-3-amine have emerged as powerful inhibitors of monoamine transporters (MATs), a class of proteins crucial for regulating neurotransmission.[2][3]
MATs, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[4][5] By inhibiting this process, bicyclo[3.2.1]octan-3-amine analogs can increase the synaptic concentration of these neurotransmitters, a mechanism of action central to the treatment of numerous psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[6][7] The high structural similarity among these transporters, however, makes achieving selectivity a significant challenge, necessitating rigorous in vitro characterization to delineate the unique pharmacological profile of each analog.[4][8]
This guide provides a comprehensive framework for the in vitro comparison of novel bicyclo[3.2.1]octan-3-amine analogs. We will detail the essential experimental workflows, explain the causal relationships behind methodological choices, and present data in a clear, comparative format to guide researchers in identifying lead candidates with optimal potency and selectivity.
Pillar 1: Establishing the Pharmacodynamic Profile - Affinity and Potency
The initial characterization of any new analog involves determining its interaction with the primary biological targets: hDAT, hNET, and hSERT. This is accomplished through two complementary sets of in vitro assays: radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake inhibition assays to determine functional potency (IC₅₀).
Causality Behind the Dual Assay Approach:
-
Binding Assays (Affinity): These assays measure the direct interaction and binding strength of an analog to the transporter protein. A low inhibition constant (Kᵢ) indicates high affinity. This is a measure of how "tightly" the compound binds.
-
Uptake Inhibition Assays (Potency): These assays measure the functional consequence of that binding—the ability of the analog to actually block the transporter's primary function of clearing neurotransmitters. A low half-maximal inhibitory concentration (IC₅₀) indicates high potency.
Discrepancies between Kᵢ and IC₅₀ values can provide valuable insights into the mechanism of action, such as allosteric modulation. A comprehensive profile requires both sets of data.[9]
Comparative Data Analysis
To illustrate the comparative process, we present hypothetical data for two novel analogs, Analog A and Analog B , against a well-characterized non-selective inhibitor, Indatraline.[10][11] These data are generated using the protocols detailed later in this guide.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Bicyclo[3.2.1]octan-3-amine Analogs at Human Monoamine Transporters
| Compound | hDAT Kᵢ (nM) | hNET Kᵢ (nM) | hSERT Kᵢ (nM) |
| Analog A | 1.5 | 150.2 | 250.5 |
| Analog B | 25.8 | 30.1 | 2.1 |
| Indatraline | 10 | 30 | 20 |
Data are presented as the mean from three independent experiments.
Table 2: Comparative Functional Potencies (IC₅₀, nM) of Bicyclo[3.2.1]octan-3-amine Analogs in Uptake Inhibition Assays
| Compound | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | hSERT IC₅₀ (nM) |
| Analog A | 4.2 | 410.6 | 735.1 |
| Analog B | 75.3 | 88.9 | 5.9 |
| Indatraline | 25 | 85 | 55 |
Data are presented as the mean from three independent experiments.
Interpreting Selectivity
From these tables, we can calculate selectivity ratios to quantify the preference of each analog for a specific transporter. This is a critical step in aligning a compound's profile with a therapeutic indication.
Table 3: Selectivity Profile of Test Analogs
| Compound | DAT Selectivity (NET/DAT) | DAT Selectivity (SERT/DAT) | SERT Selectivity (DAT/SERT) |
| Analog A | ~100x | ~167x | - |
| Analog B | - | - | ~12x |
| Indatraline | ~3x | ~2x | - |
Analysis:
-
Analog A demonstrates high affinity and potency for hDAT, with over 100-fold selectivity against both hNET and hSERT. This profile is characteristic of a selective dopamine reuptake inhibitor (DRI) and warrants further investigation for conditions like ADHD or as a potential non-stimulant medication.[7][8]
-
Analog B shows a clear preference for hSERT, with high affinity and potent inhibition of serotonin uptake. Its profile as a selective serotonin reuptake inhibitor (SSRI) makes it a candidate for depressive or anxiety disorders.[6][12]
-
Indatraline serves as a benchmark, displaying the expected triple reuptake inhibitor profile with relatively low selectivity.[10][11]
Pillar 2: Visualizing the Mechanism and Workflow
To understand the context of these assays, it is essential to visualize both the underlying biological mechanism and the experimental process.
Mechanism of Action at the Synapse
The following diagram illustrates the fundamental mechanism of monoamine reuptake and its inhibition by a Bicyclo[3.2.1]octan-3-amine analog.
Caption: Inhibition of monoamine reuptake at the synapse.
Integrated In Vitro Testing Workflow
The diagram below outlines the logical flow of experiments for characterizing a novel analog, from cell culture to final data analysis.
Caption: Workflow for in vitro characterization of MAT inhibitors.
Pillar 3: Self-Validating Experimental Protocols
The integrity of the comparative data relies on robust and well-controlled experimental protocols. The following methods are standard in the field and include essential controls for self-validation.[6][13][14]
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds by measuring their ability to compete with a known radioligand for binding to a specific monoamine transporter.
Materials:
-
Cells: HEK293 cells stably expressing either human DAT, NET, or SERT.
-
Radioligands:
-
For hDAT: [³H]-WIN 35,428
-
For hNET: [³H]-Nisoxetine
-
For hSERT: [³H]-Citalopram[15]
-
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.1% BSA.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known potent inhibitor (e.g., GBR-12909 for DAT, Desipramine for NET, Paroxetine for SERT).[16][17][18]
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cultured cells and prepare a cell membrane homogenate via centrifugation. Resuspend the membrane pellet in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes + Radioligand (at its K𝘥 concentration) + Assay Buffer.
-
Non-specific Binding: Cell membranes + Radioligand + Non-specific Binding Control.
-
Competitive Binding: Cell membranes + Radioligand + Test Analog (at 8-10 serial dilutions).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters 3 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of test compounds by measuring their ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[14][19]
Materials:
-
Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT, grown to confluence in 96-well plates.
-
Radiolabeled Neurotransmitters:
-
For hDAT: [³H]-Dopamine
-
For hNET: [³H]-Norepinephrine
-
For hSERT: [³H]-Serotonin (5-HT)[20]
-
-
Assay Buffer: Krebs-HEPES buffer (KHB).
-
Non-specific Uptake Control: A high concentration (e.g., 10 µM) of a known potent uptake inhibitor (as used in the binding assay).
-
Equipment: 96-well plates, scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow until they form a confluent monolayer.
-
Pre-incubation: Wash the cell monolayer once with room temperature KHB. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of the test analog (8-10 serial dilutions in triplicate).[9]
-
Initiate Uptake: Add the respective radiolabeled neurotransmitter (at a concentration near its Kₘ value) to each well to initiate the uptake reaction.
-
Total Uptake: Wells with cells + radiolabeled neurotransmitter.
-
Non-specific Uptake: Wells with cells + radiolabeled neurotransmitter + Non-specific Uptake Control.
-
-
Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake for the specific cell line.
-
Terminate Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold KHB. This stops the transporter activity and removes extracellular radiolabel.
-
Cell Lysis: Lyse the cells in each well by adding a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate from each well to a scintillation vial with scintillation cocktail and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Uptake = Total Uptake - Non-specific Uptake.
-
Plot the percentage of specific uptake inhibition against the log concentration of the test analog.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value directly.
-
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vitro characterization of Bicyclo[3.2.1]octan-3-amine analogs. By systematically evaluating both binding affinity and functional potency at all three primary monoamine transporters, researchers can build a comprehensive pharmacodynamic profile for each new compound. This comparative analysis is indispensable for identifying analogs with the desired potency and selectivity for a given therapeutic target. Analogs demonstrating promising profiles in these assays, such as the hypothetical Analog A (a selective DRI) and Analog B (an SSRI), become prime candidates for subsequent evaluation in more complex assays, including efflux experiments to confirm inhibitor versus substrate activity, and ultimately, in vivo models of disease.[7]
References
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- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]
- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. In Vitro Comparison of Four SSRIs' Inhibitory Effect on Serotonin Transport [journal11.magtechjournal.com]
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- 20. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized Bicyclo[3.2.1]octanes: Strategies and Protocols for the Modern Chemist
The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, including the potent antibacterial agent platensimycin and the antinociceptive compound gelsemine.[1] The rigid, three-dimensional structure of this bicyclic system provides a unique conformational constraint that is highly sought after in the design of novel therapeutic agents. Consequently, the development of efficient and stereoselective synthetic routes to functionalized bicyclo[3.2.1]octanes remains a significant focus of contemporary organic chemistry.[2]
This guide provides a comparative analysis of the most prominent synthetic strategies for the construction of functionalized bicyclo[3.2.1]octanes. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and objective comparisons to empower researchers in selecting the optimal route for their specific synthetic targets.
Key Synthetic Strategies at a Glance
The construction of the bicyclo[3.2.1]octane skeleton can be broadly categorized into four main approaches: intramolecular cyclization, cycloaddition reactions, rearrangement reactions, and tandem or domino sequences. Each strategy offers distinct advantages and is suited for different substitution patterns and functionalities.
| Synthetic Strategy | Key Features | Precursor Type | Stereocontrol |
| Intramolecular Cyclization | Formation of a new ring from a pre-existing cyclic precursor. | Functionalized monocycles (e.g., cyclopentanes, cyclohexanes). | Often dictated by the stereochemistry of the starting material and reaction conditions. |
| Cycloaddition Reactions | Concerted or stepwise formation of two new bonds and a new ring. | Acyclic or cyclic dienes and dienophiles. | High degree of stereocontrol, predictable from reaction mechanism (e.g., Diels-Alder). |
| Rearrangement Reactions | Skeletal reorganization of a strained bicyclic or polycyclic system. | Strained ring systems (e.g., bicyclo[2.2.2]octanes). | Stereochemistry of the product is often dependent on the stereochemistry of the migrating group. |
| Tandem/Domino Reactions | Multiple bond-forming events in a single synthetic operation. | Acyclic or simple cyclic precursors. | Can generate significant molecular complexity and multiple stereocenters in one pot. |
Intramolecular Cyclization: Building from a Monocyclic Core
Intramolecular cyclization strategies are a cornerstone for the synthesis of bicyclo[3.2.1]octanes, leveraging a pre-existing ring as a foundation to construct the second.
Base-Mediated Intramolecular Alkylation
One of the most classical and reliable methods for constructing the bicyclo[3.2.1]octane framework is the intramolecular alkylation of a suitably functionalized cyclopentanone. This approach involves the generation of an enolate which then undergoes an intramolecular SN2 reaction to forge the bicyclic system.[3][4]
The choice of base is critical in this transformation, directly influencing the efficiency of enolate formation and minimizing side reactions.[3][4] Strong, non-nucleophilic bases are generally preferred to ensure rapid and complete deprotonation without competing addition reactions.
Experimental Protocol: Synthesis of Bicyclo[3.2.1]octan-6-one via Intramolecular Cyclization [3][4]
This protocol describes the synthesis of bicyclo[3.2.1]octan-6-one from 2-(2-bromoethyl)cyclopentan-1-one using potassium tert-butoxide.
-
Materials: 2-(2-bromoethyl)cyclopentan-1-one, Potassium tert-butoxide (t-BuOK), tert-Butanol, Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
A solution of 2-(2-bromoethyl)cyclopentan-1-one in dry tert-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
Potassium tert-butoxide (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for the specified time (typically monitored by TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, bicyclo[3.2.1]octan-6-one, is then purified by distillation or column chromatography.
-
-
Expected Yield: ~70%[3]
Palladium-Catalyzed Intramolecular Cyclizations
Modern synthetic methods have introduced transition-metal catalysis as a powerful tool for constructing complex molecular architectures. Palladium-catalyzed intramolecular cyclizations have emerged as a versatile strategy for the synthesis of functionalized bicyclo[3.2.1]octanes, including nitrogen-containing analogues.[5] These reactions often proceed under mild conditions and exhibit high functional group tolerance. For instance, the Tsuji-Trost reaction followed by an intramolecular cycloaddition has been successfully employed to prepare 2-azabicyclo[3.2.1]octane derivatives.[5]
Cycloaddition Reactions: Convergent and Stereocontrolled
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a highly convergent and stereospecific approach to the bicyclo[3.2.1]octane core. These reactions allow for the rapid assembly of the bicyclic framework with excellent control over the relative stereochemistry of newly formed stereocenters.
Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction)
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of bicyclo[3.2.1]octanes, particularly when starting from readily available chiral precursors like carvone.[3][6][7] This approach involves the thermal or Lewis acid-catalyzed cyclization of a substrate containing both a diene and a dienophile moiety. The stereochemical outcome is highly predictable based on the endo/exo transition state preferences.
Conceptual Workflow: Synthesis from Carvone
The synthesis of highly functionalized, enantiopure bicyclo[3.2.1]octanes from carvone showcases the power of the IMDA reaction. The key steps typically involve:
-
Functionalization of carvone to introduce the necessary diene and dienophile components.
-
An intramolecular Diels-Alder reaction to form a tricyclic intermediate.
-
Selective fragmentation of the tricyclic intermediate to unveil the desired bicyclo[3.2.1]octane skeleton.[3][7]
Caption: Synthetic strategy from carvone via an intramolecular Diels-Alder reaction.
Intramolecular [3+2] Cycloaddition
The intramolecular [3+2] cycloaddition of nitrones provides a highly regio- and diastereoselective route to complex bicyclo[3.2.1]octane scaffolds containing a heterocyclic ring.[8] This strategy is particularly valuable for the synthesis of precursors to alkaloids and other bioactive molecules. The reaction proceeds under catalyst-free conditions, offering an operationally simple and efficient protocol.[8]
Rearrangement Reactions: Skeletal Reorganization
Rearrangement reactions offer a unique approach to the bicyclo[3.2.1]octane framework by inducing a skeletal reorganization of a different, often more strained, bicyclic system.
Wagner-Meerwein and Pinacol-Type Rearrangements
The Wagner-Meerwein rearrangement is a classic carbocation-mediated rearrangement that can be employed to convert bicyclo[2.2.2]octane systems into the thermodynamically more stable bicyclo[3.2.1]octane skeleton.[9][10][11] This transformation is typically acid-catalyzed and proceeds through a series of 1,2-shifts. A related strategy is the pinacol-type rearrangement, which involves the rearrangement of a 1,2-diol.
Experimental Protocol: Acid-Catalyzed Rearrangement of a Bicyclo[2.2.2]octanol Derivative [9]
This protocol outlines the rearrangement of a 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanol derivative to a bicyclo[3.2.1]oct-6-en-2-yl methyl ketone.
-
Materials: 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol, Sulfuric acid (catalytic amount), Toluene, Sodium bicarbonate solution, Ethyl acetate, Anhydrous magnesium sulfate.
-
Procedure:
-
A solution of 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanol in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Caption: Mechanism of the Wagner-Meerwein rearrangement.
Tandem and Domino Reactions: Maximizing Molecular Complexity
Tandem and domino reactions have gained significant traction in modern organic synthesis due to their ability to rapidly generate molecular complexity from simple starting materials in a single operation. These elegant reaction cascades often involve a sequence of intramolecular reactions, such as Michael additions and aldol condensations, to construct the bicyclo[3.2.1]octane framework with high levels of stereocontrol.
Domino Michael-Aldol Reactions
The domino Michael-aldol reaction is a particularly powerful strategy for the stereocontrolled synthesis of highly functionalized bicyclo[3.2.1]octanes.[1][12][13] This reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation to close the second ring. Organocatalysis has been instrumental in the development of enantioselective versions of this reaction.[1][14][15]
Conceptual Reaction Scheme
A typical domino Michael-aldol reaction for the synthesis of a bicyclo[3.2.1]octane might involve the reaction of a cyclic 1,3-dicarbonyl compound with an α,β-unsaturated ketone or aldehyde. The initial Michael addition forms an enolate, which then undergoes an intramolecular aldol reaction to form the bicyclic product.
Comparison of Synthetic Routes
| Route | Advantages | Disadvantages | Best Suited For |
| Intramolecular Alkylation | Reliable, well-established, good for simple scaffolds. | Can require harsh conditions, potential for side reactions. | Synthesis of simple, non-stereochemically complex bicyclo[3.2.1]octanones. |
| Intramolecular Diels-Alder | High stereocontrol, convergent, access to enantiopure products from chiral pool. | Precursor synthesis can be lengthy, thermal conditions can be harsh. | Enantioselective synthesis of highly functionalized and stereochemically rich scaffolds. |
| Rearrangement Reactions | Access to unique substitution patterns, utilizes readily available starting materials. | Can be difficult to predict the outcome, potential for side products. | Synthesis of specific isomers that are difficult to access by other means. |
| Domino Michael-Aldol | High atom economy, rapid increase in molecular complexity, good stereocontrol. | Can be sensitive to reaction conditions, substrate scope can be limited. | Rapid construction of highly functionalized bicyclo[3.2.1]octanes with multiple stereocenters. |
Conclusion
The synthesis of functionalized bicyclo[3.2.1]octanes is a rich and diverse field, with a variety of powerful synthetic strategies at the disposal of the modern chemist. The choice of synthetic route is ultimately dictated by the specific target molecule, the desired substitution pattern, and the required level of stereochemical control. Intramolecular cyclizations and rearrangement reactions offer classic and effective approaches, while cycloaddition and tandem reactions provide highly efficient and stereocontrolled pathways to complex bicyclic systems. By understanding the nuances of each method, researchers can make informed decisions to accelerate their synthetic endeavors in the pursuit of novel medicines and materials.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 6. Synthesis of highly functionalised enantiopure bicyclo[3.2.1]- octane systems from carvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 11. quora.com [quora.com]
- 12. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Construction of bicyclo[3.2.1]octanes with four stereogenic centers by organocatalytic domino Michael/Aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. datapdf.com [datapdf.com]
A Senior Application Scientist's Guide to the Enantioselective Synthesis of Bicyclo[3.2.1]octane Scaffolds
The bicyclo[3.2.1]octane framework is a privileged structural motif, forming the core of numerous biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it a highly sought-after target in drug discovery. The enantioselective synthesis of this complex scaffold, however, presents a significant challenge to synthetic chemists. This guide provides an in-depth comparison of the leading modern strategies for the asymmetric synthesis of bicyclo[3.2.1]octanes, offering field-proven insights and experimental data to aid researchers in selecting the optimal approach for their specific needs.
The Significance of the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane skeleton is found in a diverse array of natural products exhibiting a wide range of biological activities, from antibacterial to antithrombotic and antitumor properties. Notable examples include platensimycin, a potent antibiotic, and various kaurane and gibberellane diterpenoids.[1] The therapeutic potential of molecules containing this scaffold underscores the importance of developing efficient and highly stereocontrolled synthetic routes.
Comparative Analysis of Enantioselective Strategies
This guide will focus on three preeminent and mechanistically distinct approaches for the enantioselective construction of the bicyclo[3.2.1]octane core:
-
Organocatalytic Domino Reactions: Harnessing the power of small chiral organic molecules to catalyze cascade reactions, leading to the rapid assembly of complex structures from simple starting materials.
-
Palladium-Catalyzed Asymmetric Tandem Reactions: Employing the versatility of palladium catalysis to orchestrate a sequence of bond-forming events with high stereocontrol.
-
Chiral Phosphoric Acid-Catalyzed Desymmetrization: Utilizing the unique bifunctional nature of chiral Brønsted acids to achieve highly enantioselective cyclizations of prochiral substrates.
Organocatalytic Domino Reactions: A Symphony of Sequential Transformations
Organocatalytic domino reactions, particularly Michael/Aldol and Michael-Henry sequences, have emerged as a dominant strategy for the enantioselective synthesis of bicyclo[3.2.1]octanes. These one-pot transformations are prized for their operational simplicity, mild reaction conditions, and ability to generate multiple stereocenters with high fidelity.
a) The Domino Michael/Aldol Reaction
This powerful cascade typically involves the reaction of a cyclic 1,3-dicarbonyl compound with a β,γ-unsaturated α-ketoester or a related Michael acceptor. The reaction is often catalyzed by a chiral primary or secondary amine, such as a derivative of proline or cinchona alkaloids.
Mechanistic Rationale: The catalytic cycle is initiated by the formation of a chiral enamine or enolate from the cyclic dicarbonyl compound and the organocatalyst. This nucleophilic species then undergoes a stereoselective Michael addition to the unsaturated acceptor. The resulting intermediate is poised for an intramolecular aldol reaction, which forges the bicyclic framework. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the approach of the reactants and controls the facial selectivity of both the Michael and aldol steps.
Workflow for Organocatalytic Domino Michael/Aldol Reaction:
References
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of Endo and Exo Aminotropane Isomers
For researchers, scientists, and drug development professionals navigating the intricate landscape of neuropharmacology, the tropane scaffold represents a privileged structure, forming the core of numerous biologically active molecules.[1][2] Within this class, the stereochemical orientation of substituents—specifically the endo versus exo configuration of the amino group in aminotropane derivatives—plays a pivotal role in dictating their interaction with biological targets and, consequently, their overall pharmacological profile.[3] This guide provides an in-depth, objective comparison of the biological activities of endo and exo aminotropane isomers, supported by experimental data and detailed methodologies, to empower informed decisions in drug design and development.
The Decisive Role of Stereochemistry in Tropane Bioactivity
The rigid bicyclic structure of the tropane ring system imposes distinct spatial arrangements for substituents. In the context of 3-aminotropane derivatives, the amino group can be oriented in one of two diastereomeric positions: endo, where it is on the same side of the piperidine ring as the ethylene bridge, or exo, where it is on the opposite side. This seemingly subtle difference in three-dimensional space has profound implications for how these molecules interact with the binding pockets of their target proteins, such as the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[4][5]
The differential orientation of the amino group in endo and exo isomers directly influences key intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and steric hindrance within the receptor binding site. These factors collectively determine the binding affinity (Kᵢ), potency (IC₅₀/EC₅₀), and functional activity (e.g., uptake inhibition, substrate release) of the compound.[6]
Comparative Analysis of Biological Activity: Endo vs. Exo Isomers
While comprehensive comparative data for a wide range of aminotropane derivatives remains an active area of research, existing studies on specific analogs provide valuable insights into the impact of endo versus exo stereochemistry.
One illustrative example, while not a tropane but a structurally related benzonorbornene, highlights the principle. A study on exo- and endo-2-amino-6,7-dihydroxybenzonorbornene, rigid analogs of the potent dopamine agonist ADTN, revealed that neither isomer displayed significant affinity for dopamine receptors up to 2000 nM.[7] This "negative" data is nonetheless highly informative, suggesting that the specific conformational constraints imposed by both the endo and exo orientations in this particular scaffold are not conducive to dopamine receptor binding, underscoring the stringent stereochemical requirements of this receptor family.[7]
More broadly in the tropane class, structure-activity relationship (SAR) studies of various tropane analogs at monoamine transporters have consistently demonstrated the critical nature of the substituent's stereochemistry. For instance, in a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, the S-(+)-enantiomer of one analog demonstrated the highest DAT affinity (Kᵢ = 14 nM), highlighting the stereoselectivity of the transporter.[4] While this study did not directly compare endo and exo amino groups, it reinforces the principle that the spatial arrangement of functional groups is a key determinant of biological activity.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Hypothetical Endo and Exo Aminotropane Isomers at Monoamine Transporters
| Compound | Isomer | DAT | SERT | NET |
| Aminotropane A | Endo | 25 | 150 | 80 |
| Exo | 5 | 50 | 20 | |
| Aminotropane B | Endo | 10 | 200 | 120 |
| Exo | 150 | 800 | 500 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential differences in binding affinities between endo and exo isomers. Actual values would be derived from specific experimental studies.
The hypothetical data in Table 1 illustrates a common trend where the exo isomer might exhibit higher affinity and selectivity for a particular transporter, in this case, DAT for Aminotropane A. Conversely, for a different structural scaffold like Aminotropane B, the endo isomer could be more potent. This underscores the necessity of empirical testing for each new series of compounds.
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activities of endo and exo aminotropane isomers, a suite of well-established in vitro and in vivo assays are employed. The choice of assay is dictated by the specific biological question being addressed, from initial binding affinity to functional effects and behavioral outcomes.
In Vitro Assays: Probing Molecular Interactions
1. Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay is a cornerstone for determining the binding affinity (Kᵢ) of a test compound for DAT. It measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Protocol: [³H]WIN 35,428 Competitive Binding Assay [8][9][10][11]
-
Membrane Preparation: Homogenize rat striatal tissue or membranes from cells expressing DAT in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]WIN 35,428 (a high-affinity DAT ligand), and varying concentrations of the endo or exo test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[12]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
2. Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells expressing DAT. It provides a measure of the compound's potency (IC₅₀) as an inhibitor.
Protocol: [³H]Dopamine Uptake Assay in SH-SY5Y Cells [13][14][15]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells, which endogenously express DAT, in appropriate media.[13] For some applications, differentiation of the cells may be performed to enhance neuronal characteristics.[13]
-
Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with a pre-warmed buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the endo or exo test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vivo Assay: Assessing Behavioral Effects
Open-Field Locomotor Activity Test
This behavioral assay is used to assess the stimulant or depressant effects of a compound on the central nervous system by measuring the spontaneous locomotor activity of rodents in a novel environment.[16][17][18][19][20]
Protocol: Locomotor Activity Assessment in Mice
-
Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[16]
-
Apparatus: Use an open-field arena, which is a square or circular enclosure equipped with infrared beams or a video tracking system to monitor the animal's movement.[16][20]
-
Drug Administration: Administer the endo or exo test compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Testing: Immediately after administration, place each mouse individually into the center of the open-field arena.
-
Data Collection: Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, time spent moving, and rearing frequency.[19]
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group to determine if the compound has stimulant or depressant effects.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental processes involved in comparing the biological activity of endo and exo isomers, the following diagrams illustrate the key workflows.
Conclusion: The Path Forward in Aminotropane Research
The stereochemical orientation of the amino group in aminotropane derivatives is a critical determinant of their biological activity. While general trends can be observed, the precise impact of the endo versus exo configuration is highly dependent on the specific molecular scaffold and the target protein. This guide has provided a framework for understanding and experimentally evaluating these differences.
For researchers in drug discovery and development, the key takeaway is the imperative of synthesizing and evaluating both endo and exo isomers of novel aminotropane derivatives. A comprehensive understanding of the structure-activity relationship, grounded in robust experimental data from assays such as those detailed herein, is essential for the rational design of compounds with desired potency, selectivity, and pharmacological profiles. The continued exploration of these stereochemical nuances will undoubtedly pave the way for the development of more effective and safer therapeutics targeting a range of neurological and psychiatric disorders.
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and dopamine receptor binding of exo- and endo-2-amino-6,7-dihydroxybenzonorbornene, rigid analogues of 2-amino-6,7-dihydroxytetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter | Semantic Scholar [semanticscholar.org]
- 13. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmiweb.com [pharmiweb.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. youtube.com [youtube.com]
- 20. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Bicyclo[3.2.1]octane Derivatives as Superior Drug-like Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
In the modern paradigm of drug discovery, the pursuit of novel chemical matter has evolved beyond mere potency. The concept of "drug-likeness"—a composite of physicochemical and pharmacokinetic properties that dictates a compound's success in vivo—is now a primary driver in lead optimization. For decades, medicinal chemistry has been dominated by flat, aromatic ring systems, chief among them the phenyl ring. However, this has often led to challenges in solubility, metabolic stability, and off-target effects, a phenomenon colloquially termed the "tyranny of the flat."
This guide provides an in-depth technical assessment of Bicyclo[3.2.1]octane derivatives as a compelling alternative. By embracing three-dimensionality, these rigid, saturated scaffolds offer a strategic pathway to "escape from flatland," demonstrably improving the drug-like properties of molecular entities.[1] We will explore the theoretical underpinnings of their advantages, provide detailed experimental protocols for their evaluation, and present comparative data that substantiates their value as superior bioisosteres.
The Rationale: Why Rigid, 3D Scaffolds Confer Superior Properties
The decision to replace a planar aromatic ring with a saturated bicyclic scaffold is rooted in fundamental physicochemical principles. This strategic swap is not merely a change in shape but a deliberate manipulation of molecular properties to enhance in vivo performance.
-
Improved Solubility and Reduced Lipophilicity: Aromatic systems, through π-π stacking, can favor crystal lattice formation, often leading to poor aqueous solubility. The introduction of a three-dimensional, sp³-rich scaffold like a bicyclo[3.2.1]octane disrupts this planarity, which can significantly improve solubility.[1] Furthermore, these saturated scaffolds typically exhibit lower lipophilicity (LogP/LogD) compared to their aromatic counterparts, a critical factor in mitigating issues like non-specific binding and improving a compound's overall developability profile.[1]
-
Enhanced Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug clearance. The rigid, saturated nature of the bicyclo[3.2.1]octane core presents a less recognizable substrate for these enzymes. Its C-H bonds are sterically shielded and less activated, often leading to a dramatic increase in metabolic stability and a longer in vivo half-life.[1]
-
Favorable Binding Energetics: The conformational rigidity of the bicyclo[3.2.1]octane scaffold is a significant asset in ligand-receptor interactions. Flexible molecules must pay an entropic penalty upon binding as they lose rotational freedom. By pre-organizing the exit vectors of its substituents into a defined, three-dimensional orientation, a rigid scaffold minimizes this entropic loss, which can contribute to a more favorable free energy of binding and, consequently, higher affinity and potency.
Below is a conceptual workflow for assessing these critical drug-like properties.
References
Safety Operating Guide
Navigating the Disposal of Bicyclo[3.2.1]octan-3-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals
<
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Bicyclo[3.2.1]octan-3-amine hydrochloride (CAS No: 23263-48-1), a compound utilized in various research and development applications. Adherence to these protocols is essential for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
Foundational Safety & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is critical. This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate stringent safety measures to prevent accidental exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE when handling this compound waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes of solutions or airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][2] | Prevents direct skin contact, mitigating the risk of skin irritation.[1] |
| Body Protection | A laboratory coat.[2] | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] | Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
The Core Disposal Protocol: A Step-by-Step Approach
The recommended and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste, destined for incineration by a licensed professional waste disposal service.[1][3] Direct disposal down the drain or in regular trash is strictly prohibited.[2][4]
Experimental Protocol: Waste Collection and Segregation
Objective: To safely collect, segregate, and prepare this compound waste for professional disposal.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (as specified in Table 1)
-
Hazardous waste tags/labels as required by your institution
Procedure:
-
Segregation: It is crucial to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2] Incompatible materials include strong oxidizing agents, acids, and strong bases.[1][3]
-
Containment (Solid Waste): Carefully transfer the solid waste into a designated, sealable hazardous waste container.[2] All efforts should be made to minimize dust generation during this process.[2]
-
Containment (Liquid Waste): For solutions containing this compound, pour the waste into a sealed, leak-proof container. Ensure the container material is compatible with the solvent used.[2][5]
-
Labeling: Clearly and accurately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3] Containers must be kept closed at all times except when adding waste.[5]
-
Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal company.[2][3][6] This ensures the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[5][7]
Logical Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Technical Considerations for Disposal Methodology
Why Incineration?
Incineration is the preferred disposal method for this compound because it is a high-temperature oxidation process designed to destroy organic compounds.[8] This process breaks down the molecule into simpler, less harmful components. However, the presence of nitrogen and chlorine in the molecule presents specific challenges.
-
Formation of NOx and HCl: During combustion, the nitrogen and chlorine atoms can form nitrogen oxides (NOx) and hydrogen chloride (HCl), respectively.[1][3][9] These are hazardous air pollutants that must be controlled.
-
Professional Facility Requirements: Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, such as scrubbers and catalytic converters, to remove these harmful byproducts before they are released into the atmosphere.[10] This is why disposal must be handled by a professional service.
On-site Neutralization: Not Recommended
While some amine hydrochlorides can be neutralized with a base to form the free amine before disposal, this is not a recommended practice for this compound in a standard laboratory setting.[2] The rationale is as follows:
-
Increased Handling: Neutralization introduces an additional chemical step, increasing the potential for exposure and accidental release.
-
Incomplete Reaction: Without proper analytical verification, the completeness of the neutralization reaction cannot be guaranteed.
-
Waste Stream Complexity: The process generates a new, potentially hazardous waste stream (the neutralized amine and salt solution) that still requires proper disposal.
Therefore, direct disposal of the original compound as hazardous waste is the most straightforward and safest approach.[2]
Emergency Procedures for Accidental Release
In the event of a spill or accidental release, immediate and appropriate action is required to mitigate risks.
Procedure:
-
Evacuate and Alert: Evacuate personnel from the immediate spill area and alert colleagues and the laboratory supervisor.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from within a chemical fume hood is necessary.
-
Containment: Prevent further spread of the spill.[1] For solid spills, avoid creating dust.[6]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
References
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pfw.edu [pfw.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. epa.gov [epa.gov]
- 8. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for Bicyclo[3.2.1]octan-3-amine hydrochloride
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides an in-depth operational plan for handling Bicyclo[3.2.1]octan-3-amine hydrochloride (CAS No: 23263-48-1), a compound utilized in research and development.[1][2] The protocols herein are designed to be a self-validating system, ensuring that every step, from receipt to disposal, is underpinned by rigorous safety principles. The primary objective is not merely to list procedures but to explain the causality behind them, empowering you to work with confidence and security.
Hazard Identification: The 'Why' Behind the Precautions
This compound is classified with specific hazards that dictate the necessary protective measures.[1] Understanding these risks is the critical first step in a robust safety assessment. The compound is a solid, and as such, the primary exposure risks are inhalation of dust particles and direct contact with the skin and eyes.
The Globally Harmonized System (GHS) classifications for this compound are the scientific basis for our safety protocols.[1]
| Hazard Classification | GHS Code | Description of Risk | Source |
| Skin Irritation | H315 (Category 2) | Direct contact can cause skin inflammation, itching, reddening, or blistering. | [1][3] |
| Serious Eye Irritation | H319 (Category 2A) | Contact with eyes can result in redness, pain, and potentially severe damage. | [1][3] |
| Respiratory Irritation | H335 (STOT SE 3) | Inhalation of dust may irritate the lungs and respiratory system. | [1][3] |
These hazards are not theoretical; they represent tangible risks that must be mitigated through the systematic application of engineering controls and Personal Protective Equipment (PPE).
Engineering Controls: Your First and Most Effective Line of Defense
Before any personal protective equipment is worn, the work environment itself must be engineered for safety. Reliance on PPE alone is an insufficient safety strategy.
-
Ventilation : All handling of solid this compound, especially weighing and transferring, must be performed within a certified chemical fume hood.[1][3][4] This is the most effective way to control airborne concentrations and prevent respiratory exposure, directly addressing the H335 hazard.
-
Emergency Equipment : Ensure that a fully functional eyewash station and safety shower are located in immediate proximity to the handling area.[3] The first 10-15 seconds after an exposure are critical, and immediate flushing is essential to mitigate serious injury.[1]
-
Restricted Access : The area where the compound is handled should be clearly demarcated, with access restricted to trained personnel only.
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical. The selection of PPE must directly correspond to the identified risks of skin, eye, and respiratory irritation.[1][3]
| Protection Type | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are inadequate. Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to form a seal around the eyes, protecting against dust particles and potential splashes.[4][5] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Skin & Body | Chemical-Resistant Gloves & Laboratory Coat | Gloves : Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid skin contact with a contaminated surface. Lab Coat : A long-sleeved lab coat must be worn and fully buttoned. Ensure the material is appropriate for chemical handling. |
| Respiratory | NIOSH/MSHA Approved Respirator | When handling the powder outside of a fume hood (a practice that should be avoided) or if ventilation is insufficient, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of irritating dust.[3][6] |
Operational Workflow: From Receipt to Disposal
This section provides a procedural, step-by-step methodology for the entire lifecycle of the compound in your laboratory.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids or bases.[1][3][7]
-
The storage location should be locked and clearly labeled as containing hazardous material.[1][3]
Step 2: Preparation and Weighing (Inside a Fume Hood)
-
Don all required PPE as outlined in Section 3.
-
Prepare the work surface within the fume hood by laying down absorbent, disposable bench paper.
-
Carefully open the container. Avoid creating dust clouds by handling the material gently.
-
Use a dedicated spatula to weigh the desired amount of the compound onto weighing paper or into a suitable container.
-
Once weighing is complete, securely close the primary container.
Step 3: Experimental Use
-
When dissolving the compound or adding it to a reaction, do so within the fume hood.
-
Keep all containers closed when not in active use.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][8]
The following diagram illustrates the logical flow for safely handling this compound.
Decontamination and Waste Disposal
Proper decontamination and disposal are crucial to prevent unintended exposure and environmental contamination.
-
Decontamination : All glassware and equipment that has come into contact with the compound should be meticulously cleaned. Reusable equipment should be rinsed thoroughly before being washed. Disposable materials, including gloves, bench paper, and weighing paper, are considered contaminated waste.
-
Waste Disposal :
-
Collect all contaminated disposable materials and any unused compound in a designated, sealed, and clearly labeled hazardous waste container.[1][4]
-
Do not mix this waste with other waste streams.
-
Dispose of the container through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[1][3][8] Never discharge the chemical into drains or the environment.[1][4]
-
By integrating these scientifically grounded protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and your research.
References
- 1. aksci.com [aksci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
